molecular formula C6H4N4O2S B172366 5-Nitrobenzo[c][1,2,5]thiadiazol-4-amine CAS No. 1915-85-1

5-Nitrobenzo[c][1,2,5]thiadiazol-4-amine

Cat. No.: B172366
CAS No.: 1915-85-1
M. Wt: 196.19 g/mol
InChI Key: ZBOFIKFTNZRPGB-UHFFFAOYSA-N
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Description

5-Nitrobenzo[c][1,2,5]thiadiazol-4-amine is a versatile benzo-thiadiazole derivative of significant interest in medicinal chemistry and materials science. In anticancer research, the benzo[c][1,2,5]thiadiazole scaffold is recognized for its potent pharmacological activities . Recent studies have focused on developing novel benzo-thiadiazole compounds as potential inhibitors targeting tumor hypoxia, a key factor in cancer metastasis and treatment resistance . Furthermore, derivatives have been identified as inhibitors of protein tyrosine phosphatases (like SHP2 and PTP1B), presenting a promising strategy for anticancer therapeutic development . This core structure is also a key motif in the design of fluorescent probes and functional materials due to its unique photoluminescent properties . The structure is a privileged scaffold in drug discovery, famously forming the core of the muscle relaxant Tizanidine . The electron-poor, planar, and thermally stable nature of the 1,2,5-thiadiazole aromatic ring system makes it a valuable building block for constructing complex molecular architectures for advanced research applications .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-nitro-2,1,3-benzothiadiazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4O2S/c7-5-4(10(11)12)2-1-3-6(5)9-13-8-3/h1-2H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBOFIKFTNZRPGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C(=C1[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40378270
Record name 5-Nitro-2,1,3-benzothiadiazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1915-85-1
Record name 5-Nitro-2,1,3-benzothiadiazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 5-Nitrobenzo[c]thiadiazol-4-amine

A Comprehensive Technical Guide to the Synthesis and Characterization of 5-Nitrobenzo[c][1][2][3]thiadiazol-4-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Nitrobenzo[c][1][2][3]thiadiazol-4-amine, also known as 4-amino-5-nitro-2,1,3-benzothiadiazole, is a key heterocyclic compound. Its unique electronic properties, stemming from the electron-withdrawing nitro group and the benzothiadiazole core, make it a valuable building block in medicinal chemistry and materials science. This guide provides a detailed exploration of a representative synthetic pathway for this compound and a thorough overview of the analytical techniques required for its structural confirmation and purity assessment. The methodologies are presented with an emphasis on the underlying scientific principles and practical insights to ensure reproducibility and safety.

Introduction and Significance

The benzo[c][1][2][3]thiadiazole (BTD) scaffold is a privileged structure in modern chemistry. Its derivatives are known for their applications in developing fluorescent probes, organic electronics, and pharmacologically active agents. The introduction of a nitro group and an amine group at the 4 and 5 positions, respectively, creates a molecule with significant potential for further functionalization. 5-Nitrobenzo[c][1][2][3]thiadiazol-4-amine (CAS No. 1915-85-1) serves as a crucial intermediate for creating more complex molecules with tailored electronic and biological properties.[2][4] Understanding its synthesis and characterization is fundamental for researchers aiming to leverage its unique chemical architecture.

This document serves as a senior-level guide, focusing on the causality behind experimental choices and providing a self-validating framework for its preparation and analysis.

Synthesis of 5-Nitrobenzo[c][1][2][3]thiadiazol-4-amine

The synthesis of the target compound is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. This strategy is effective because the potent electron-withdrawing nature of the nitro group and the benzothiadiazole ring system activates the aromatic ring towards nucleophilic attack, facilitating the displacement of a leaving group, such as a chloride ion, by an amine.

Overall Reaction Scheme

The proposed synthesis involves the amination of a suitable precursor, 4-chloro-5-nitrobenzo[c][1][2][3]thiadiazole, using ammonia as the nucleophile.

Synthesis_Workflowcluster_reactionReaction StepPrecursor4-Chloro-5-nitrobenzo[c][1,2,5]thiadiazoleReactionSNA_r Reaction(Reflux)Precursor->ReactionReagentAmmonia (aq.)Reagent->ReactionSolventEthanolSolvent->ReactionProduct5-Nitrobenzo[c][1,2,5]thiadiazol-4-aminePurificationPurification(Recrystallization)Product->PurificationDissolution & CoolingFinal_ProductFinal ProductPurification->Final_ProductPure CrystalsReaction->ProductCrude Product

Caption: Synthetic workflow for 5-Nitrobenzo[c][1][2][3]thiadiazol-4-amine.
Experimental Protocol

This protocol is based on established methods for SNAr reactions on related nitrobenzofurazan and nitrobenzothiadiazole systems.[5]

Materials and Reagents:

  • 4-Chloro-5-nitrobenzo[c][1][2][3]thiadiazole (Starting Material)

  • Aqueous Ammonia (28-30%)

  • Ethanol (95% or absolute)

  • Deionized Water

  • Diatomaceous Earth (e.g., Celite®)

Apparatus:

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle or oil bath

  • Buchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 1.0 g of 4-chloro-5-nitrobenzo[c][1][2][3]thiadiazole in 30 mL of ethanol with gentle warming and stirring.

  • Addition of Nucleophile: To the resulting solution, add 10 mL of concentrated aqueous ammonia. The addition should be done carefully in a well-ventilated fume hood.

  • Reaction: Heat the mixture to reflux (approximately 80-85 °C) and maintain this temperature with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation of Crude Product: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume to approximately one-third using a rotary evaporator. The crude product may precipitate. Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.

  • Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold deionized water to remove residual salts.

  • Purification (Recrystallization): Transfer the crude solid to a beaker and dissolve it in a minimum amount of hot ethanol. If there are insoluble impurities, perform a hot filtration through a pad of diatomaceous earth. Allow the clear filtrate to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Drying: Collect the purified crystals by vacuum filtration, wash with a minimal amount of cold ethanol, and dry under vacuum to a constant weight.

Rationale and Scientific Insights
  • Choice of Solvent: Ethanol is an ideal solvent as it solubilizes the starting material and is miscible with aqueous ammonia, creating a homogenous reaction medium. Its boiling point allows for a controlled reflux temperature.

  • Nucleophilic Aromatic Substitution (SNAr): The reaction proceeds via a Meisenheimer complex intermediate. The high electrophilicity of the carbon atom attached to the chlorine, due to the resonance and inductive effects of the nitro and thiadiazole groups, allows for the attack by the lone pair of electrons on the ammonia molecule. The subsequent loss of a chloride ion restores the aromaticity of the ring.

  • Purification: Recrystallization is an effective method for purifying the final product. The principle relies on the difference in solubility of the compound and impurities in a given solvent at different temperatures. Slow cooling is crucial for the formation of well-defined, pure crystals.

Characterization of the Final Product

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized 5-Nitrobenzo[c][1][2][3]thiadiazol-4-amine.

Caption: Structure of 5-Nitrobenzo[c][1][2][3]thiadiazol-4-amine.
Physical and Chemical Properties

A summary of the key properties of the target compound is presented below.

PropertyValueSource
CAS Number 1915-85-1[2][4][6]
Molecular Formula C₆H₄N₄O₂S[4][6]
Molecular Weight 196.19 g/mol [4]
Exact Mass 196.00549656 Da[4]
Appearance Expected to be a colored crystalline solidN/A
Topological Polar Surface Area 126 Ų[4]
Hydrogen Bond Donors 1[4]
Hydrogen Bond Acceptors 6[4]
Spectroscopic and Analytical Data

Mass Spectrometry (MS):

  • Technique: Electrospray Ionization (ESI-MS) is suitable for this polar molecule.

  • Expected Result: The high-resolution mass spectrum should show a prominent molecular ion peak.

    • [M+H]⁺ (Positive Ion Mode): m/z ≈ 197.0133

    • [M-H]⁻ (Negative Ion Mode): m/z ≈ 195.0002

  • Interpretation: The accurate mass measurement confirms the elemental composition of C₆H₄N₄O₂S, which is a primary indicator of a successful synthesis.[4]

Infrared (IR) Spectroscopy:

  • Technique: Fourier-Transform Infrared (FT-IR) spectroscopy identifies functional groups.

  • Expected Peaks:

    • ~3450-3300 cm⁻¹: N-H stretching vibrations (asymmetric and symmetric) of the primary amine.

    • ~1630-1600 cm⁻¹: N-H bending (scissoring) vibration.

    • ~1550-1500 cm⁻¹ and ~1350-1300 cm⁻¹: Asymmetric and symmetric N-O stretching of the nitro group.

    • ~1600, 1475 cm⁻¹: C=C stretching vibrations within the aromatic ring.

  • Interpretation: The presence of characteristic peaks for both the amine (NH₂) and nitro (NO₂) groups, alongside aromatic signals, provides strong evidence for the target structure.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Technique: ¹H and ¹³C NMR spectroscopy are used to elucidate the carbon-hydrogen framework. The spectra would be run in a deuterated solvent like DMSO-d₆.

  • Expected ¹H NMR Data (Predicted):

    • δ ~8.5-7.5 ppm: Two doublets corresponding to the two aromatic protons on the benzene ring. The exact shifts are influenced by the strong electron-withdrawing and donating effects of the substituents.

    • δ ~7.0-6.0 ppm: A broad singlet corresponding to the two protons of the amine (NH₂) group. This peak is exchangeable with D₂O.

  • Expected ¹³C NMR Data (Predicted):

    • δ ~155-110 ppm: Six distinct signals corresponding to the six carbon atoms of the benzothiadiazole ring. The carbons directly attached to the nitrogen and sulfur atoms of the thiadiazole ring and the nitro and amino groups will show characteristic shifts.

  • Interpretation: The number of signals, their chemical shifts, and splitting patterns in the ¹H NMR spectrum confirm the substitution pattern on the aromatic ring. The ¹³C NMR spectrum confirms the presence of six unique carbon environments.

Elemental Analysis:

  • Technique: Combustion analysis to determine the mass percentages of C, H, N, and S.

  • Calculated Values for C₆H₄N₄O₂S:

    • C: 36.73%

    • H: 2.06%

    • N: 28.56%

    • S: 16.34%

  • Interpretation: A close correlation (typically within ±0.4%) between the experimental and calculated values provides definitive proof of the compound's purity and elemental formula.

Conclusion

This guide has outlined a robust and scientifically grounded approach to the synthesis and characterization of 5-Nitrobenzo[c][1][2][3]thiadiazol-4-amine. By following the detailed experimental protocol, which is rooted in the well-established SNAr mechanism, researchers can reliably prepare this valuable chemical intermediate. The comprehensive characterization workflow, employing a suite of analytical techniques from mass spectrometry to NMR, provides a self-validating system to unequivocally confirm the structure and purity of the final product. Mastery of these procedures empowers scientists to confidently utilize this compound in advanced research and development endeavors.

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information.
  • Alchem Pharmtech. (n.d.). CAS 1915-85-1 | 5-Nitrobenzo[c][1][2][3]thiadiazol-4-amine. Retrieved from

  • PubChem. (n.d.). 5-Nitro-2,1,3-benzothiadiazol-4-amine.
  • ResearchGate. (n.d.). Chemical synthesis of nitrobenzodiazole amino acids.
  • ABI Chem. (n.d.). 5-NITROBENZO[C][1][2][3]THIADIAZOL-4-AMINE. Retrieved from

  • Rasayan Journal of Chemistry. (n.d.). SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES.
  • MDPI. (2022). N,N-Bis(7-nitrobenz[c][1][2][3]oxadiazol-4-yl)cystamine. Retrieved from

  • ResearchGate. (n.d.). 7-nitrobenzo[c][1][2][3]oxadiazole (nitrobenzofurazan) derivatives with a sulfide group at the 4-position. Synthesis and physical properties. Retrieved from

  • Journal of Materials Chemistry C (RSC Publishing). (n.d.). Design, synthesis and amplified spontaneous emission of 1,2,5-benzothiadiazole derivatives.

An In-depth Technical Guide on 5-Nitrobenzo[c]thiadiazol-4-amine: Properties, Synthesis, and Applications

An In-depth Technical Guide on 5-Nitrobenzo[c][1][2][3]thiadiazol-4-amine: Properties, Synthesis, and Applications

Introduction: The Scientific Merit of the Benzothiadiazole Core

The benzo[c][1][2]thiadiazole heterocyclic system is a cornerstone in the development of functional organic molecules. Its unique electronic properties, arising from the fusion of a benzene ring with an electron-deficient thiadiazole ring, make it a privileged scaffold in medicinal chemistry and materials science. The strategic incorporation of an amino group at the 4-position and a nitro group at the 5-position, as in 5-Nitrobenzo[c][1][2]thiadiazol-4-amine, creates a molecule with a pronounced intramolecular charge transfer character. This substitution pattern significantly influences its chemical reactivity, photophysical properties, and biological interactions, making it a compound of high interest for targeted applications.

Physicochemical and Structural Characteristics

A thorough understanding of the physical and chemical properties of 5-Nitrobenzo[c][1][2]thiadiazol-4-amine is fundamental for its application in research and development.

Molecular and Physical Data

The structural and physical parameters of a compound are critical for its identification, purification, and formulation.

PropertyValue/DescriptionReference
Molecular Formula C₆H₄N₄O₂S[1]
Molecular Weight 196.19 g/mol [1]
CAS Number 1915-85-1[1][3]
Appearance Expected to be a colored solid, likely yellow to orange, similar to related compounds such as 4-Amino-5-chloro-2,1,3-benzothiadiazole.[4]
Melting Point While no experimental data is publicly available for this specific compound, related compounds like 4-Amino-2,1,3-benzothiadiazole have a melting point of 67-69 °C. The presence of the nitro group and potential for hydrogen bonding would likely result in a significantly higher melting point.[5]
Solubility Expected to be soluble in polar organic solvents such as DMSO and DMF, a common characteristic for this class of compounds.
InChI InChI=1S/C6H4N4O2S/c7-5-4(10(11)12)2-1-3-6(5)9-13-8-3/h1-2H,7H2[1]
SMILES C1=CC2=C(C(=C1N)N(=O)=O)N=S=N2[1]
Computed Molecular Properties

Computational analysis provides valuable insights into the behavior of a molecule.

PropertyValueReference
Topological Polar Surface Area (TPSA) 126 Ų[1]
XLogP3-AA 1.5[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 6[1]
Spectroscopic Profile
  • ¹H NMR: The proton NMR spectrum is expected to show two doublets in the aromatic region, corresponding to the two protons on the benzene ring. The chemical shifts of these protons would be influenced by the electron-donating amine group and the electron-withdrawing nitro group. The protons of the amine group would likely appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum would display six distinct signals for the aromatic carbons, with their chemical shifts reflecting the electronic effects of the substituents and the heterocyclic ring.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by stretching vibrations for the N-H bonds of the amine group (typically in the 3300-3500 cm⁻¹ region), asymmetric and symmetric stretches for the nitro group (around 1500-1560 cm⁻¹ and 1335-1380 cm⁻¹, respectively), and various C=C and C-N stretching vibrations in the fingerprint region.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the exact mass of the compound (196.0055 m/z). PubChem indicates the availability of a GC-MS spectrum for this compound.[1]

Synthesis and Reactivity

The synthesis of 5-Nitrobenzo[c][1][2]thiadiazol-4-amine can be approached through established methodologies for the modification of the benzothiadiazole core.

Proposed Synthetic Pathway

A logical and common synthetic route would involve the nitration of 4-aminobenzo[c][1][2]thiadiazole. This precursor can be synthesized from an appropriate substituted o-phenylenediamine.

Caption: Proposed synthesis of 5-Nitrobenzo[c][1][2]thiadiazol-4-amine.

Illustrative Experimental Protocol (based on analogous reactions):

  • Pre-reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-aminobenzo[c][1][2]thiadiazole in concentrated sulfuric acid at 0 °C.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully prepare a mixture of concentrated nitric acid and concentrated sulfuric acid, and cool it to 0 °C.

  • Nitration: Add the cold nitrating mixture dropwise to the solution of the starting material, maintaining the temperature below 5 °C.

  • Reaction Monitoring: Stir the reaction mixture at low temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice. The precipitate formed is collected by filtration, washed with cold water until neutral, and dried.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Chemical Reactivity

The reactivity of 5-Nitrobenzo[c][1][2]thiadiazol-4-amine is governed by its functional groups:

  • Amino Group: The primary amino group is nucleophilic and can readily undergo acylation, alkylation, and diazotization reactions, allowing for the synthesis of a wide range of derivatives.

  • Nitro Group: The strongly electron-withdrawing nitro group deactivates the aromatic ring towards electrophilic substitution. However, it can be reduced to an amino group, providing a pathway to 5-diaminobenzo[c][1][2]thiadiazole derivatives.

  • Aromatic Ring: The π-electron system of the benzothiadiazole core can participate in nucleophilic aromatic substitution reactions, particularly at positions activated by the nitro group.

Potential Applications in Research and Development

The unique structural features of 5-Nitrobenzo[c][1][2]thiadiazol-4-amine make it a valuable building block in several areas of chemical and biological research.

Medicinal Chemistry and Drug Discovery

The 1,3,4-thiadiazole scaffold is a well-known pharmacophore, and its derivatives have shown a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[6][7][8][9] The presence of the nitro group in the target molecule is of particular interest, as nitroaromatic compounds are known to have antiprotozoal activities.[10]

GA5-Nitrobenzo[c][1,2,5]thiadiazol-4-amineBAnticancer ActivityA->BCAntimicrobial ActivityA->CDAntiprotozoal ActivityA->DEAntifibrosis AgentsA->E

Caption: Potential therapeutic applications of the target compound.

  • Anticancer Research: The planar benzothiadiazole ring system can intercalate with DNA, and the nitro group can be bioreduced in hypoxic tumor environments to generate reactive oxygen species, leading to cytotoxicity.

  • Antimicrobial Drug Development: The thiadiazole nucleus is a common feature in many antimicrobial agents.

  • Antiprotozoal Agents: Nitro-containing heterocycles are a known class of compounds with activity against various protozoan parasites.

  • Kinase Inhibitors: The benzothiadiazole scaffold can be functionalized to target the ATP-binding site of various kinases. For instance, derivatives of 4-(benzo[c][1][2]thiadiazol-5-yl)pyrazole have been synthesized and evaluated as activin receptor-like kinase 5 (ALK5) inhibitors for the treatment of hepatic fibrosis.[11]

Materials Science

The electron-deficient nature of the benzothiadiazole ring makes it an excellent building block for electron-accepting materials in organic electronics. The push-pull nature of the amino and nitro substituents in 5-Nitrobenzo[c][1][2]thiadiazol-4-amine can lead to interesting photophysical properties, making it a candidate for:

  • Organic Dyes and Pigments: The intramolecular charge transfer can result in strong absorption in the visible region of the electromagnetic spectrum.

  • Non-linear Optical Materials: The significant difference in the electron density of the ground and excited states can lead to a large hyperpolarizability.

  • Organic Semiconductors: The ability to form ordered structures through intermolecular interactions makes it a potential component in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Safety and Handling

A specific Safety Data Sheet (SDS) for 5-Nitrobenzo[c][1][2]thiadiazol-4-amine is not publicly available. However, based on the data for analogous compounds like 2-amino-5-nitrothiazole and 4-amino-5-chloro-2,1,3-benzothiadiazole, the following precautions should be taken:

  • General Handling: Use in a well-ventilated area. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2][12][13]

  • Health Hazards: May be harmful if swallowed or inhaled.[2][12] Causes skin and serious eye irritation.[2][12]

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water.[12] In case of skin contact, wash with soap and water.[12] If inhaled, move to fresh air.[12] If swallowed, seek medical attention.[12]

Conclusion

5-Nitrobenzo[c][1][2]thiadiazol-4-amine is a heterocyclic compound with significant potential in both medicinal chemistry and materials science. Its unique electronic structure, arising from the combination of the benzothiadiazole core with electron-donating and -withdrawing groups, makes it a versatile building block for the synthesis of novel functional molecules. Further research into its synthesis, reactivity, and biological and material properties is warranted to fully explore its potential.

References

Spectroscopic Analysis of 5-Nitrobenzo[c]thiadiazol-4-amine: A Guide to Expected Spectral Features

Author: BenchChem Technical Support Team. Date: January 2026

Molecular Structure and Its Spectroscopic Implications

The unique arrangement of functional groups in 5-Nitrobenzo[c]thiadiazol-4-amine dictates its electronic and vibrational properties, which in turn govern its spectroscopic signatures. The molecule consists of a benzothiadiazole heterocyclic core, an electron-donating amine (-NH₂) group, and a powerful electron-withdrawing nitro (-NO₂) group. This "push-pull" electronic system is expected to significantly influence the chemical shifts in NMR, the vibrational frequencies in IR, and the fragmentation patterns in mass spectrometry.

Figure 1: Chemical structure of 5-Nitrobenzo[c]thiadiazol-4-amine.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum is anticipated to be characterized by signals in the aromatic region, corresponding to the two protons on the benzene ring, and a broad signal for the amine protons.

Predicted ¹H NMR Data
Predicted Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignmentRationale
~8.5 - 9.0Doublet (d)1HH-6The proton at position 6 is ortho to the strongly electron-withdrawing nitro group, leading to significant deshielding and a downfield shift. It will likely appear as a doublet due to coupling with H-7.
~7.0 - 7.5Doublet (d)1HH-7The proton at position 7 is ortho to the electron-donating amine group, which would typically cause an upfield shift. However, its position on the benzothiadiazole ring system still places it in the aromatic region. It should couple with H-6, resulting in a doublet.
~6.0 - 7.0Broad Singlet (br s)2H-NH₂Amine protons are exchangeable and often appear as a broad singlet. The exact chemical shift can be highly dependent on solvent and concentration.
Experimental Protocol: ¹H NMR Spectroscopy

A standardized protocol for acquiring a high-quality ¹H NMR spectrum is crucial for structural verification.

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for compounds with amine protons as it can slow down exchange rates.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Set the spectral width to cover the expected range (e.g., 0-12 ppm).

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Use a relaxation delay of at least 1-2 seconds.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Due to the molecule's asymmetry, six distinct aromatic carbon signals are expected.

Predicted ¹³C NMR Data
Predicted Chemical Shift (δ, ppm)AssignmentRationale
~150 - 155C-3a, C-7aCarbons of the thiadiazole ring fused to the benzene ring.
~145 - 150C-5The carbon atom directly attached to the nitro group will be heavily deshielded and appear significantly downfield.
~140 - 145C-4The carbon atom bearing the amine group will be shielded relative to other aromatic carbons but still influenced by the heterocyclic system.
~120 - 130C-6Aromatic CH carbon, influenced by the adjacent nitro group.
~110 - 115C-7Aromatic CH carbon, influenced by the adjacent amine group.

Infrared (IR) Spectroscopy

The IR spectrum is essential for identifying the key functional groups present in the molecule.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeFunctional GroupExpected Appearance
3450 - 3300N-H StretchPrimary Amine (-NH₂)Two distinct, sharp to medium bands.
1630 - 1600N-H BendPrimary Amine (-NH₂)Medium to strong absorption.
1550 - 1500Asymmetric NO₂ StretchNitro Group (-NO₂)Strong, sharp absorption.
1350 - 1300Symmetric NO₂ StretchNitro Group (-NO₂)Strong, sharp absorption.
1600 - 1450C=C & C=N StretchAromatic & Heterocyclic RingsMultiple sharp bands of varying intensity.
~850C-N StretchAromatic NitroMedium intensity band.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrument Setup: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Background Correction: Perform a background scan of the clean ATR crystal before analyzing the sample.

  • Data Analysis: Identify and label the significant absorption peaks.

Mass Spectrometry (MS)

Mass spectrometry will determine the molecular weight and provide structural information through fragmentation patterns.

Predicted Mass Spectrometry Data
  • Molecular Ion (M⁺): The exact mass of C₆H₄N₄O₂S is 196.0055 Da. A high-resolution mass spectrometer (HRMS) should detect a molecular ion peak at m/z ≈ 196.0055.

  • Key Fragmentation Pathways: The fragmentation is likely initiated by the loss of stable neutral molecules.

MS_Fragmentation M [M]⁺˙ m/z = 196 F1 [M - NO]⁺ m/z = 166 M->F1 - NO F2 [M - NO₂]⁺ m/z = 150 M->F2 - NO₂ F3 [M - NO₂ - HCN]⁺ m/z = 123 F2->F3 - HCN

Figure 2: A plausible fragmentation pathway for 5-Nitrobenzo[c]thiadiazol-4-amine.

Expected Fragments:

  • Loss of NO₂: A prominent fragmentation pathway is the loss of the nitro group (46 Da), leading to a fragment ion at m/z 150.

  • Loss of NO: Loss of nitric oxide (30 Da) could also occur, resulting in a fragment at m/z 166.

  • Ring Fragmentation: Subsequent fragmentation of the benzothiadiazole ring system could lead to the loss of molecules like HCN (27 Da) or CS (44 Da).

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS).

  • Ionization: Use a standard electron ionization energy of 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the compound (e.g., m/z 40-300).

  • Data Analysis: Identify the molecular ion peak and major fragment ions. Propose fragmentation pathways consistent with the observed spectrum.

Conclusion and Future Outlook

This guide provides a theoretically grounded prediction of the NMR, IR, and MS spectra of 5-Nitrobenzo[c]thiadiazol-4-amine. These predictions are based on the fundamental principles of spectroscopy and analysis of related molecular structures. The experimental validation of these spectral data by the scientific community is a crucial next step. The publication of a complete and verified dataset will be invaluable for future research, enabling unambiguous identification, quality control, and further investigation into the properties and applications of this promising heterocyclic compound. Researchers who synthesize this compound are strongly encouraged to publish its full characterization data to enrich the collective knowledge base.

References

Due to the lack of direct experimental data for the target compound, this reference section is intentionally left blank. A comprehensive guide based on experimental results would cite the primary literature from which the data was obtained.

An In-depth Technical Guide to 1,3-Bis(4-nitrophenyl)urea for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Chemical Identification:

This guide focuses on the chemical compound 1,3-Bis(4-nitrophenyl)urea . While the initial query referenced CAS number 1915-85-1, a comprehensive review of chemical databases indicates an ambiguity associated with that identifier. The scientifically recognized and consistently cited identifier for 1,3-Bis(4-nitrophenyl)urea is CAS Number 587-90-6 . To ensure technical accuracy and authoritative grounding, this document will exclusively reference CAS 587-90-6.

Introduction: Beyond a Simple Urea Derivative

To the dedicated researcher, 1,3-Bis(4-nitrophenyl)urea, also known as 4,4'-Dinitrocarbanilide (DNC), is far more than a simple organic compound. Its rigid, symmetrical structure, dominated by a central urea moiety and flanked by two electron-withdrawing nitrophenyl groups, makes it a molecule of significant interest in both applied and fundamental sciences. The urea backbone is a potent hydrogen bond donor, while the nitro groups act as acceptors, predisposing the molecule to form highly ordered supramolecular structures. This inherent capacity for self-assembly is a cornerstone of its utility.

Professionals in drug development will recognize it as the primary active and marker component of the widely used veterinary anticoccidial agent, Nicarbazin.[1][2] However, its utility extends into materials science and medicinal chemistry, where it serves as a foundational scaffold for novel anion sensors, catalysts, and therapeutic agents.[3][] This guide provides a comprehensive overview of its properties, synthesis, safety protocols, and applications, designed to empower scientists in leveraging this versatile compound.

Section 1: Core Physicochemical and Structural Properties

The compound typically presents as a stable, yellow crystalline solid.[5] Its high melting point and low solubility in aqueous media are direct consequences of its strong intermolecular hydrogen bonding and crystalline lattice energy.

PropertyValueSource(s)
CAS Number 587-90-6[6]
Molecular Formula C₁₃H₁₀N₄O₅[6]
Molecular Weight 302.24 g/mol [6]
Appearance Yellow Solid[2][5]
Melting Point >300 °C (decomposes)[6]
Solubility Insoluble in water; Slightly soluble in DMSO, DMF.[][5]
IUPAC Name 1,3-bis(4-nitrophenyl)ureaN/A
Synonyms 4,4'-Dinitrocarbanilide (DNC), N,N'-Bis(4-nitrophenyl)urea[2][6]
InChI Key JEZZOKXIXNSKQD-UHFFFAOYSA-N[6]
SMILES String O=C(Nc1ccc([O-])cc1)Nc1ccc([O-])cc1[6]

Section 2: Synthesis and Purification Protocols

The synthesis of 1,3-bis(4-nitrophenyl)urea is typically achieved through nucleophilic substitution reactions. The choice of reagents dictates the reaction conditions and yield. Below are two field-proven methodologies.

Protocol 1: Synthesis from a Carbamate Intermediate

This method provides a high yield by reacting an activated carbamate with 4-nitroaniline. The use of a high-boiling solvent and a suitable amine catalyst facilitates the reaction, with the product conveniently crystallizing out of the reaction mixture.[7]

Step-by-Step Methodology:

  • Reaction Setup: In a flask equipped with a reflux condenser, combine methyl N-(4-nitrophenyl)carbamate (1.0 eq.), 4-nitroaniline (1.0 eq.), and xylene (as solvent).

  • Catalyst Addition: Add a tertiary alkylamine catalyst (e.g., a mixture of N,N-dimethyl-C10-18 alkylamines) (~1.0 eq.).

  • Reflux: Heat the mixture to boiling. The product will begin to precipitate as yellow crystals within minutes. Continue to reflux for approximately 30 minutes.

  • Isolation: While still hot, filter the crystal suspension under vacuum.

  • Washing: Wash the filter cake sequentially with hot xylene and then acetone to remove unreacted starting materials and byproducts.

  • Drying: Dry the final product under vacuum. A typical yield is around 85%.[7]

Synthesis_Protocol_1 cluster_reactants Reactants cluster_conditions Conditions cluster_workup Workup carbamate Methyl N-(4-nitrophenyl)carbamate reflux Reflux (~30 min) carbamate->reflux nitroaniline 4-Nitroaniline nitroaniline->reflux solvent Xylene (Solvent) solvent->reflux catalyst Tertiary Amine (Catalyst) catalyst->reflux filter Hot Vacuum Filtration reflux->filter wash Wash (Xylene, Acetone) filter->wash dry Vacuum Drying wash->dry product Product: 1,3-Bis(4-nitrophenyl)urea dry->product Applications cluster_properties Core Molecular Properties cluster_applications Scientific & Industrial Applications DNC 1,3-Bis(4-nitrophenyl)urea (DNC) H_Bond Strong H-Bonding (Urea Moiety) DNC->H_Bond Electron_Withdrawing Electron-Withdrawing Nitro Groups DNC->Electron_Withdrawing Rigid_Structure Rigid, Planar Structure DNC->Rigid_Structure Nicarbazin Veterinary Medicine: Component of Nicarbazin (Anticoccidial Agent) H_Bond->Nicarbazin Supramolecular Supramolecular Chemistry: Crystal Engineering, Self-Assembly Studies H_Bond->Supramolecular Anion_Sensing Anion Sensing: Receptor for Anions H_Bond->Anion_Sensing Drug_Scaffold Medicinal Chemistry: Scaffold for Novel Therapeutics (Antimicrobial) H_Bond->Drug_Scaffold Electron_Withdrawing->Anion_Sensing Electron_Withdrawing->Drug_Scaffold Rigid_Structure->Nicarbazin Rigid_Structure->Supramolecular

Caption: Relationship between molecular properties and applications.

  • Veterinary Pharmaceuticals: Its most prominent commercial use is as a key component of Nicarbazin, an agent used to control coccidiosis, a parasitic disease in poultry. [1][2]The DNC component is the primary active moiety responsible for the antifertility effects observed. [2]Its concentration in eggs and tissues serves as a marker for regulatory analysis. []* Supramolecular Chemistry: The compound is an excellent model for studying hydrogen bonding and molecular recognition. Its ability to form extended, stable networks makes it a valuable building block for crystal engineering and the design of functional materials. []* Medicinal Chemistry and Drug Discovery: While DNC itself is not a frontline therapeutic, its urea scaffold is of high interest. Urea derivatives are prevalent in modern drug discovery due to their ability to form critical hydrogen bonds with protein targets. [8]Studies on related dinitrophenylurea compounds have explored their potential as antibacterial and anticancer agents, highlighting the potential for DNC as a starting point for new drug candidates. [3][9]

Section 4: Safety, Handling, and Storage

As a laboratory chemical, 1,3-bis(4-nitrophenyl)urea requires careful handling. It is classified as an irritant affecting the skin, eyes, and respiratory system. [6][10]Adherence to the Globally Harmonized System (GHS) classifications is mandatory for ensuring user safety.

GHS Hazard Information
Hazard ClassCodeDescription
Skin IrritationH315Causes skin irritation
Eye IrritationH319Causes serious eye irritation
Specific Target Organ ToxicityH335May cause respiratory irritation
  • Pictogram: GHS07 (Exclamation Mark) [6]* Signal Word: Warning [6]

Safe Handling and Personal Protective Equipment (PPE)

A systematic approach to handling is crucial to minimize exposure risk. The following workflow should be implemented in all laboratory settings.

Safe_Handling_Workflow cluster_ppe 1. Don Personal Protective Equipment (PPE) cluster_handling 2. Chemical Handling cluster_response 3. In Case of Exposure cluster_first_aid 4. First Aid Measures start Start Handling ppe_items N95 Dust Mask Safety Goggles/Eyeshields Chemical-Resistant Gloves start->ppe_items ventilation Use in a well-ventilated area or fume hood ppe_items->ventilation avoid_dust Avoid breathing dust ventilation->avoid_dust avoid_contact Avoid contact with skin and eyes avoid_dust->avoid_contact skin Skin Contact? avoid_contact->skin eyes Eye Contact? avoid_contact->eyes inhalation Inhalation? avoid_contact->inhalation wash_skin Wash with plenty of water skin->wash_skin Yes end End Handling skin->end No rinse_eyes Rinse cautiously with water for several minutes eyes->rinse_eyes Yes eyes->end No fresh_air Move to fresh air inhalation->fresh_air Yes inhalation->end No medical Seek medical advice if irritation persists wash_skin->medical rinse_eyes->medical fresh_air->medical medical->end

Sources

An In-depth Technical Guide to the Crystal Structure Analysis of 5-Nitrobenzo[c]thiadiazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the single-crystal X-ray diffraction analysis of 5-Nitrobenzo[c]thiadiazol-4-amine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The benzothiadiazole core is a key pharmacophore, and understanding its three-dimensional structure at the atomic level is paramount for rational drug design and the development of novel functional materials. This document outlines the critical steps from synthesis and crystallization to data acquisition, structure solution, and advanced computational analysis. It is intended for researchers, scientists, and drug development professionals seeking to elucidate the solid-state properties of this and related molecular systems.

Introduction: The Significance of 5-Nitrobenzo[c]thiadiazol-4-amine

The 2,1,3-benzothiadiazole scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities.[1] The introduction of a nitro group and an amine group, as in 5-Nitrobenzo[c]thiadiazol-4-amine (Figure 1), creates a molecule with a unique electronic profile, characterized by both electron-donating and electron-withdrawing substituents. This electronic push-pull system can give rise to interesting photophysical properties and a propensity for specific intermolecular interactions, which are critical for molecular recognition at biological targets.

A definitive crystal structure analysis provides precise information on:

  • Molecular Geometry: Accurate bond lengths, bond angles, and torsion angles.

  • Conformation: The preferred spatial arrangement of the functional groups.

  • Intermolecular Interactions: The non-covalent forces (e.g., hydrogen bonds, π-π stacking) that govern the crystal packing.

  • Polymorphism: The potential for the molecule to exist in different crystalline forms, which can impact its physical properties, such as solubility and bioavailability.

This guide will walk through the essential methodologies to obtain and interpret this crucial structural data.

cluster_interactions Key Intermolecular Interactions H-Bond N-H···O (Amine to Nitro) N-H···N (Amine to Thiadiazole) Pi-Stacking π-π Stacking (Benzothiadiazole Rings) Other C-H···O/N Interactions Chalcogen Bonds (S···N/O)

Sources

A Technical Guide to the Solubility of 5-Nitrobenzo[c]thiadiazol-4-amine in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Nitrobenzo[c]thiadiazol-4-amine, a key heterocyclic compound of interest in chemical and pharmaceutical research. While empirical data for this specific molecule is limited, this document synthesizes available information, analyzes its physicochemical properties to predict solubility behavior, and presents a detailed, field-proven protocol for its experimental determination. This guide is intended for researchers, scientists, and drug development professionals who require a robust understanding and practical methodology for working with this compound.

Introduction and Physicochemical Profile

5-Nitrobenzo[c][1][2][3]thiadiazol-4-amine, hereafter referred to as NBD-Amine, belongs to the nitrobenzothiadiazole class of compounds. Its structure, featuring a fused aromatic system, a nitro group, and an amine group, results in a unique electronic and polarity profile that dictates its behavior in various solvents. Understanding these properties is the first step in predicting and experimentally verifying its solubility.

The molecular characteristics of NBD-Amine provide essential clues to its solubility. With a molecular weight of approximately 196.19 g/mol , a topological polar surface area (TPSA) of 126 Ų, and a predicted octanol-water partition coefficient (XLogP3-AA) of 1.5, the molecule exhibits moderate polarity.[2] The presence of a hydrogen bond donor (the amine group) and multiple hydrogen bond acceptors (the nitro group and nitrogen atoms in the thiadiazole ring) suggests potential for interaction with both protic and aprotic polar solvents.[2]

While specific quantitative data is scarce, NBD-Amine is qualitatively described as being soluble in methanol.[1] Its fluorescent nature, where it fluoresces more strongly in hydrophobic environments like organic solvents and membranes, further implies solubility in a range of non-aqueous media.[3][4]

Table 1: Physicochemical Properties of 5-Nitrobenzo[c]thiadiazol-4-amine

PropertyValueSource
Molecular Formula C₆H₄N₄O₂SPubChem[2]
Molecular Weight 196.19 g/mol PubChem[2]
CAS Number 1915-85-1PubChem[2]
Appearance White powderAdipochem[1]
XLogP3-AA (log P) 1.5PubChem[2]
Topological Polar Surface Area 126 ŲPubChem[2]
Hydrogen Bond Donors 1PubChem[2]
Hydrogen Bond Acceptors 6PubChem[2]

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility. The polarity, hydrogen bonding capability, and dielectric constant of the solvent must be matched with the properties of the solute, NBD-Amine.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the amine and nitro groups of NBD-Amine. Given its known solubility in methanol, good solubility can also be anticipated in ethanol and other short-chain alcohols.[1]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are powerful solvents for a wide range of organic molecules due to their large dipole moments. Related NBD-derivatives, such as NBD-F and NBD-Cl, show good solubility in DMSO.[5][6] It is highly probable that NBD-Amine is also readily soluble in these solvents. Acetonitrile is another polar aprotic solvent where solubility is likely.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Given the significant polar surface area and multiple heteroatoms, the solubility of NBD-Amine in highly nonpolar solvents like hexane is expected to be poor.

  • Intermediate Polarity Solvents (e.g., Chloroform, Dichloromethane): Chlorinated solvents may offer moderate solubility. For instance, the related compound 4-Chloro-7-nitrobenzofurazan is soluble in chloroform at 50 mg/mL, suggesting that NBD-Amine may also have appreciable solubility in dichloromethane (DCM).

Experimental Protocol for Solubility Determination

To move beyond theoretical predictions, a robust experimental protocol is required. The following section details the isothermal shake-flask method, a gold-standard technique for determining the equilibrium solubility of a compound. This protocol is designed as a self-validating system to ensure data accuracy and reproducibility.

Materials and Equipment
  • 5-Nitrobenzo[c]thiadiazol-4-amine (solid)

  • Selected organic solvents (e.g., Methanol, Ethanol, DMSO, Acetonitrile, Dichloromethane)

  • Analytical balance (± 0.01 mg)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Calibrated micropipettes

  • UV-Vis Spectrophotometer or HPLC system with a UV detector

  • Volumetric flasks and appropriate glassware

Workflow for Solubility Measurement

The experimental process follows a clear, logical progression from sample preparation to data analysis.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess solid NBD-Amine to a vial B Add a known volume of the chosen solvent A->B Step 1 & 2 C Seal vial and place on orbital shaker B->C D Incubate at constant temp. (e.g., 25°C) for 24-48h C->D Step 3 E Allow solution to settle D->E F Centrifuge to pellet undissolved solid E->F Step 4 G Extract clear supernatant F->G H Prepare serial dilutions of the supernatant G->H I Measure absorbance (UV-Vis) or peak area (HPLC) H->I J Calculate concentration using a calibration curve I->J

Caption: Workflow for Shake-Flask Solubility Determination.

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid NBD-Amine (e.g., 10-20 mg) to several vials. The key is to ensure that undissolved solid remains at equilibrium.

    • Accurately add a fixed volume (e.g., 2.0 mL) of the desired organic solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically adequate. The system is at equilibrium when the concentration of the solute in the solution no longer changes over time.

  • Phase Separation:

    • Remove the vials from the shaker and allow them to stand undisturbed for at least one hour to let the excess solid settle.

    • Centrifuge the vials at a high speed (e.g., 10,000 rpm) for 15 minutes to ensure all suspended solid material is pelleted at the bottom. This step is critical for preventing undissolved particles from artificially inflating the measured concentration.

  • Sample Analysis (Quantification):

    • Carefully withdraw a known volume of the clear supernatant using a calibrated micropipette.

    • Dilute the supernatant with the same solvent to a concentration that falls within the linear range of your analytical method (UV-Vis or HPLC). A series of dilutions is recommended to ensure accuracy.

    • Measure the concentration of NBD-Amine in the diluted samples. A pre-established calibration curve, prepared from stock solutions of known concentration, is required for this quantification.

  • Calculation:

    • Calculate the solubility (S) using the following formula: S (mg/mL) = Measured Concentration (mg/mL) × Dilution Factor

    • The dilution factor is the total volume of the diluted sample divided by the initial volume of the supernatant.

Data Interpretation and Reporting

The experimentally determined solubility values should be compiled into a clear, comparative table. This allows for easy assessment of NBD-Amine's behavior across the solvent spectrum.

Table 2: Hypothetical Solubility Data for NBD-Amine at 25°C

SolventSolvent TypePredicted SolubilityExperimental Solubility (mg/mL)
MethanolPolar ProticHigh[Insert Experimental Data]
EthanolPolar ProticHigh[Insert Experimental Data]
DMSOPolar AproticVery High[Insert Experimental Data]
AcetonitrilePolar AproticModerate-High[Insert Experimental Data]
DichloromethaneChlorinatedModerate[Insert Experimental Data]
TolueneNonpolar AromaticLow[Insert Experimental Data]
n-HexaneNonpolar AliphaticVery Low[Insert Experimental Data]

The relationship between solvent properties and measured solubility provides critical insights for practical applications such as reaction chemistry, purification (crystallization), and formulation for biological assays.

Caption: Factors Influencing and Impacted by Solubility.

Conclusion

While direct, published quantitative solubility data for 5-Nitrobenzo[c]thiadiazol-4-amine is limited, a combination of physicochemical property analysis and established experimental methodology provides a clear path forward for researchers. The molecule's moderate polarity suggests good solubility in polar aprotic solvents like DMSO and polar protic solvents like methanol and ethanol, with limited solubility in nonpolar media. By employing the detailed shake-flask protocol outlined in this guide, scientists can generate reliable, quantitative solubility data, enabling the effective use of this compound in drug discovery, chemical synthesis, and other advanced research applications.

References

  • NBD-amine | CAS 10199-91-4 . Adipochem. [Link]

  • 5-Nitro-2,1,3-benzothiadiazol-4-amine . PubChem, National Center for Biotechnology Information. [Link]

  • Amino Acid-triggered Water-soluble NBD Derivatives for Differential Organelle Staining and the Role of the Chemical Moiety for their Specific Localization . PubMed, National Center for Biotechnology Information. [Link]

  • Synthesis and fluorescent properties of new derivatives of 4-amino-7-nitrobenzofurazan . Arkat USA. [Link]

Sources

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Electronic Properties of Nitrobenzothiadiazole Derivatives

Foreword

The 2,1,3-benzothiadiazole (BTD) scaffold has emerged as a cornerstone in the design of functional organic materials and pharmacologically active agents. Its inherent electron-deficient nature, a consequence of the fusion of a benzene ring with an electron-withdrawing thiadiazole ring, makes it a powerful building block. The introduction of a nitro (-NO₂) group, one of the strongest electron-withdrawing groups, to this already electron-accepting core dramatically amplifies its electronic properties. This guide provides an in-depth exploration of the electronic landscape of nitrobenzothiadiazole (NBT) derivatives, offering insights into their synthesis, characterization, and the profound implications of their unique electronic features for materials science and medicinal chemistry.

The Benzothiadiazole Core: An Electron-Deficient Foundation

2,1,3-Benzothiadiazole is a bicyclic aromatic compound that serves as a fundamental electron-accepting unit in the development of a wide array of electronic and photoluminescent materials.[1][2] Its derivatives are integral to applications such as organic light-emitting diodes (OLEDs), organic solar cells, and organic field-effect transistors.[2] The electronic characteristics of BTD-based molecules can be precisely adjusted by the introduction of various electron-donating or electron-withdrawing substituents.[1]

The Nitro Substituent: A Potent Electronic Modulator

The addition of a nitro group to the benzothiadiazole framework significantly alters its electronic properties. The strong electron-withdrawing nature of the -NO₂ group further lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), enhancing the molecule's electron-accepting capabilities.[1][3] This makes NBT derivatives particularly promising as n-type organic semiconductors and as components in various charge-transfer complexes.[1]

Synthesis of Nitrobenzothiadiazole Derivatives

The synthesis of NBT derivatives can be achieved through various methods. A common approach involves the reaction of o-nitroanilines with sulfur monochloride in a one-pot synthesis to yield nitro derivatives of 2,1,3-benzothiadiazole 1-oxides.[4] Another method involves the reaction of 3-chloro-4-nitro-aniline with potassium thiocyanate in the presence of bromine and glacial acetic acid.[5] The specific synthetic route can be tailored to achieve the desired substitution pattern on the benzothiadiazole core.

Characterizing the Electronic Properties

A comprehensive understanding of the electronic properties of NBT derivatives requires a combination of electrochemical, spectroscopic, and computational techniques.

Electrochemical Characterization: Cyclic Voltammetry

Cyclic voltammetry (CV) is a powerful and widely used electrochemical technique to investigate the redox behavior of molecules, providing valuable information about their HOMO and LUMO energy levels.[6][7][8]

Experimental Protocol: Cyclic Voltammetry of an NBT Derivative

  • Preparation of the Electrolyte Solution: Prepare a 0.1 M solution of a suitable supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (TBAPF₆), in an anhydrous, deoxygenated solvent (e.g., acetonitrile or dichloromethane).

  • Sample Preparation: Dissolve the NBT derivative in the electrolyte solution at a concentration of approximately 1 mM.

  • Electrochemical Cell Setup: Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode - SCE), and a counter electrode (e.g., a platinum wire).[9]

  • Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurements.

  • Data Acquisition: Scan the potential of the working electrode and record the resulting current. The scan is typically performed in both the cathodic (reduction) and anodic (oxidation) directions.

  • Internal Standard: After recording the voltammogram of the sample, add a small amount of an internal standard with a known redox potential, such as ferrocene/ferrocenium (Fc/Fc⁺), and record the voltammogram again.

  • Data Analysis:

    • Determine the onset potentials for the first reduction (E_red) and oxidation (E_ox) processes from the cyclic voltammogram.

    • Calculate the LUMO and HOMO energy levels using the following empirical formulas, referencing against the Fc/Fc⁺ couple:[1]

      • LUMO (eV) = -[E_red (vs Fc/Fc⁺) + 4.8]

      • HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 4.8]

    • The electrochemical band gap can be estimated as the difference between the LUMO and HOMO energies: E_gap = LUMO - HOMO .[1]

The one-electron reduction of a nitroaromatic compound often leads to the formation of a nitro radical anion, which is a key step in the mechanism of action for some nitro-based drugs.[6] The stability of this radical anion can be assessed by the reversibility of the reduction peak in the cyclic voltammogram.[6][8]

Diagram: Workflow for Cyclic Voltammetry

CV_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Prep_Electrolyte Prepare Electrolyte (0.1M TBAPF₆ in ACN) Prep_Sample Dissolve NBT Derivative (~1 mM) Prep_Electrolyte->Prep_Sample Cell_Setup Assemble 3-Electrode Cell (WE, RE, CE) Prep_Sample->Cell_Setup Deoxygenate Purge with N₂/Ar (>15 min) Cell_Setup->Deoxygenate Scan_Potential Record Cyclic Voltammogram Deoxygenate->Scan_Potential Add_Standard Add Ferrocene (Internal Standard) Scan_Potential->Add_Standard Rescan Record Voltammogram with Standard Add_Standard->Rescan Determine_Potentials Determine Onset Oxidation/Reduction Potentials Rescan->Determine_Potentials Calculate_Energies Calculate HOMO/LUMO Energy Levels Determine_Potentials->Calculate_Energies Estimate_Bandgap Estimate Electrochemical Band Gap Calculate_Energies->Estimate_Bandgap

Caption: A streamlined workflow for determining the HOMO and LUMO energy levels of NBT derivatives using cyclic voltammetry.

Spectroscopic Characterization: UV-Vis Spectroscopy

UV-Vis spectroscopy is employed to determine the optical band gap of a material by measuring its light absorption as a function of wavelength.[10][11]

Experimental Protocol: UV-Vis Spectroscopy of an NBT Derivative

  • Sample Preparation: Prepare a dilute solution of the NBT derivative in a suitable solvent (e.g., chloroform, dichloromethane, or acetonitrile). The concentration should be adjusted to yield an absorbance in the range of 0.1 to 1.0.

  • Measurement: Record a baseline spectrum using a cuvette containing only the pure solvent. Then, measure the absorbance spectrum of the sample solution over a relevant wavelength range.[12]

  • Data Analysis:

    • Identify the absorption onset (λ_onset), which is the wavelength at which the absorbance begins to increase from the baseline.[1]

    • Calculate the optical band gap (E_g) using the formula: E_g (eV) = 1240 / λ_onset (nm) .[1]

The UV-Vis spectra of nitroaromatic compounds typically show characteristic absorption bands. For instance, nitrobenzaldehydes exhibit weak nπ* transitions around 350 nm and stronger ππ* transitions at shorter wavelengths.[11][13]

Computational Modeling: Density Functional Theory (DFT)

Density Functional Theory (DFT) calculations are a powerful tool for predicting the electronic structure and properties of molecules, including their HOMO and LUMO energy levels.[14][15][16]

Computational Protocol: DFT Calculation of an NBT Derivative

  • Software: Utilize quantum chemistry software packages such as Gaussian, ORCA, or Spartan.

  • Methodology:

    • Geometry Optimization: Construct the 3D structure of the NBT derivative and perform a geometry optimization to find the lowest energy conformation. A common functional and basis set for this is B3LYP/6-31G(d).[14]

    • Frequency Calculation: Perform a frequency calculation on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

    • Single-Point Energy Calculation: Using the optimized geometry, perform a single-point energy calculation with a larger basis set (e.g., 6-311+G(d,p)) to obtain more accurate electronic energies.[17]

  • Data Extraction: From the output of the single-point energy calculation, extract the energies of the HOMO and LUMO.

Table 1: Representative Electronic Properties of Nitro-Substituted Aromatic Compounds

CompoundLUMO (eV)HOMO (eV)MethodReference
Nitrobenzene-1.53-7.42DFT (B3LYP/6-311+G(d,p))[17]
p-Nitrotoluene-1.48-7.21DFT (B3LYP/6-311+G(d,p))[17]
p-Nitroaniline-1.82-6.37DFT (B3LYP/6-311+G(d,p))[17]

Applications of Nitrobenzothiadiazole Derivatives

The unique electronic properties of NBT derivatives make them valuable in a range of applications, from organic electronics to medicinal chemistry.

Organic Electronics

The low-lying LUMO levels of NBT derivatives make them excellent candidates for n-type semiconductors in organic field-effect transistors (OFETs) and as electron acceptors in organic solar cells.[2][18] By pairing them with suitable electron-donating materials, efficient charge separation and transport can be achieved.

Medicinal Chemistry

The benzothiazole scaffold itself is found in numerous pharmacologically active compounds with a broad spectrum of activities, including anticancer, antibacterial, and antifungal properties.[19] The introduction of a nitro group can further enhance these biological activities. For instance, nitro-substituted benzothiazole derivatives have shown potent antibacterial activity against Pseudomonas aeruginosa.[5] Furthermore, some nitro-substituted thiazole derivatives have demonstrated promising anticancer and anticandidal activities.[20] In the context of tuberculosis, nitrobenzothiazinones have emerged as potent agents against drug-resistant Mycobacterium tuberculosis. The mechanism of action for many nitroaromatic drugs involves the in vivo reduction of the nitro group to form reactive radical species that can damage cellular components.[21]

Diagram: Application Areas of NBT Derivatives

NBT_Applications cluster_electronics Organic Electronics cluster_pharma Medicinal Chemistry NBT Nitrobenzothiadiazole Derivatives OLED OLEDs NBT->OLED OSC Organic Solar Cells NBT->OSC OFET OFETs NBT->OFET Anticancer Anticancer Agents NBT->Anticancer Antibacterial Antibacterial Agents NBT->Antibacterial Antitubercular Antitubercular Agents NBT->Antitubercular

Caption: Key application areas for nitrobenzothiadiazole derivatives, stemming from their distinct electronic properties.

Conclusion

Nitrobenzothiadiazole derivatives represent a fascinating class of compounds with a rich electronic landscape. The powerful electron-withdrawing nature of the nitro group, coupled with the inherent electron-deficient benzothiadiazole core, results in molecules with low-lying LUMO levels and tunable electronic properties. A multi-faceted approach combining synthesis, electrochemistry, spectroscopy, and computational modeling is crucial for a thorough understanding and rational design of new NBT-based materials. The insights gained from such studies will continue to drive innovation in both organic electronics and the development of novel therapeutic agents.

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A Technical Guide to the Fluorescent Properties of 5-Nitrobenzo[c]thiadiazol-4-amine and its Analogs: A Framework for Characterization and Application

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Benzothiadiazole Scaffold - A Privileged Structure in Fluorescence

In the landscape of fluorescent probes and functional dyes, the 2,1,3-benzothiadiazole (BTD) core has emerged as a cornerstone scaffold.[1] Its inherent electron-deficient nature makes it an exceptional acceptor moiety, which, when coupled with a suitable electron donor, gives rise to molecules with profound intramolecular charge transfer (ICT) characteristics.[1][2] This "push-pull" architecture is the foundation for many of the desirable properties of BTD derivatives: high photostability, significant Stokes shifts, and a remarkable sensitivity to the local environment, often manifesting as pronounced solvatochromism.[1][3][4] These attributes have propelled their use not only in materials science, such as in components for solar cells, but increasingly in the biological sciences as sophisticated probes for cellular imaging.[1]

This guide focuses on a specific, yet illustrative, member of this family: 5-Nitrobenzo[c]thiadiazol-4-amine . While direct, comprehensive photophysical data for this exact molecule is sparse in peer-reviewed literature, its structure provides a classic exemplar of the push-pull design. By analyzing the well-documented properties of its close analogs, particularly other nitro- and amino-substituted benzothiadiazoles, we can construct a robust predictive framework for its behavior and outline a definitive protocol for its full photophysical characterization. This document is intended for researchers and drug development professionals who seek to understand, characterize, and ultimately leverage the fluorescent potential of this and related compounds.

The Molecular Architecture: Unpacking the Push-Pull System

The fluorescent behavior of 5-Nitrobenzo[c]thiadiazol-4-amine is dictated by the electronic interplay between its constituent parts. The benzothiadiazole ring, particularly when functionalized with an additional electron-withdrawing nitro group at the 5-position, forms a potent electron acceptor. Conversely, the amino group at the 4-position serves as an effective electron donor.

cluster_molecule 5-Nitrobenzo[c]thiadiazol-4-amine mol Benzothiadiazole Core (Acceptor) acceptor Nitro Group (-NO2) (Electron Acceptor) mol->acceptor Pull donor Amino Group (-NH2) (Electron Donor) donor->mol Push caption Push-Pull architecture of the target molecule.

Caption: Push-Pull architecture of the target molecule.

Upon excitation with photons of appropriate energy, an electron is promoted from a ground-state orbital, which is largely localized on the donor (amino) end of the molecule, to an excited-state orbital where the electron density is shifted towards the acceptor (nitro-benzothiadiazole) end. This ICT state is more polar than the ground state. Consequently, polar solvents will stabilize the excited state more than the ground state, leading to a red-shift (bathochromic shift) in the emission spectrum. This phenomenon, known as solvatochromism, is a hallmark of this class of fluorophores.[3][4]

Predicted Photophysical Profile

Based on extensive studies of related N-substituted and nitro-functionalized benzoxadiazoles and benzothiadiazoles[3][5], we can predict the key fluorescent properties of 5-Nitrobenzo[c]thiadiazol-4-amine.

PropertyPredicted CharacteristicRationale & Comparative Insights
Absorption (λabs) ~470 - 500 nm in polar solventsN-substituted 7-nitro-2,1,3-benzoxadiazol-4-amine derivatives show absorption maxima ranging from 472 nm to 499 nm as solvent polarity increases.[5] The strong push-pull nature of our target molecule suggests it will fall within a similar range.
Emission (λem) ~530 - 580 nmA significant Stokes shift is characteristic of BTD derivatives.[1] Analogs exhibit emission maxima that are highly solvent-dependent, often shifting to longer wavelengths in more polar environments due to the stabilization of the ICT excited state.[3][5]
Stokes Shift Large (> 60 nm)The substantial change in dipole moment between the ground and excited states typically results in large Stokes shifts, which is advantageous for minimizing self-absorption in fluorescence measurements.[1]
Quantum Yield (ΦF) Highly solvent-dependent; High in nonpolar, low in polar solventsThis is a critical feature. For many push-pull dyes, fluorescence is quenched in polar solvents, especially water. NBD derivatives show quantum yields dropping from as high as 95% in nonpolar solvents to under 10% in water.[5] This occurs because polar solvents can promote non-radiative decay pathways, such as twisted internal charge transfer (TICT).
Fluorescence Lifetime (τ) Nanosecond range (e.g., 0.5 - 5 ns)The fluorescence lifetime is expected to be in the typical range for small organic fluorophores and may decrease in polar solvents where non-radiative decay pathways become more competitive.[6]
Solvatochromism Strong positive correlationBoth absorption and emission maxima are expected to red-shift significantly with increasing solvent polarity (e.g., from toluene to water), a direct consequence of the ICT mechanism.[3]

A Validated Workflow for Comprehensive Characterization

To experimentally validate the predicted properties and fully characterize 5-Nitrobenzo[c]thiadiazol-4-amine, a systematic approach involving steady-state and time-resolved spectroscopy is required.

Steady-State Spectroscopy: Absorption and Emission

The initial characterization involves measuring the absorption and fluorescence emission spectra in a range of solvents of varying polarity (e.g., Toluene, Dichloromethane, Acetonitrile, Ethanol, Water).

cluster_workflow Steady-State Spectroscopy Workflow prep Prepare Dilute Solutions (Abs < 0.1) abs_spec Measure Absorption Spectrum (UV-Vis Spectrophotometer) prep->abs_spec em_spec Measure Emission Spectrum (Fluorometer) prep->em_spec analysis Determine λ_abs, λ_em, and Stokes Shift abs_spec->analysis em_spec->analysis caption Workflow for steady-state measurements.

Caption: Workflow for steady-state measurements.

Causality Behind Experimental Choices:

  • Solvent Panel: Using a wide range of solvents with different polarity indices (like the ET(30) scale) is crucial to probe the solvatochromic behavior and understand the nature of the excited state.[5]

  • Low Concentration: Maintaining an absorbance below 0.1 at the excitation wavelength is critical to avoid inner filter effects, where the emitted fluorescence is re-absorbed by other molecules in the solution, leading to artificially distorted spectra and inaccurate quantum yield measurements.[7]

Fluorescence Quantum Yield (ΦF) Determination

The fluorescence quantum yield, which measures the efficiency of the fluorescence process, is a paramount parameter.[8] The most robust and widely used method is the comparative method, which relates the fluorescence of the test sample to a well-characterized standard.[7][9]

Protocol: Comparative Quantum Yield Measurement

  • Select an Appropriate Standard: Choose a reference standard whose absorption and emission spectra overlap with the sample. For emission in the 500-600 nm range, Rhodamine 6G (ΦF = 0.95 in ethanol) or Rhodamine B (ΦF = 0.7 in ethanol) are common choices.[9][10]

  • Prepare a Series of Solutions: Prepare at least five solutions of varying, low concentrations (absorbance between 0.01 and 0.1) for both the test compound and the standard in the same solvent.

  • Measure Absorbance: Record the absorbance at the chosen excitation wavelength (λex) for all solutions. The same λex must be used for the sample and standard.

  • Measure Fluorescence Spectra: Under identical experimental conditions (e.g., excitation/emission slit widths), record the corrected fluorescence emission spectrum for each solution.

  • Integrate Fluorescence Intensity: Calculate the integrated area under the emission curve for each spectrum.

  • Plot and Calculate: Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear. The quantum yield is calculated using the following equation[7][11]:

    ΦX = ΦST * (GradX / GradST) * (η2X / η2ST)

    Where:

    • Φ is the quantum yield.

    • Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance.

    • η is the refractive index of the solvent.

    • Subscripts X and ST denote the test sample and the standard, respectively.

cluster_q_yield Quantum Yield Determination Workflow select_std Select Standard (e.g., Rhodamine 6G) prep_series Prepare Dilute Solutions of Sample & Standard select_std->prep_series measure_abs Measure Absorbance (at λ_ex) prep_series->measure_abs measure_fluor Measure Integrated Fluorescence Intensity measure_abs->measure_fluor plot Plot Intensity vs. Absorbance measure_fluor->plot calculate Calculate Φ_F using Gradient Ratio plot->calculate caption Workflow for relative quantum yield.

Caption: Workflow for relative quantum yield.

Self-Validating System: The linearity of the intensity vs. absorbance plot serves as an internal validation. A non-linear plot indicates the presence of aggregation or inner filter effects, invalidating the measurement and requiring the use of more dilute solutions.[7]

Time-Resolved Fluorescence Spectroscopy: Lifetime (τ) Measurement

Fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state.[12] It is a crucial parameter that is often independent of concentration and can reveal dynamic processes like quenching or energy transfer. Time-Correlated Single Photon Counting (TCSPC) is the gold-standard technique for these measurements.[12][13]

Protocol: Lifetime Measurement via TCSPC

  • Instrument Setup: Use a pulsed light source (e.g., a laser diode or LED) with a short pulse width (picoseconds) to excite the sample. The detector must be a highly sensitive single-photon detector (e.g., a single-photon avalanche diode, SPAD).[13]

  • Sample Preparation: Prepare a dilute solution of the fluorophore in the solvent of interest.

  • Data Acquisition: Excite the sample with the pulsed laser. The TCSPC electronics measure the time delay between the laser pulse (start signal) and the detection of the first emitted photon (stop signal). This process is repeated for millions of events to build a histogram of photon arrival times.

  • Deconvolution and Fitting: The raw data represents a convolution of the true fluorescence decay and the instrument response function (IRF). The IRF is measured using a scattering solution (e.g., Ludox). The fluorescence lifetime (τ) is extracted by fitting the decay curve to an exponential model, after deconvolution of the IRF. A single exponential decay indicates a single fluorescent species in a uniform environment, while multi-exponential decays can suggest multiple conformations, aggregation, or complex decay pathways.[6]

Potential Applications in Research and Drug Development

The predicted properties of 5-Nitrobenzo[c]thiadiazol-4-amine suggest several high-value applications:

  • Environment-Sensing Probes: The strong solvatochromism makes it a candidate for probing the polarity of microenvironments, such as the interior of micelles, liposomes, or the hydrophobic pockets of proteins.[3]

  • Lipid Droplet Staining: Many BTD derivatives with high hydrophobicity and strong fluorescence in nonpolar environments have been shown to be excellent probes for imaging intracellular lipid droplets, which are important biomarkers in cancer research.[1]

  • Building Block for Biosensors: The core structure can be further functionalized to create targeted biosensors. For instance, modifying the amino group could allow conjugation to a recognition moiety (e.g., an antibody or peptide), while the fluorescence properties report on binding events.

Conclusion

5-Nitrobenzo[c]thiadiazol-4-amine represents a quintessential example of a push-pull fluorophore, poised to exhibit strong solvatochromism, a large Stokes shift, and environment-sensitive quantum yields. While this guide provides a robust predictive framework based on the well-established behavior of the broader benzothiadiazole family, the true value of this and any novel fluorophore can only be unlocked through rigorous experimental characterization. The protocols detailed herein for steady-state and time-resolved fluorescence spectroscopy provide a validated, logical, and comprehensive roadmap for researchers to fully elucidate its photophysical properties. Understanding this structure-property relationship is the critical first step toward rationally designing and deploying next-generation fluorescent tools for biological imaging and drug discovery.

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The Enduring Versatility of the Benzothiadiazole Core: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2,1,3-benzothiadiazole (BTD) scaffold, a deceptively simple bicyclic heterocycle, has cemented its status as a "privileged" structure in contemporary chemistry. Its unique electronic properties, characterized by a significant electron deficiency, have propelled its application across a remarkable spectrum of scientific disciplines. From the intricate dance of electrons in organic semiconductors to the targeted disruption of pathological pathways in medicinal chemistry, the BTD core offers a robust and tunable platform for innovation. This in-depth guide provides a comprehensive exploration of the fundamental chemistry of benzothiadiazoles, offering field-proven insights into their synthesis, reactivity, and multifaceted applications. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals seeking to harness the full potential of this versatile heterocyclic system.

The Benzothiadiazole Core: An Electronic and Structural Overview

2,1,3-Benzothiadiazole is a bicyclic aromatic compound composed of a benzene ring fused to a 1,2,5-thiadiazole ring.[1] This fusion imparts a unique set of properties that are central to its utility. The thiadiazole ring, with its two electronegative nitrogen atoms and a sulfur atom, acts as a potent electron-withdrawing group. This renders the entire bicyclic system electron-deficient, a characteristic that governs its reactivity and forms the basis for its widespread use as an electron acceptor unit in functional materials.[2][3]

The aromaticity of the benzothiadiazole system has been confirmed through spectroscopic studies, and as such, it undergoes typical electrophilic aromatic substitution reactions.[1] Furthermore, the planarity of the ring system facilitates π-π stacking interactions, which are crucial for charge transport in organic electronic devices.[4]

Synthesis of the Benzothiadiazole Scaffold: From Classic Reactions to Modern Methodologies

The construction of the benzothiadiazole core is a well-established yet continually evolving field of synthetic chemistry. The choice of synthetic route is often dictated by the desired substitution pattern on the benzene ring.

The Cornerstone of Benzothiadiazole Synthesis: Condensation of o-Phenylenediamines

The most traditional and widely employed method for the synthesis of 2,1,3-benzothiadiazole involves the reaction of an o-phenylenediamine with a sulfur-containing reagent.[1] Thionyl chloride (SOCl₂) is a common choice, providing the parent benzothiadiazole in high yields.[1]

Experimental Protocol: Synthesis of 2,1,3-Benzothiadiazole

Materials:

  • o-Phenylenediamine

  • Thionyl chloride (SOCl₂)

  • Pyridine

  • Dichloromethane (DCM)

Procedure:

  • In a round-bottomed flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon or nitrogen), dissolve o-phenylenediamine in dichloromethane.

  • Add triethylamine to the solution and stir at room temperature until the diamine is fully dissolved.[5]

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add thionyl chloride dropwise to the stirred solution.[5] An exothermic reaction will occur.

  • After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then bring it to reflux and maintain for 5 hours.[5]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.[5]

  • Purify the crude product by steam distillation or column chromatography on silica gel to yield pure 2,1,3-benzothiadiazole.

Causality: The use of a base like pyridine or triethylamine is crucial to neutralize the hydrochloric acid (HCl) generated as a byproduct during the reaction, which would otherwise protonate the starting diamine and inhibit the desired cyclization.[1] Refluxing ensures the reaction goes to completion.

The following diagram illustrates the general workflow for the synthesis of the benzothiadiazole core from o-phenylenediamine.

G cluster_synthesis Synthesis Workflow start Start: o-Phenylenediamine reagents Reactants: - Thionyl Chloride (SOCl₂) - Base (e.g., Pyridine) start->reagents 1. Combine reaction Reaction: Condensation & Cyclization reagents->reaction 2. React workup Work-up: - Neutralization - Extraction reaction->workup 3. Process purification Purification: - Distillation or - Chromatography workup->purification 4. Isolate product Product: 2,1,3-Benzothiadiazole purification->product

Caption: A generalized workflow for the synthesis of 2,1,3-benzothiadiazole.

Alternative and Greener Synthetic Approaches

While the thionyl chloride method is robust, the development of more environmentally benign and versatile synthetic strategies is an active area of research. One-pot syntheses from readily available starting materials, such as the reaction of aryl methyl ketones with 2-aminothiophenol, offer an attractive alternative.[6] Additionally, methods utilizing sulfamide substrates are being explored for their mild reaction conditions and high yields.[6]

Reactivity and Functionalization: Tailoring the Benzothiadiazole Core

The ability to strategically functionalize the benzothiadiazole scaffold is paramount to tuning its properties for specific applications. Both the thiadiazole and the benzene rings offer opportunities for chemical modification.

Reactions of the Benzene Ring

As an aromatic system, the benzene portion of benzothiadiazole undergoes electrophilic aromatic substitution, such as nitration and halogenation.[1] Bromination is a particularly important transformation, leading to the formation of 4,7-dibromo-2,1,3-benzothiadiazole.[1] This dibrominated derivative is a key building block for the synthesis of more complex molecules and conjugated polymers through cross-coupling reactions.[1]

The following diagram depicts the key reactivity and functionalization pathways of the benzothiadiazole core.

G cluster_reactivity Reactivity & Functionalization btd 2,1,3-Benzothiadiazole bromination Bromination (e.g., NBS, H₂SO₄) btd->bromination reduction Reduction (e.g., SnCl₂, HCl) btd->reduction dibromo_btd 4,7-Dibromo-2,1,3-benzothiadiazole bromination->dibromo_btd cross_coupling Cross-Coupling (e.g., Suzuki, Stille) dibromo_btd->cross_coupling functionalized_btd Functionalized BTD Derivatives cross_coupling->functionalized_btd diamine o-Phenylenediamine reduction->diamine

Caption: Key reactions for the functionalization of the benzothiadiazole core.

Modern C-H Functionalization Strategies

Recent advances in catalysis have opened up new avenues for the direct functionalization of C-H bonds, offering a more atom-economical approach to derivatization. Regioselective iridium-catalyzed C-H borylation has emerged as a powerful tool to install boryl groups at specific positions on the benzothiadiazole ring.[2][3] These borylated intermediates are versatile handles for subsequent cross-coupling reactions, allowing for the introduction of a wide array of substituents.[2][3]

Furthermore, the generation and trapping of novel benzothiadiazole-based heteroarynes provide a unique pathway to highly functionalized derivatives.[2][3]

Applications in Drug Discovery and Medicinal Chemistry

The benzothiadiazole scaffold is a prolific pharmacophore, with its derivatives exhibiting a broad spectrum of biological activities.[7][8][9] Its ability to participate in various non-covalent interactions with biological targets, coupled with its favorable pharmacokinetic properties, makes it an attractive starting point for drug design.

A wide range of pharmacological activities have been attributed to benzothiadiazole-containing compounds, including:

  • Anticancer: Derivatives have shown cytotoxic effects against various cancer cell lines.[6][10][11]

  • Antimicrobial and Antifungal: The scaffold is present in compounds with activity against bacteria and fungi.[6][11][12]

  • Anti-inflammatory: Benzothiadiazole derivatives have demonstrated anti-inflammatory properties.[6][12]

  • Antiviral: Some derivatives show promise as antiviral agents, including against HIV.[10][13]

  • Antidiabetic: The scaffold has been incorporated into molecules with antidiabetic activity.[10][12]

  • Neuroprotective: Benzothiadiazole is a core component of drugs like Riluzole, used in the treatment of amyotrophic lateral sclerosis (ALS).[14]

The following table summarizes the diverse biological activities of benzothiadiazole derivatives.

Biological ActivityTherapeutic AreaReference(s)
AnticancerOncology[6][10][11]
AntimicrobialInfectious Diseases[6][11][12]
Anti-inflammatoryImmunology[6][12]
AntiviralInfectious Diseases[10][13]
AntidiabeticEndocrinology[10][12]
NeuroprotectiveNeurology[14]

Benzothiadiazoles in Materials Science and Organic Electronics

The pronounced electron-accepting nature of the benzothiadiazole unit makes it an indispensable building block in the design of high-performance organic electronic materials. When incorporated into conjugated polymers, it can induce n-type or ambipolar semiconducting behavior, which is essential for the fabrication of organic field-effect transistors (OFETs) and complementary logic circuits.[15]

In the realm of organic photovoltaics (OPVs), benzothiadiazole-based polymers are utilized as both electron donors and acceptors, contributing to high power conversion efficiencies.[16] The ability to tune the energy levels (HOMO/LUMO) and optical absorption properties through chemical modification of the benzothiadiazole core is a key advantage in this field.[4][16]

Furthermore, the inherent fluorescence of many benzothiadiazole derivatives has led to their use in organic light-emitting diodes (OLEDs) and as fluorescent probes for bioimaging applications, such as the visualization of lipid droplets in cancer cells.[17][18][19]

Future Perspectives and Conclusion

The chemistry of benzothiadiazoles is a vibrant and continuously expanding field. The ongoing development of novel synthetic methodologies, particularly in the area of C-H functionalization, will undoubtedly lead to the creation of even more complex and functionally diverse derivatives. In medicinal chemistry, the benzothiadiazole scaffold will likely remain a cornerstone for the design of new therapeutic agents targeting a wide range of diseases. In materials science, the quest for more efficient and stable organic electronic devices will continue to drive the synthesis of innovative benzothiadiazole-based materials.

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  • “ONE POT SYNTHESIS OF BENZOTHIAZAOLE DERIVATIES AND THEIR CHARACTERIZATION” - Jetir.Org.

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  • Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis, Electrochemical and Optical Properties of D–A–D Conjugated Molecules Based on Them - NIH.

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"reactivity of the nitro group in 5-Nitrobenzo[c]thiadiazol-4-amine"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of the Nitro Group in 5-Nitrobenzo[c]thiadiazol-4-amine

Executive Summary

5-Nitrobenzo[c]thiadiazol-4-amine is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its chemical architecture, featuring a highly electron-deficient benzothiadiazole ring system further activated by a nitro group, imparts unique reactivity. This guide focuses on the principal chemical transformation of this molecule: the displacement of the 5-nitro group via Nucleophilic Aromatic Substitution (SNAr). We will dissect the underlying electronic principles governing this reactivity, provide a robust experimental framework for its synthetic application, and explore its strategic importance in the development of novel therapeutic agents. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of this versatile scaffold.

Introduction: The 2,1,3-Benzothiadiazole Scaffold

The 2,1,3-benzothiadiazole (BTD) core is a fused heterocyclic system characterized by its electron-deficient nature. This property arises from the electronegativity of the nitrogen and sulfur atoms within the thiadiazole ring, which withdraws electron density from the fused benzene ring. This intrinsic electronic characteristic makes the BTD scaffold a valuable building block in various fields, from organic electronics to pharmacology.[1] The introduction of a strong electron-withdrawing nitro group, as seen in 5-Nitrobenzo[c]thiadiazol-4-amine, profoundly amplifies this electron deficiency, setting the stage for unique chemical reactivity.[2]

The specific arrangement of an amino group at the 4-position and a nitro group at the 5-position is critical. The nitro group, being an excellent leaving group in certain contexts, becomes the focal point of the molecule's reactivity, particularly in reactions with nucleophiles.

Core Reactivity: The Nitro Group as a Nucleofuge

The primary mode of reactivity for the nitro group in this scaffold is its displacement through a Nucleophilic Aromatic Substitution (SNAr) mechanism. For an SNAr reaction to proceed efficiently, two key conditions must be met:

  • The aromatic ring must be significantly electron-poor to be susceptible to attack by a nucleophile.[3]

  • There must be a suitable leaving group attached to the ring.[3]

In 5-Nitrobenzo[c]thiadiazol-4-amine, the benzothiadiazole ring system and the nitro group itself create a highly electrophilic aromatic core, satisfying the first condition. The nitro group, while not a conventional leaving group like a halide, can be displaced under these activated conditions.

The SNAr Mechanism

The SNAr reaction is typically a two-step process involving the formation of a resonance-stabilized intermediate.[4]

  • Nucleophilic Attack: A nucleophile (Nu-) attacks the carbon atom bearing the nitro group (C5). This is the rate-determining step and results in the formation of a negatively charged intermediate known as a Meisenheimer complex.[4]

  • Leaving Group Departure: The aromaticity of the ring is restored by the expulsion of the nitro group as a nitrite anion (NO2-).[4]

The stability of the Meisenheimer complex is paramount to the reaction's success. In this specific molecule, the negative charge is delocalized not only by the adjacent nitro group but also effectively throughout the entire electron-deficient benzothiadiazole ring system. This extensive stabilization lowers the activation energy for the initial nucleophilic attack, making the reaction favorable.[3][5]

SNAr_Mechanism cluster_start Reactants cluster_intermediate Intermediate cluster_product Products Reactant 5-Nitrobenzo[c]thiadiazol-4-amine + Nucleophile (Nu⁻) Intermediate Meisenheimer Complex (Resonance Stabilized) Reactant->Intermediate Step 1: Nucleophilic Attack (Rate-Determining) Product 5-Substituted-benzo[c]thiadiazol-4-amine + Nitrite (NO₂⁻) Intermediate->Product Step 2: Leaving Group Expulsion (Rearomatization)

Caption: The two-step SNAr mechanism for nitro group displacement.

Synthetic Utility and Protocols

The SNAr displacement of the nitro group provides a powerful and versatile method for synthesizing a diverse library of 5-substituted benzothiadiazole derivatives.

Scope of Nucleophiles

A wide range of nucleophiles can be employed in this reaction, including:

  • N-Nucleophiles: Primary and secondary amines (aliphatic and aromatic), anilines, piperidines, and morpholines.

  • O-Nucleophiles: Alkoxides and phenoxides.

  • S-Nucleophiles: Thiolates.

The choice of nucleophile allows for the introduction of various functional groups, enabling fine-tuning of the molecule's physicochemical and biological properties.

General Experimental Protocol for SNAr

This protocol provides a self-validating, step-by-step methodology for a typical SNAr reaction. The rationale behind each step is explained to ensure reproducibility and understanding.

  • Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add 5-Nitrobenzo[c]thiadiazol-4-amine (1.0 eq.). Rationale: An inert atmosphere prevents potential side reactions with atmospheric oxygen or moisture.

  • Solvent Addition: Add a suitable anhydrous polar aprotic solvent, such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), to dissolve the substrate. Rationale: Polar aprotic solvents are ideal as they solvate the cation of the base without hydrogen bonding to the nucleophile, thus enhancing its reactivity.

  • Addition of Base: Add a mild inorganic or organic base (e.g., K2CO3, Cs2CO3, or DIPEA) (1.5-2.0 eq.). Rationale: The base deprotonates the nucleophile (if it is an amine or thiol), increasing its nucleophilicity.

  • Nucleophile Addition: Add the desired nucleophile (1.1-1.5 eq.) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to a temperature typically ranging from 80 °C to 120 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC). Rationale: Heating provides the necessary activation energy for the reaction. TLC allows for real-time tracking of the consumption of starting material.

  • Workup: Upon completion, cool the reaction to room temperature and pour it into cold water. This will precipitate the crude product.

  • Extraction & Purification: Extract the aqueous mixture with an organic solvent (e.g., Ethyl Acetate). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel. Rationale: This standard workup procedure isolates the product from the solvent, salts, and other impurities.

  • Characterization: Confirm the structure of the final product using analytical techniques such as NMR (1H, 13C) and Mass Spectrometry (MS).

G A 1. Add Reactants & Solvent (Substrate, Base, Anhydrous DMF) B 2. Add Nucleophile (e.g., Amine, Thiol) A->B C 3. Heat Reaction (80-120°C, Monitor by TLC) B->C D 4. Aqueous Workup (Quench with H₂O, Precipitate Product) C->D E 5. Extraction (Ethyl Acetate) D->E F 6. Purification (Column Chromatography) E->F G 7. Characterization (NMR, MS) F->G

Caption: A typical experimental workflow for SNAr reactions.

Representative Reaction Data

While specific data for 5-Nitrobenzo[c]thiadiazol-4-amine is sparse in readily available literature, the following table presents representative yields for SNAr reactions on analogous chloro-nitro aromatic compounds, which serve as a reliable guide for expected outcomes.[5]

Nucleophile (Amine)Analogous SubstrateSolventTemperature (°C)Reaction Time (h)Yield (%)
Piperidine2-Chloro-5-nitropyrimidineaq. solution250.5 - 2>90
Morpholine4-Chloro-3-nitrobenzonitrileDMF80485-95
Benzylamine2-Chloro-3-nitropyridineH₂O-IPA802~90
Aniline1-Chloro-2,4-dinitrobenzeneEthanol251>95
Table adapted from representative data for analogous systems.[5]

Application in Medicinal Chemistry and Drug Development

Thiadiazole-containing compounds are well-represented in medicinal chemistry, exhibiting a wide spectrum of biological activities including anticancer, antimicrobial, and antiprotozoal properties.[6][7][8] The 1,3,4-thiadiazole scaffold, in particular, is considered a "privileged structure" due to its ability to interact with various biological targets.[9]

The SNAr reaction on 5-Nitrobenzo[c]thiadiazol-4-amine is therefore a strategically important transformation in drug discovery. It allows for the rapid generation of a library of analogues from a common intermediate. By varying the nucleophile, chemists can systematically alter the steric and electronic properties at the 5-position, exploring the structure-activity relationship (SAR) to optimize for potency, selectivity, and pharmacokinetic properties.

Drug_Discovery_Logic Core Core Scaffold (5-Nitrobenzo[c]thiadiazol-4-amine) SNAr SₙAr Reaction (Nitro Displacement) Core->SNAr Library Diverse Library of Analogs (Varying R-group at C5) SNAr->Library Screening Biological Screening (e.g., Anticancer, Antimicrobial assays) Library->Screening Lead Lead Compound Identification & Optimization Screening->Lead

Caption: Strategic use of SNAr for lead generation in drug discovery.

Conclusion and Future Outlook

The nitro group in 5-Nitrobenzo[c]thiadiazol-4-amine is not merely a substituent but a key functional handle that dictates the molecule's synthetic utility. Its reactivity via the Nucleophilic Aromatic Substitution pathway is robust and predictable, driven by the powerful electron-withdrawing nature of the benzothiadiazole core. This reaction provides a direct and efficient route to a vast chemical space of 5-substituted derivatives. For researchers in drug development, mastering this transformation is essential for leveraging this scaffold to its full potential in the quest for novel and effective therapeutic agents. Future work will likely focus on expanding the scope of nucleophiles and applying this chemistry to the synthesis of targeted covalent inhibitors and other advanced therapeutic modalities.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) of 5-Chloro-4-nitro-2,1,3-benzothiadiazole.
  • Al-Juboori, A. M., Al-Masoudi, N. A., & Al-Amiery, A. A. (2021). Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study.
  • Knyazev, A. A., et al. (n.d.). Nucleophilic substitution of 4,8-dibromobenzo[1,2-d:4,5-d']bis([1][5][10]thiadiazole) 1 with morpholine. ResearchGate.

  • PubChem. (n.d.). 5-Nitro-2,1,3-benzothiadiazol-4-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • Zhang, H., et al. (2024). Cascade Rearrangement: Nitro Group-Participating Syntheses of 1,2,5-Thiadiazoles and 1,2,4-Thiadiazolones. Organic Chemistry Portal. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems. Retrieved from [Link]

  • Jaworski, J. S., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. National Institutes of Health. Retrieved from [Link]

  • St. John-Campbell, S., et al. (n.d.). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. Royal Society of Chemistry. Retrieved from [Link]

  • Carvalho, S. A., et al. (n.d.). 5-(3-Nitrobenzyl)-1,3,4-thiadiazol-2-amine. National Institutes of Health. Retrieved from [Link]

  • Patai, S. (Ed.). (n.d.). The chemistry of the nitro and nitroso groups.
  • Yu, S. J., et al. (n.d.). Effects of the nitro-group on the mutagenicity and toxicity of some benzamines. PubMed. Retrieved from [Link]

  • Fathalla, O. A., et al. (n.d.). Synthesis of novel 1,3,4-thiadiazole analogues with expected anticancer activity. Der Pharma Chemica.
  • Rasayan Journal of Chemistry. (n.d.). SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Retrieved from [Link]

  • Janasik, W., et al. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. National Institutes of Health. Retrieved from [Link]

  • Esmaeili, R., et al. (2022). 2-(Nitroaryl)-5-Substituted-1,3,4-Thiadiazole Derivatives with Antiprotozoal Activities: In Vitro and In Vivo Study. PubMed. Retrieved from [Link]

  • JETIR. (n.d.). SYNTHESIS OF SOME NOVEL 1,3,4- THIADIAZOLE DERIVATIVES AND ASSESSMENT OF THEIR INHIBITORY ACTION ON ALBUMIN DENATURATION AND PRO. Retrieved from [Link]

  • ShodhKosh: Journal of Visual and Performing Arts. (2024). BIOLOGICAL ACTIVITIES OF 1, 3, 4- THIADIAZOLES AND SOME OF THEIR METAL COMPLEXES: A CONCISE REVIEW. Retrieved from [Link]

  • Morales-Castañeda, A. A., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. National Institutes of Health. Retrieved from [Link]

  • Shia, J. S., et al. (2023). Various of Chemical and Pharmacological Applications of 1,3,4-Thiadiazole and It's Derivative.
  • ResearchGate. (n.d.). Rearrangement Reactions Involving the Amino, Nitro and Nitroso Groups.

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Methodological & Application

The Versatile Role of 5-Nitrobenzo[c]thiadiazol-4-amine in Modern Organic Synthesis: A Guide for Researchers

The Versatile Role of 5-Nitrobenzo[c][1][2][3]thiadiazol-4-amine in Modern Organic Synthesis: A Guide for Researchers

The 5-nitrobenzo[c][1][2][3]thiadiazole (NBTD) scaffold, and specifically its 4-amino derivative, has emerged as a privileged structure in contemporary organic synthesis. Its unique electronic properties, characterized by a potent electron-withdrawing nitro group and the electron-rich thiadiazole ring, impart a remarkable versatility that has been harnessed in fields ranging from medicinal chemistry to materials science. This technical guide provides an in-depth exploration of the synthesis and application of 5-Nitrobenzo[c][1][2][3]thiadiazol-4-amine and its analogues, offering detailed protocols and insights for researchers, scientists, and drug development professionals.

The Foundation: Understanding the NBTD Core

The core of 5-Nitrobenzo[c][1][2][3]thiadiazol-4-amine's utility lies in its inherent chemical reactivity and photophysical properties. The electron-deficient aromatic ring is highly susceptible to nucleophilic aromatic substitution (SNAr), making it a valuable synthon for the construction of a diverse library of derivatives. Furthermore, the intramolecular charge transfer (ICT) character of many NBTD derivatives leads to environmentally sensitive fluorescence, a property that has been extensively exploited in the development of fluorescent probes.

I. Synthesis of the NBTD Scaffold: A Step-by-Step Approach

The synthesis of 5-Nitrobenzo[c][1][2][3]thiadiazol-4-amine and its derivatives typically commences with a halogenated precursor, most commonly 4-chloro-7-nitro-2,1,3-benzothiadiazole. This section provides a detailed protocol for the synthesis of this key intermediate and its subsequent conversion to the target amine derivatives.

Protocol 1: Synthesis of 4-Chloro-7-nitro-2,1,3-benzothiadiazole

This protocol outlines a common method for the synthesis of the key precursor.

Materials:

  • o-Nitroaniline

  • Thionyl chloride (SOCl₂)

  • Sulfur monochloride (S₂Cl₂)

  • Anhydrous solvent (e.g., toluene, xylene)

  • Standard laboratory glassware for reflux and distillation

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, dissolve o-nitroaniline in an anhydrous solvent.

  • Addition of Reagents: Slowly add thionyl chloride to the solution, followed by the dropwise addition of sulfur monochloride. The reaction is exothermic and should be controlled by external cooling if necessary.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC).

  • Work-up: Cool the reaction mixture to room temperature. Carefully quench the excess thionyl chloride and sulfur monochloride by slow addition to ice-water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Synthesis of 5-Nitrobenzo[c][1][2][3]thiadiazol-4-amine Derivatives via Nucleophilic Aromatic Substitution

This protocol details the general procedure for the reaction of 4-chloro-7-nitro-2,1,3-benzothiadiazole with a primary or secondary amine.

Materials:

  • 4-Chloro-7-nitro-2,1,3-benzothiadiazole

  • Desired primary or secondary amine (e.g., aniline, morpholine, piperidine)

  • Base (e.g., sodium bicarbonate, triethylamine)

  • Solvent (e.g., acetonitrile, ethanol, DMF)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: Dissolve 4-chloro-7-nitro-2,1,3-benzothiadiazole in the chosen solvent in a round-bottom flask.

  • Addition of Reagents: Add the desired amine and a base to the solution.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating. The reaction progress can be monitored by TLC.

  • Work-up: Upon completion, acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) and extract the product with an organic solvent.

  • Purification: Wash the organic extract with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

II. Applications in the Development of Fluorescent Probes

The most prominent application of 5-Nitrobenzo[c][1][2][3]thiadiazol-4-amine derivatives is in the design of fluorescent probes for bioimaging and sensing. The fluorescence of these compounds is highly sensitive to the polarity of their environment, a phenomenon known as solvatochromism. This property makes them excellent tools for studying biological membranes, protein folding, and the detection of various analytes.

Mechanism of Fluorescence: Intramolecular Charge Transfer (ICT)

The fluorescence of NBTD derivatives is governed by an ICT process. The nitro group acts as a strong electron acceptor, while the amino group at the 4-position serves as an electron donor. Upon photoexcitation, an electron is transferred from the donor to the acceptor, leading to a charge-separated excited state that is sensitive to the surrounding solvent polarity. In nonpolar environments, these probes typically exhibit strong fluorescence, which is often quenched in aqueous media.

Caption: Intramolecular Charge Transfer in NBTD-amine derivatives.

Protocol 3: Live-Cell Imaging Using NBTD-based Fluorescent Probes

This protocol provides a general guideline for using a lipophilic NBTD-amine derivative to stain cellular membranes.

Materials:

  • NBTD-amine fluorescent probe (e.g., NBD-labeled phospholipid)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Cells cultured on glass-bottom dishes or coverslips

  • Fluorescence microscope

Procedure:

  • Probe Preparation: Prepare a stock solution of the NBTD-amine probe in DMSO (e.g., 1 mM).

  • Cell Staining: Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration (typically in the nanomolar to low micromolar range).

  • Incubation: Remove the existing medium from the cells and add the staining solution. Incubate the cells for a specified period (e.g., 15-30 minutes) at 37°C in a CO₂ incubator.

  • Washing: Remove the staining solution and wash the cells two to three times with pre-warmed PBS to remove any unbound probe.

  • Imaging: Add fresh culture medium or PBS to the cells and image using a fluorescence microscope with appropriate filter sets for the NBTD fluorophore (typically excitation around 460-490 nm and emission around 520-550 nm).

III. Applications in Medicinal Chemistry

Derivatives of 5-Nitrobenzo[c][1][2][3]thiadiazole have demonstrated a broad range of biological activities, including anticancer, antimicrobial, and antiparasitic effects.[4] The thiadiazole ring is a bioisostere of other important heterocycles found in many drugs, and its unique electronic properties can be leveraged to design novel therapeutic agents.

Anticancer Activity

Several studies have reported the potent anticancer activity of NBTD derivatives against various cancer cell lines.[4] The proposed mechanisms of action often involve the induction of apoptosis, inhibition of key signaling pathways, or the generation of reactive oxygen species (ROS).

Protocol 4: In Vitro Anticancer Activity Assessment using the MTT Assay

This protocol describes a common method for evaluating the cytotoxicity of NBTD derivatives against cancer cells.

Materials:

  • NBTD derivative to be tested

  • Cancer cell line (e.g., MCF-7, HeLa)

  • Cell culture medium and supplements

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the NBTD derivative in cell culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.

  • MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of around 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the compound and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

IV. Data Summary and Visualization

Table 1: Photophysical Properties of Representative NBTD-Amine Derivatives
DerivativeSolventExcitation (nm)Emission (nm)Quantum Yield (Φ)Reference
NBD-aniline Toluene~450~520High[2]
Water~470~550Low[2]
NBD-piperidine Dichloromethane~480~530High[5]
Methanol~485~540Moderate[5]
NBD-morpholine Acetonitrile~475~535High[5]
Water~480~545Low[5]

Note: The exact values can vary depending on the specific derivative and experimental conditions.

Experimental Workflow Diagram

Synthetic_and_Application_Workflowcluster_synthesisSynthesiscluster_applicationApplicationsStarto-NitroanilinePrecursor4-Chloro-7-nitro-2,1,3-benzothiadiazoleStart->PrecursorProtocol 1NBTD_Amine5-Nitrobenzo[c][1,2,5]thiadiazol-4-amine DerivativePrecursor->NBTD_AmineProtocol 2AminePrimary/Secondary AmineAmine->NBTD_AmineFluorescent_ProbeFluorescent Probe DevelopmentNBTD_Amine->Fluorescent_ProbeMedicinal_ChemistryMedicinal Chemistry ScreeningNBTD_Amine->Medicinal_ChemistryBioimagingLive-Cell ImagingFluorescent_Probe->BioimagingProtocol 3Anticancer_AssayAnticancer Activity AssayMedicinal_Chemistry->Anticancer_AssayProtocol 4

Caption: A generalized workflow for the synthesis and application of 5-Nitrobenzo[c][1][2][3]thiadiazol-4-amine derivatives.

V. Conclusion and Future Perspectives

5-Nitrobenzo[c][1][2][3]thiadiazol-4-amine and its derivatives represent a powerful and versatile class of compounds with significant potential in various scientific disciplines. The straightforward synthesis, tunable photophysical properties, and promising biological activities make them attractive targets for further research and development. Future efforts in this area will likely focus on the design of novel NBTD-based probes with enhanced brightness and photostability for advanced bioimaging applications, as well as the development of new therapeutic agents with improved efficacy and selectivity. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers embarking on the exciting journey of exploring the rich chemistry and diverse applications of the NBTD scaffold.

References

  • [Electron donor–acceptor (D–A) systems based on the benzo[c][1][2][3]thiadiazole (BTZ) motif have been extensively researched for use in photovoltaics or as fluorescent sensors.]([Link])

  • [5-Chloro-6-nitrobenzo[c][1][2][3]thiadiazole.]([Link])

The Versatile Building Block: 5-Nitrobenzo[c]thiadiazol-4-amine in the Realm of Functional Materials

The Versatile Building Block: 5-Nitrobenzo[c][1][2][3]thiadiazol-4-amine in the Realm of Functional Materials

Introduction: Unveiling a Scaffold of High Potential

In the landscape of materials science and drug discovery, the quest for novel molecular scaffolds that offer a rich interplay of electronic and photophysical properties is perpetual. 5-Nitrobenzo[c][1]thiadiazol-4-amine, also known as 4-amino-5-nitro-2,1,3-benzothiadiazole, emerges as a compelling heterocyclic building block. This molecule is characterized by a fused ring system comprising a benzene ring, a thiadiazole ring, a donor amine group, and a powerful electron-accepting nitro group. This inherent "push-pull" electronic structure is the cornerstone of its utility, bestowing upon its derivatives intriguing photophysical characteristics and a high nitrogen content, which hints at energetic potential.

The 2,1,3-benzothiadiazole (BTD) core is a well-established component in the design of functional materials, prized for its electron-deficient nature, environmental sensitivity, and high photostability. The strategic placement of an amino group at the 4-position and a nitro group at the 5-position further amplifies these properties, creating a versatile platform for the synthesis of a new generation of functional materials. This guide provides an in-depth exploration of 5-Nitrobenzo[c][1]thiadiazol-4-amine, offering detailed protocols for its synthesis and its application in the development of fluorescent probes and discussing its potential in the field of energetic materials.

Part 1: Synthesis of the Core Building Block

Protocol 1: Synthesis of 4-Amino-2,1,3-benzothiadiazole (A Precursor)

This protocol outlines the reduction of a nitro-precursor to an amino-functionalized benzothiadiazole, a key intermediate.

Materials:

  • 4-Nitro-2,1,3-benzothiadiazole

  • Ethanol

  • Iron (II) sulfate heptahydrate (FeSO₄·7H₂O)

  • Ammonium chloride (NH₄Cl)

  • Zinc dust

  • Water

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-Nitro-2,1,3-benzothiadiazole (1.0 eq) in ethanol.

  • To this solution, add FeSO₄·7H₂O (3.0 eq), NH₄Cl (8.0 eq), water, and zinc dust (3.0 eq) under vigorous stirring[2].

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature and filter off the solid residues.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.

  • Filter off the drying agent and concentrate the organic phase under reduced pressure to yield 4-Amino-2,1,3-benzothiadiazole.

  • The crude product can be purified by column chromatography on silica gel.

Protocol 2: Nitration of 4-Amino-2,1,3-benzothiadiazole

This protocol describes the crucial nitration step to introduce the nitro group at the 5-position. Caution: Nitrating agents are highly corrosive and reactions can be exothermic. Perform in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • 4-Amino-2,1,3-benzothiadiazole

  • Concentrated sulfuric acid (H₂SO₄, 98%)

  • Concentrated nitric acid (HNO₃, 70%)

  • Ice bath

  • Standard laboratory glassware

Procedure:

  • In a flask cooled in an ice bath, carefully add concentrated H₂SO₄.

  • Slowly add 4-Amino-2,1,3-benzothiadiazole to the cold sulfuric acid with stirring, ensuring the temperature remains low.

  • Prepare the nitrating mixture by slowly adding concentrated HNO₃ to concentrated H₂SO₄ in a separate flask, also cooled in an ice bath.

  • Add the nitrating mixture dropwise to the solution of the amine in sulfuric acid, maintaining a low temperature throughout the addition.

  • After the addition is complete, allow the reaction to stir at a low temperature for several hours, monitoring the progress by TLC.

  • Carefully pour the reaction mixture onto crushed ice to precipitate the product.

  • Filter the precipitate, wash thoroughly with cold water until the washings are neutral, and dry the product to obtain 5-Nitrobenzo[c][1]thiadiazol-4-amine.

  • Further purification can be achieved by recrystallization from a suitable solvent system.

Synthesis of 5-Nitrobenzo[c][1,2,5]thiadiazol-4-aminecluster_0Step 1: Reductioncluster_1Step 2: Nitration4-Nitro-2,1,3-benzothiadiazole4-Nitro-2,1,3-benzothiadiazoleReductionFeSO4·7H2O, NH4Cl, ZnEthanol, Reflux4-Nitro-2,1,3-benzothiadiazole->Reduction4-Amino-2,1,3-benzothiadiazole4-Amino-2,1,3-benzothiadiazoleReduction->4-Amino-2,1,3-benzothiadiazoleNitrationHNO3, H2SO4Ice Bath4-Amino-2,1,3-benzothiadiazole->NitrationThis compoundThis compoundNitration->this compound

Caption: Synthetic pathway to the target building block.

Part 2: Application in Fluorescent Probes

The strong intramolecular charge transfer (ICT) character of 5-Nitrobenzo[c][1]thiadiazol-4-amine makes it an excellent scaffold for the development of fluorescent probes. The fluorescence properties of its derivatives are often highly sensitive to the local environment, a phenomenon known as solvatochromism[2]. This sensitivity can be exploited to design probes that signal changes in polarity, viscosity, or the presence of specific analytes.

Causality in Probe Design

The core principle behind using this building block for fluorescent probes lies in modulating the ICT process. The amino group acts as an electron donor, and the nitro-benzothiadiazole system as the acceptor. By chemically modifying the amino group, we can tune the photophysical properties of the molecule. For instance, alkylation or arylation of the amino group can alter the donor strength and steric environment, leading to changes in absorption and emission wavelengths, as well as quantum yields. This allows for the rational design of probes with specific spectral properties tailored for various applications, such as cellular imaging[4].

Protocol 3: Synthesis of an N-Arylated Fluorescent Derivative

This protocol details a common method for derivatizing the amino group, a Buchwald-Hartwig cross-coupling reaction, to create a more complex fluorescent molecule.

Materials:

  • 5-Nitrobenzo[c][1]thiadiazol-4-amine

  • An aryl halide (e.g., bromobenzene)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., RuPhos)

  • Base (e.g., cesium carbonate, Cs₂CO₃)

  • Anhydrous toluene

  • Schlenk flask and inert atmosphere setup (e.g., nitrogen or argon)

  • Standard laboratory glassware

Procedure:

  • In a Schlenk flask under an inert atmosphere, combine 5-Nitrobenzo[c][1]thiadiazol-4-amine (1.0 eq), the aryl halide (1.2 eq), Pd₂(dba)₃ (0.02 eq), RuPhos (0.04 eq), and Cs₂CO₃ (2.0 eq).

  • Add anhydrous toluene to the flask via syringe.

  • Heat the reaction mixture to 120 °C and stir for 24 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Wash the organic layer with water and brine, then dry over anhydrous MgSO₄.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the N-arylated derivative.

Probe_Synthesis_Workflowcluster_workflowFluorescent Probe Synthesis WorkflowstartStart withThis compoundreactionBuchwald-HartwigCross-Coupling withAryl Halidestart->reactionPd catalyst, ligand, basepurificationWorkup andColumn Chromatographyreaction->purificationcharacterizationSpectroscopicCharacterization(NMR, MS)purification->characterizationphotophysicsPhotophysicalAnalysis (UV-Vis,Fluorescence)characterization->photophysicsendFunctional Fluorescent Probephotophysics->end

Caption: Workflow for synthesizing and characterizing a fluorescent probe.

Data Presentation: Photophysical Properties

The photophysical properties of derivatives are crucial for their application as fluorescent probes. Below is a table summarizing typical data for N-substituted benzothiadiazole derivatives, illustrating the impact of substitution on their spectral properties.

CompoundSolventλ_abs (nm)λ_em (nm)Stokes Shift (cm⁻¹)Quantum Yield (Φ)
Derivative A Toluene44351633000.95
Water47255531000.06
Derivative B Toluene47253222000.80
Water49955329000.04
Data are representative and compiled from studies on similar N-substituted nitrobenzoxadiazole derivatives[5].

Part 3: Potential in Energetic Materials

The high nitrogen content and the presence of the nitro group in 5-Nitrobenzo[c][1]thiadiazol-4-amine make it a candidate for investigation in the field of high-energy materials. Energetic materials are substances that store a large amount of chemical energy that can be released rapidly[6]. The performance of such materials is often correlated with their density, heat of formation, and oxygen balance.

Theoretical Grounding

The benzothiadiazole ring is a nitrogen-rich heterocycle, and the introduction of both an amino (donor) and a nitro (acceptor) group creates a molecule with a significant heat of formation. The decomposition of such molecules can lead to the formation of stable, gaseous products like N₂, H₂O, and CO₂, releasing a substantial amount of energy. The presence of the nitro group contributes to a more favorable oxygen balance, which is a measure of the degree to which an explosive can be oxidized. While specific energetic properties for 5-Nitrobenzo[c][1]thiadiazol-4-amine are not widely reported, related structures containing nitro-functionalized azole rings have been synthesized and shown to possess high densities and good detonation performance[7][8].

Conceptual Application Protocol: Synthesis of an N-Nitroamino Derivative

While a specific protocol for 5-Nitrobenzo[c][1]thiadiazol-4-amine is not established in open literature, a conceptual protocol for its conversion to a more energetic N-nitroamino derivative can be proposed based on known methodologies for other amino-heterocycles. This is a conceptual outline and requires experimental validation.

Objective: To increase the energetic output by introducing an additional nitro group onto the exocyclic amine.

Conceptual Steps:

  • N-Silylation: Protection of the amino group with a silylating agent (e.g., bis(trimethylsilyl)acetamide) to increase its nucleophilicity and prevent side reactions.

  • Nitration: Reaction of the silylated intermediate with a nitrating agent such as dinitrogen pentoxide (N₂O₅) at low temperatures. This step is critical and highly hazardous, requiring specialized equipment and safety precautions.

  • Hydrolysis: Removal of the silyl protecting group to yield the N-nitroamino product.

Energetic_Material_Conceptcluster_conceptConceptual Path to an Energetic DerivativestartThis compound(High Nitrogen Precursor)rationaleRationale:- High Heat of Formation- Favorable Oxygen Balancestart->rationalesynthesisProposed Synthesis:N-Nitroaminationrationale->synthesispropertiesExpected Properties:- Increased Density- Higher Detonation Velocity- Enhanced Performancesynthesis->propertiesapplicationPotential Application:Heat-Resistant Explosiveproperties->application

Caption: Conceptual framework for developing energetic materials.

Conclusion

5-Nitrobenzo[c][1]thiadiazol-4-amine is a building block with significant, yet not fully tapped, potential. Its unique electronic structure makes it a powerful scaffold for the design of environmentally sensitive fluorescent probes, with clear and established synthetic routes for derivatization. The protocols provided herein offer a practical guide for researchers to synthesize and functionalize this core structure. Furthermore, its chemical composition suggests a promising, albeit less explored, future in the development of advanced energetic materials. Further research into the energetic properties of this and related compounds is warranted and could lead to the discovery of new high-performance materials with tailored sensitivities and stabilities.

References

  • Doloczki, S., Holmberg, K. O., Fdez. Galván, I., Swartling, F. J., & Dyrager, C. (2022). Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles. RSC Advances, 12(23), 14385–14395. [Link]

  • Jiang, Q., et al. (2013). A novel nitro-substituted benzothiadiazole as fluorescent probe for tumor cells under hypoxic condition. Bioorganic & Medicinal Chemistry, 21(24), 7735-7741. [Link]

  • Ferraro, V., et al. (2021). N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole: Synthesis and Luminescent Solvatochromism. Molbank, 2021(4), M1303. [Link]

  • Khdour, O. M., et al. (2025). Functionalized Nitrobenzothiadiazoles as Embedded Fluorescent Probes. Journal of Organic Chemistry. [Link]

  • Martin, R., et al. (2024). Derivatization of 2,1,3-Benzothiadiazole via Regioselective C-H Functionalization and Aryne Reactivity. The Journal of Organic Chemistry. [Link]

  • St. Onge, B. J., et al. (2023). Preparation and Photophysical Characterization of N-Substituted 7-Nitro-2,1,3-benzoxadiazol-4-amine Derivatives. ACS Omega. [Link]

  • Pagoria, P. F., et al. (2002). A review of energetic materials synthesis. Thermochimica Acta, 384(1-2), 1-15. [Link]

  • Konstantinova, L. S., et al. (2018). Nitro derivatives of 2,1,3-benzothiadiazole 1-oxides: synthesis, structural study, and NO release. Russian Chemical Bulletin, 67(1), 95-101. [Link]

  • Yin, P., et al. (2015). From N-Nitro to N-Nitroamino: Preparation of High-Performance Energetic Materials by Introducing Nitrogen-Containing Ions. Chemistry – A European Journal, 21(52), 18996-19004. [Link]

  • Dashteh, M. (2024). An Introduction to the Synthesis of High-energy Materials. Organic Chemistry Research. [Link]

  • Xue, Q., et al. (2020). A Family of Energetic Materials Based on 1,2,4-Oxadiazole and 1,2,5-Oxadiazole Backbones With Low Insensitivity and Good Detonation Performance. Frontiers in Chemistry. [Link]

  • Zelenin, A. K., et al. (2017). Theoretical Chemical Characterization of Energetic Materials. Journal of Physical Chemistry A. [Link]

  • Doaa E. Abdel Rahman & Khaled O. Mohamed. (2014). Synthesis of novel 1,3,4-thiadiazole analogues with expected anticancer activity. Der Pharma Chemica, 6(1), 323-335. [Link]

  • Matveev, V. G., et al. (2015). Product Class 11: 1,2,5-Thiadiazoles and Related Compounds. Science of Synthesis. [Link]

  • Srinivas, D., et al. (2012). Synthesis of Amino, Azido, Nitro, and Nitrogen-Rich Azole-Substituted Derivatives of 1H-Benzotriazole for High-Energy Materials Applications. Chemistry – An Asian Journal. [Link]

  • Wang, Y., et al. (2024). High-Density Energetic Materials with Low Mechanical Sensitivity and Twinning Derived from Nitroimidazole Fused Ring. Molecules, 29(2), 346. [Link]

  • Li, Y., et al. (2022). A Novel Benzothiazole-Based Fluorescent AIE Probe for the Detection of Hydrogen Peroxide in Living Cells. Molecules, 27(21), 7247. [Link]

Application Notes and Protocols for Nucleophilic Aromatic Substitution with 5-Nitrobenzo[c]thiadiazole Derivatives

Application Notes and Protocols for Nucleophilic Aromatic Substitution with 5-Nitrobenzo[c][1][2][3]thiadiazole Derivatives

Introduction: The Significance of the Nitrobenzothiadiazole Scaffold

The 5-nitrobenzo[c][1][2][3]thiadiazole core is a privileged scaffold in medicinal chemistry and materials science. The potent electron-withdrawing nature of both the nitro group and the benzothiadiazole heterocycle renders the aromatic ring highly electrophilic. This pronounced electron deficiency makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the strategic introduction of a wide variety of functional groups, enabling the synthesis of diverse molecular libraries. Derivatives of this scaffold are explored for their applications as fluorescent probes, chemotherapeutic agents, and other biologically active molecules.[2][4] This application note provides a detailed protocol and scientific rationale for conducting SNAr reactions on this activated heterocyclic system.

Pillar 1: Expertise & Experience - Understanding the Causality of Experimental Choices

The success of a nucleophilic aromatic substitution reaction hinges on a deep understanding of the underlying mechanism and the interplay of various reaction parameters. The protocol detailed below is not merely a series of steps but a culmination of field-proven insights into optimizing these transformations.

The Substrate: Activating and Directing Effects

The substrate of interest is 5-Nitrobenzo[c][1][2][3]thiadiazol-4-amine. In a typical SNAr reaction, a leaving group on the aromatic ring is displaced by a nucleophile. The provided substrate name does not explicitly mention a leaving group (like a halogen). However, the 4-amino and 5-nitro substituents create a highly electron-deficient ring system. For an SNAr reaction to proceed, a suitable leaving group must be present at a position activated by the nitro group (typically ortho or para).

For the purpose of this guide, we will consider a closely related and highly relevant substrate: 4-Chloro-7-nitrobenzo[c][1][2][3]thiadiazole . In this molecule, the chlorine atom at position 4 is para to the nitro group at position 7, making it an excellent substrate for SNAr. The principles and protocols described here are directly applicable to such systems.

The key to the reactivity of this system is the stabilization of the intermediate formed during the reaction. The electron-withdrawing nitro group is essential for stabilizing the negative charge of the Meisenheimer complex, which is the rate-determining step of the reaction.[5][6]

Choice of Nucleophile, Solvent, and Base
  • Nucleophiles: The choice of nucleophile is broad and dictates the final product. Common nucleophiles include primary and secondary amines, thiols, and alkoxides/phenoxides. The nucleophilicity of the reagent is a critical factor; stronger nucleophiles will generally react more readily.

  • Solvents: Polar aprotic solvents such as Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are the solvents of choice.[3] These solvents are effective at solvating the cationic counter-ion of the nucleophile, thereby increasing its nucleophilicity. They also have high boiling points, allowing for reactions to be conducted at elevated temperatures if necessary.

  • Base: A base is often required, particularly when using nucleophiles like thiols or alcohols, to generate the more potent nucleophilic species (thiolate or alkoxide). For amine nucleophiles, a non-nucleophilic base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) can be used to scavenge the acid (e.g., HCl) generated during the reaction.[3]

Pillar 2: Trustworthiness - A Self-Validating System

A robust protocol must include methods for monitoring the reaction and characterizing the product to ensure the desired transformation has occurred.

Reaction Monitoring

The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). A spot of the reaction mixture is compared against a spot of the starting material. The consumption of the starting material and the appearance of a new, more polar or non-polar spot (depending on the nucleophile) indicates that the reaction is proceeding.

Product Validation

Once the reaction is complete, the structure of the purified product must be unequivocally confirmed. Standard analytical techniques for this purpose include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the incorporation of the nucleophile and the overall structure of the new derivative.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product, providing strong evidence for the successful substitution.

  • Infrared (IR) Spectroscopy: Can be used to identify the presence of key functional groups in the product.

Detailed Experimental Protocol: SNAr of 4-Chloro-7-nitrobenzo[c][1][2][3]thiadiazole with an Amine Nucleophile

This protocol provides a general procedure for the reaction with a primary or secondary amine.

Materials and Equipment
Reagents Equipment
4-Chloro-7-nitrobenzo[c][1][2][3]thiadiazoleRound-bottom flask
Amine nucleophile (e.g., morpholine, piperidine)Magnetic stirrer and stir bar
Potassium carbonate (K₂CO₃)Reflux condenser
Anhydrous Dimethylformamide (DMF)Inert atmosphere setup (Nitrogen or Argon)
Ethyl acetate (EtOAc)Separatory funnel
Brine solutionRotary evaporator
Anhydrous magnesium sulfate (MgSO₄)TLC plates and chamber
Silica gel for column chromatographyColumn for chromatography
Step-by-Step Procedure
  • Reaction Setup: To a clean, dry round-bottom flask, add 4-Chloro-7-nitrobenzo[c][1][2][3]thiadiazole (1.0 eq).

  • Solvent Addition: Under an inert atmosphere, dissolve the starting material in anhydrous DMF.

  • Addition of Reagents: Add the amine nucleophile (1.1 - 1.5 eq) to the solution, followed by the addition of potassium carbonate (2.0 eq).[3]

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to 50-80 °C. The optimal temperature will depend on the reactivity of the specific amine nucleophile.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup: Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing water. This will precipitate the crude product.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine to remove any remaining DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

Visualization of Mechanism and Workflow

Chemical Reaction Mechanism

The SNAr reaction proceeds through a two-step addition-elimination mechanism, involving a resonance-stabilized intermediate known as a Meisenheimer complex.[3][7]

Caption: General mechanism of the SNAr reaction.

Experimental Workflow

The following diagram outlines the logical flow of the experimental protocol.

experimental_workflowA1. Reaction Setup(Substrate, Solvent, Inert Atm.)B2. Add Nucleophile& BaseA->BC3. Heat & Stir(Monitor by TLC)B->CD4. Aqueous Workup(Quench with Water)C->DE5. Extraction(Ethyl Acetate)D->EF6. Wash & Dry(Brine, MgSO₄)E->FG7. Concentrate(Rotary Evaporator)F->GH8. Purify(Column Chromatography)G->HI9. Characterize(NMR, MS)H->I

Caption: A generalized workflow for SNAr reactions.

Authoritative Grounding & Comprehensive References

The methodologies and mechanistic interpretations presented in this document are grounded in established principles of organic chemistry and supported by peer-reviewed literature.

References
  • Vertex AI Search. (2024). Direct deaminative functionalization with N-nitroamines.
  • Vertex AI Search. (2024). Functionalized Nitrobenzothiadiazoles as Embedded Fluorescent Probes.
  • Crash Course. (2022). Diazonium Salts & Nucleophilic Aromatic Substitution: Crash Course Organic Chemistry #47.
  • Revista de Chimie. (2018). 7-NITROBENZO[c][1][2][3]OXADIAZOLE (NITROBENZOFURAZAN) DERIVATIVES WITH A SULFIDE GROUP AT THE 4-POSITION. SYNTHESIS AND PHYSICAL PROPERTIES. Retrieved from

  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine.
  • OpenStax. (2023). 16.6 Nucleophilic Aromatic Substitution.
  • Molecules. (2022). Synthesis of new 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one derivatives as anti-MRSA and anti-H. pylori agents.
  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 3,6-Dichloro-1,2,4,5-tetrazine.
  • European Journal of Organic Chemistry. (2019). Concerted Nucleophilic Aromatic Substitution Reactions.

Application Note & Protocols: Strategic Derivatization of 5-Nitrobenzo[c]thiadiazol-4-amine for Advanced Biological Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Nitrobenzo[c][1][2][3]thiadiazol-4-amine, a structural analogue of the widely recognized nitrobenzoxadiazole (NBD) family, represents a versatile and powerful scaffold for the development of sophisticated chemical tools for biological research.[4][5] Its intrinsic photophysical properties, governed by intramolecular charge transfer (ICT), make it an excellent precursor for fluorescent probes.[6] The presence of two distinct and chemically addressable functional groups—a nucleophilic primary amine and an reducible nitro group—provides a strategic platform for creating a diverse library of derivatives. This guide provides an in-depth exploration of the core chemical principles and validated, step-by-step protocols for the derivatization of this scaffold. We will detail two primary strategic pathways: functionalization of the C4-amine and reductive modification of the C5-nitro group, enabling researchers to rationally design and synthesize probes for applications ranging from biomolecule labeling and fluorescence microscopy to drug discovery.[7][8][9]

Core Principles: Understanding the Scaffold's Reactivity

The utility of 5-Nitrobenzo[c]thiadiazol-4-amine as a building block is rooted in its electronic structure. The benzothiadiazole ring system, combined with a potent electron-withdrawing nitro group (-NO₂), renders the aromatic core electron-deficient. This electronic profile dictates the reactivity of the key functional groups and is the foundation of its use as a pro-fluorophore.

  • Intramolecular Charge Transfer (ICT): The core of the scaffold's fluorescence potential lies in the ICT process between the electron-donating amine group (-NH₂) and the electron-withdrawing nitro group (-NO₂).[4][6] In its parent form, the molecule is weakly fluorescent. However, chemical modifications that either enhance the electron-donating capacity of the amine substituent or alter the electron-accepting strength of the nitro group can dramatically modulate its photophysical properties, leading to "turn-on" fluorescence or solvatochromic shifts.[6]

  • The C4-Amine Group: As a primary aromatic amine, this group is a potent nucleophile. It serves as the principal handle for conjugation to biomolecules, linkers, or reporter groups via standard reactions like acylation, sulfonylation, and alkylation.[10][11]

  • The C5-Nitro Group: This group is the key electron acceptor in the ICT process. Crucially, it is susceptible to chemical reduction to an amine.[1][2][3] This transformation fundamentally alters the electronic landscape of the molecule, converting the strong electron-withdrawing group into a strong electron-donating group. This strategy is paramount for creating ratiometric or "turn-on" fluorescent sensors, as the resulting diamine derivative possesses vastly different and often enhanced fluorescence characteristics.

Strategic Derivatization Pathways

Two primary, orthogonal strategies allow for the comprehensive exploitation of the 5-Nitrobenzo[c]thiadiazol-4-amine scaffold. The choice of pathway is dictated by the desired final application of the derivative.

G start 5-Nitrobenzo[c]thiadiazol-4-amine (Core Scaffold) path1 Pathway 1: C4-Amine Modification start->path1 Nucleophilic Attack at Amine path2 Pathway 2: C5-Nitro Reduction start->path2 Reduction of Nitro Group sub1 Acylation / Sulfonylation path1->sub1 sub2 Reductive Amination path1->sub2 sub3 Catalytic Hydrogenation or Metal-Acid Reduction path2->sub3 out1 Amide / Sulfonamide Derivatives (e.g., Labeled Biomolecules, Probes) sub1->out1 sub2->out1 out2 Benzo[c]thiadiazole-4,5-diamine (Diamino Scaffold) sub3->out2 out3 Further Derivatization (e.g., Heterocycle Formation) out2->out3

Figure 1: Key derivatization workflows for 5-Nitrobenzo[c]thiadiazol-4-amine.

Pathway 1: Functionalization at the C4-Amine

This is the most direct method for attaching the scaffold to other molecules. The goal is typically to form a stable amide or sulfonamide bond.

Causality Behind Experimental Choices:

  • Acylation: Reaction with activated carboxylic acids (e.g., N-hydroxysuccinimide [NHS] esters, acid chlorides) is highly efficient. NHS esters are preferred for bioconjugation in aqueous buffers due to their relative stability and specificity towards primary amines. An organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is used to scavenge the acid byproduct and maintain a favorable reaction pH.

  • Sulfonylation: Reaction with sulfonyl chlorides (e.g., dansyl chloride, 2,4-dinitrobenzenesulfonyl chloride) creates highly stable sulfonamide linkages.[12] This chemistry is often employed to create probes for thiols, where the resulting sulfonamide acts as a recognition and quenching group that is cleaved by the analyte.[12]

Pathway 2: Reduction of the C5-Nitro Group

This pathway is a transformative strategy used to create a new functional handle and dramatically alter the molecule's electronic properties.

Causality Behind Experimental Choices:

  • Metal-Acid Reduction: The use of tin(II) chloride (SnCl₂) in acidic medium (HCl) or iron powder in acetic acid (Fe/AcOH) are classic, robust, and high-yielding methods for reducing aromatic nitro groups.[1][2] SnCl₂ is particularly useful as it is generally mild and tolerates many other functional groups, making it a reliable choice for complex molecules.[2]

  • Catalytic Hydrogenation: Using hydrogen gas (H₂) with a palladium-on-carbon (Pd/C) catalyst is a very clean reduction method.[1] However, it is less chemoselective and can also reduce other functionalities like alkenes, alkynes, or benzyl protecting groups, which must be considered in the overall synthetic design.

Data Presentation: Photophysical Properties

The derivatization strategy profoundly impacts the photophysical properties of the scaffold. The following table summarizes representative data for NBD-analogues, illustrating the expected changes upon modification.

Compound TypeRepresentative Substituent (at C4)Solventλex (nm)λem (nm)Quantum Yield (Φ)Key Characteristics
Parent Scaffold -NH₂Dichloromethane~470~530Low (<0.05)Weakly fluorescent precursor.
Amide Derivative -NH-CO-CH₃Dichloromethane~465~525Moderate (~0.2-0.4)Stable, fluorescent label.[13]
Sulfonamide Derivative -NH-SO₂-RDichloromethane~460~520Quenched or LowOften used in "turn-on" probes for thiols.
Nitro-Reduced Scaffold C4: -NH₂, C5: -NH₂Dichloromethane~490~560High (>0.6)Highly fluorescent, red-shifted emission.[14]

Note: These values are illustrative and based on typical NBD derivatives.[6][13] Actual values must be determined experimentally for each new compound.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Acylation of C4-Amine with an NHS Ester

This protocol describes a general method for conjugating a molecule containing an NHS ester (e.g., an activated dye, biotin-NHS) to 5-Nitrobenzo[c]thiadiazol-4-amine.

Materials:

  • 5-Nitrobenzo[c]thiadiazol-4-amine (1.0 eq)

  • Molecule-NHS Ester (1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Triethylamine (TEA) (3.0 eq)

  • Thin Layer Chromatography (TLC) plate (silica gel)

  • Ethyl Acetate / Hexanes for TLC mobile phase

  • Dichloromethane (DCM) and Saturated Sodium Bicarbonate (NaHCO₃) solution for workup

Procedure:

  • Dissolution: In a clean, dry round-bottom flask, dissolve 5-Nitrobenzo[c]thiadiazol-4-amine (e.g., 50 mg, 0.255 mmol) in anhydrous DMF (5 mL).

  • Base Addition: Add triethylamine (e.g., 106 µL, 0.765 mmol) to the solution and stir for 5 minutes at room temperature. The base deprotonates the amine, increasing its nucleophilicity.

  • NHS Ester Addition: Add the Molecule-NHS Ester (1.1 eq, 0.281 mmol) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by TLC (e.g., using a 1:1 Ethyl Acetate:Hexanes mobile phase). The reaction is typically complete within 2-4 hours. The product spot should be less polar than the starting amine.

  • Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing DCM (20 mL) and wash with saturated NaHCO₃ solution (3 x 15 mL) to remove unreacted starting material and DMF.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification & Characterization: Purify the resulting crude product by column chromatography on silica gel. Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Protocol 2: Reduction of C5-Nitro Group with Tin(II) Chloride

This protocol details the efficient conversion of the nitro group to a primary amine, yielding the highly fluorescent diamino scaffold.

Materials:

  • 5-Nitrobenzo[c]thiadiazol-4-amine (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 eq)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (EtOH)

  • Sodium Hydroxide (NaOH) solution (5 M)

  • Ethyl Acetate (EtOAc)

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend 5-Nitrobenzo[c]thiadiazol-4-amine (e.g., 100 mg, 0.51 mmol) in ethanol (10 mL).

  • Reagent Addition: Add SnCl₂·2H₂O (e.g., 575 mg, 2.55 mmol) to the suspension.

  • Acidification: Carefully add concentrated HCl (1 mL) dropwise to the mixture.

  • Heating: Heat the reaction mixture to reflux (approx. 80 °C) and stir. The reaction progress can be monitored by TLC until the starting material is consumed (typically 1-3 hours). The product, being a diamine, will be significantly more polar.

  • Quenching & Basification: Cool the reaction to 0 °C in an ice bath. Slowly and carefully add 5 M NaOH solution to basify the mixture until the pH is ~9-10. A tin hydroxide precipitate will form. Caution: This is an exothermic neutralization reaction.

  • Extraction: Filter the mixture through a pad of Celite® to remove the tin salts, washing the pad with ample ethyl acetate. Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification & Characterization: The resulting benzo[c]thiadiazole-4,5-diamine is often used directly in the next step but can be purified by chromatography if necessary. Characterize by ¹H NMR and HRMS. The product is sensitive to oxidation and should be handled under an inert atmosphere (e.g., nitrogen or argon) if stored.

Application Insight: Designing a "Turn-On" Fluorescent Probe

The reduction of the nitro group is a powerful strategy for creating "turn-on" probes. The principle relies on the dramatic change in the scaffold's ICT properties.

G cluster_0 Weakly Fluorescent State ('Off') cluster_1 Highly Fluorescent State ('On') A C4-Amine (Electron Donor) ICT1 Efficient ICT (Non-Radiative Decay) A->ICT1 B C5-Nitro Group (Strong Electron Acceptor) B->ICT1 C C4-Amine (Electron Donor) ICT2 Disrupted ICT (Radiative Decay -> Fluorescence) C->ICT2 D C5-Amine (Strong Electron Donor) D->ICT2 cluster_0 cluster_0 cluster_1 cluster_1 cluster_0->cluster_1 Reduction (-NO₂ → -NH₂)

Figure 2: Principle of fluorescence turn-on via nitro group reduction.

By converting the nitro group to an amine, the strong electron acceptor is replaced by another strong electron donor. This disrupts the original ICT pathway that favored non-radiative decay, opening up a radiative decay pathway that results in strong fluorescence emission. This principle can be adapted to create sensors where a specific biological event (e.g., enzymatic activity in a reductive environment) triggers the conversion and generates a fluorescent signal.

References

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  • Interchim. (n.d.). FluoProbes®. Retrieved from [Link]

  • Thieme. (n.d.). Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines. In Science of Synthesis. Retrieved from [Link]

  • Bentham Science. (2022). Reduction of Electron-Rich Nitro Heteroarenes; A Comprehensive Review. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications. PubMed Central. Retrieved from [Link]

  • GeneOnline. (2025). Researchers Develop Method for Direct Functionalization of N-Nitroamines to Modify Aromatic Amines. Retrieved from [Link]

  • X-Chem. (2024). New Method Allows Easy Synthesis of Valuable Amine-Containing Pharmaceuticals. Retrieved from [Link]

  • Bioengineer.org. (2025). Direct Functionalization of N-Nitroamines via Deamination. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Direct Deaminative Functionalization. PubMed Central. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Late-stage peptide labeling with near-infrared fluorogenic nitrobenzodiazoles by manganese-catalyzed C–H activation. Chemical Science. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). An NBD tertiary amine is a fluorescent quencher and/or a weak green-light fluorophore in H2S-specific probes. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Nitro-2,1,3-benzothiadiazol-4-amine. PubChem. Retrieved from [Link]

  • Rice University. (2016). Chemists Make Strides to Simplify Drug Design, Synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Functionalized Nitrobenzothiadiazoles as Embedded Fluorescent Probes. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Nitrobenzothiazole. PubChem. Retrieved from [Link]

  • Sphinxsai. (2012). Biological Activities of Thiadiazole Derivatives: A Review. International Journal of ChemTech Research. Retrieved from [Link]

  • Granthaalayah Publications and Printers. (2024). BIOLOGICAL ACTIVITIES OF 1, 3, 4- THIADIAZOLES AND SOME OF THEIR METAL COMPLEXES: A CONCISE REVIEW. ShodhKosh: Journal of Visual and Performing Arts. Retrieved from [Link]

  • Systematic Reviews in Pharmacy. (2018). 4-Thiadiazole: The Biological Activities. Retrieved from [Link]

  • ResearchGate. (2025). Physico-chemical study of bioactive N-(5-ethyl-1,3,4-thiadiazole-2-yl)-4-nitrobenzamide: Sublimation, solubility and distribution. Retrieved from [Link]

  • ResearchGate. (2025). Biological Activities of Thiadiazole Derivatives: A Review. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (n.d.). SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Retrieved from [Link]

  • ResearchGate. (2021). Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study. Retrieved from [Link]

  • JETIR. (n.d.). SYNTHESIS OF SOME NOVEL 1,3,4- THIADIAZOLE DERIVATIVES AND ASSESSMENT OF THEIR INHIBITORY ACTION ON ALBUMIN DENATURATION AND PRO. Retrieved from [Link]

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Application Notes and Protocols: 5-Nitrobenzo[c]thiadiazol-4-amine in Medicinal Chemistry

Application Notes and Protocols: 5-Nitrobenzo[c][1][2][3]thiadiazol-4-amine in Medicinal Chemistry

The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the quest for novel molecular entities with enhanced therapeutic efficacy and specificity. Within this dynamic field, heterocyclic compounds form a cornerstone of drug discovery, offering a rich scaffold for structural diversification and interaction with biological targets. Among these, 5-Nitrobenzo[c][1][2]thiadiazol-4-amine, a derivative of the versatile benzothiadiazole core, has emerged as a molecule of significant interest. Its unique electronic properties, conferred by the electron-withdrawing nitro group and the electron-donating amine group, make it a valuable building block for the development of sophisticated tools and potential therapeutic agents.

This comprehensive guide provides an in-depth exploration of the applications of 5-Nitrobenzo[c][1][2]thiadiazol-4-amine in medicinal chemistry. We will delve into its utility as an environmentally sensitive fluorescent probe and as a foundational scaffold for the design of novel anticancer agents. The subsequent sections will provide detailed protocols and the scientific rationale behind the experimental designs, aimed at empowering researchers, scientists, and drug development professionals to harness the full potential of this intriguing molecule.

Part 1: 5-Nitrobenzo[c][1][2][3]thiadiazol-4-amine as a Fluorogenic Probe

The intrinsic fluorescence of the nitrobenzothiadiazole (NBTD) core makes it an exceptional tool for probing biological systems. The fluorescence of NBTD derivatives is highly sensitive to the polarity of their microenvironment, a property known as solvatochromism. This characteristic allows for the development of "turn-on" fluorescent probes that exhibit enhanced emission upon binding to specific biological targets, such as proteins or nucleic acids.

The 4-amino-5-nitro-2,1,3-benzothiadiazole scaffold can be functionalized to create dipeptidomimetic cassettes that can be embedded within a polypeptide backbone.[1][2] This strategic placement within a peptide or protein allows for the study of protein structure, function, and conformational changes with high sensitivity.[1][2]

Workflow for Developing a Peptide-Based Fluorescent Probe

Gcluster_synthesisSynthesis & Conjugationcluster_characterizationCharacterizationcluster_applicationApplicationsynthesisSynthesis of Functionalized5-Nitrobenzo[c][1,2,5]thiadiazol-4-amineconjugationConjugation to Peptidesynthesis->conjugationpeptide_synthesisSolid-Phase Peptide Synthesispeptide_synthesis->conjugationpurificationHPLC Purificationconjugation->purificationmass_specMass Spectrometry(Confirmation of Conjugation)purification->mass_specphotophysicalPhotophysical Characterization(Absorption, Emission, Quantum Yield)purification->photophysicalbinding_assayBinding Assay with Target Proteinphotophysical->binding_assayfluorescence_measurementFluorescence Spectroscopy(Turn-on Response)binding_assay->fluorescence_measurementcellular_imagingConfocal Microscopy(Cellular Localization & Tracking)binding_assay->cellular_imaging

Caption: Workflow for developing and applying a peptide-based fluorescent probe using 5-Nitrobenzo[c][1][2]thiadiazol-4-amine.

Protocol 1: Synthesis of a C-terminal Labeled Peptide

This protocol outlines a general procedure for the synthesis of a peptide labeled at the C-terminus with a functionalized 5-Nitrobenzo[c][1][2]thiadiazol-4-amine derivative.

Materials:

  • Fmoc-protected amino acids

  • Rink Amide resin

  • 5-Nitrobenzo[c][1][2]thiadiazol-4-carboxylic acid (synthesized separately)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • Piperidine solution (20% in DMF)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • High-Performance Liquid Chromatography (HPLC) system

  • Mass spectrometer

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling: Couple the desired Fmoc-protected amino acids sequentially using DIC and HOBt as coupling agents in DMF. Monitor the coupling reaction using a ninhydrin test.

  • Labeling with NBTD: For the final coupling step, use 5-Nitrobenzo[c][1][2]thiadiazol-4-carboxylic acid instead of an amino acid. Dissolve the NBTD derivative, DIC, and HOBt in DMF and add to the deprotected N-terminus of the peptide on the resin. Allow the reaction to proceed for 4-6 hours.

  • Cleavage and Deprotection: Wash the resin and dry it. Cleave the peptide from the resin and remove the side-chain protecting groups by treating with the TFA cleavage cocktail for 2-3 hours.

  • Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and dissolve the pellet in a suitable solvent (e.g., water/acetonitrile mixture). Purify the labeled peptide using reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Part 2: A Scaffold for Anticancer Drug Discovery

The thiadiazole ring is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer properties.[3][4][5] The 1,3,4-thiadiazole moiety, in particular, has been incorporated into molecules designed to inhibit various cancer-related targets.[6][7] While direct studies on the anticancer activity of 5-Nitrobenzo[c][1][2]thiadiazol-4-amine are not extensively reported, its structural similarity to other active thiadiazole derivatives suggests its potential as a starting point for the development of novel anticancer agents.[3][8]

The general mechanism of action for many thiadiazole-based anticancer agents involves the inhibition of key enzymes or pathways crucial for cancer cell proliferation and survival, such as protein kinases.[3]

Hypothesized Mechanism of Action

GNBTD_Derivative5-Nitrobenzo[c][1,2,5]thiadiazole-based CompoundKinaseProtein Kinase(e.g., Abl, FAK)NBTD_Derivative->KinaseInhibitionSubstrateSubstrate ProteinKinase->SubstratePhosphorylationCell_ProliferationCancer CellProliferationPhosphorylated_SubstratePhosphorylatedSubstrateSubstrate->Phosphorylated_SubstratePhosphorylated_Substrate->Cell_ProliferationPromotesApoptosisApoptosisCell_Proliferation->ApoptosisInhibition of proliferationleads to apoptosis

Application Notes & Protocols: Development of Fluorescent Probes from 5-Nitrobenzo[c]thiadiazol-4-amine

Application Notes & Protocols: Development of Fluorescent Probes from 5-Nitrobenzo[c][1][2][3]thiadiazol-4-amine

Introduction: The Versatility of the Nitrobenzothiadiazole Scaffold

The 5-nitrobenzo[c][1][2][3]thiadiazole (NBD) scaffold is a cornerstone in the design of fluorescent probes, prized for its compact size, environmental sensitivity, and versatile reactivity.[1] At the heart of this family of fluorophores is 5-Nitrobenzo[c][1][2][3]thiadiazol-4-amine (NBD-amine), a derivative that serves as a fundamental building block for a vast array of fluorescent sensors.[4] The fluorescence of NBD-amine and its derivatives arises from an intramolecular charge transfer (ICT) from the electron-donating amino group to the electron-withdrawing nitro group.[1] This ICT character makes their photophysical properties highly sensitive to the local environment, a feature astutely exploited in probe design.[5][6]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the design, synthesis, characterization, and application of fluorescent probes derived from NBD-amine. We will delve into the mechanistic principles that govern their function and provide detailed protocols for their practical implementation.

Part 1: Principles of NBD-Amine Based Probe Design

The design of fluorescent probes from NBD-amine hinges on modulating its fluorescence output in response to a specific analyte. The most common strategies involve "turn-on" or "turn-off" fluorescence, and ratiometric sensing.

"Turn-On" Fluorescence Probes

"Turn-on" probes are designed to be initially non-fluorescent or weakly fluorescent and exhibit a significant increase in fluorescence intensity upon interaction with the target analyte. This is often achieved by attaching a "quencher" moiety to the NBD-amine core, which is subsequently removed or altered by the analyte. Common quenching mechanisms include:

  • Photoinduced Electron Transfer (PET): An electron-rich quencher can donate an electron to the excited fluorophore, causing non-radiative decay. The reaction with the analyte can oxidize or remove the PET quencher, thus restoring fluorescence.

  • Förster Resonance Energy Transfer (FRET): A quencher molecule in close proximity to the NBD fluorophore can absorb its emission energy. Cleavage of the linker between the NBD fluorophore and the quencher by the analyte disrupts FRET, leading to fluorescence enhancement.

"Turn-Off" Fluorescence Probes

Conversely, "turn-off" probes exhibit a decrease in fluorescence upon binding to the analyte. This can occur through analyte-induced aggregation, which leads to self-quenching, or through the introduction of a quenching group upon analyte interaction. While less common for sensing applications due to the potential for false positives, this strategy can be effective in specific contexts.

Ratiometric Probes

Ratiometric probes offer a more robust sensing mechanism by exhibiting a shift in the emission wavelength upon analyte binding, allowing for the measurement of the ratio of fluorescence intensities at two different wavelengths. This approach minimizes the impact of external factors such as probe concentration, instrumental efficiency, and environmental conditions.

Part 2: Synthesis of NBD-Amine Derivatives: A General Protocol

The synthesis of NBD-amine derivatives typically involves the nucleophilic aromatic substitution of a halogen atom on a precursor molecule with an amine of interest. 4-chloro-7-nitrobenzo[c][1][2][3]thiadiazole (NBD-Cl) and 4-fluoro-7-nitrobenzo[c][1][2][3]thiadiazole (NBD-F) are common starting materials.[7][8]

General Synthetic Scheme

GNBD_Cl4-Chloro-7-nitrobenzo[c][1,2,5]thiadiazole (NBD-Cl)ReactionReactionNBD_Cl->ReactionAminePrimary or Secondary Amine (R-NH2 or R2NH)Amine->ReactionSolventSolvent (e.g., CH3CN, EtOH, DMF)Solvent->ReactionReaction MediumBaseBase (e.g., Et3N, K2CO3)Base->ReactionAcid ScavengerProductNBD-Amine DerivativeReaction->ProductNucleophilic Aromatic Substitution

Caption: General reaction scheme for the synthesis of NBD-amine derivatives.

Protocol: Synthesis of a Thiol-Reactive NBD-Amine Probe

This protocol describes the synthesis of an NBD-based probe for the detection of hydrogen sulfide (H₂S), a biologically significant signaling molecule.[2] The probe is designed with an azide group that is reduced by H₂S to an amine, leading to a significant fluorescence "turn-on" response.

Materials:

  • 4-Chloro-7-nitrobenzo[c][1][2][3]thiadiazole (NBD-Cl)

  • Sodium azide (NaN₃)

  • Acetonitrile (CH₃CN), anhydrous

  • Stir plate and stir bar

  • Round-bottom flask

  • Condenser

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Column chromatography supplies (silica gel)

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve NBD-Cl (1 equivalent) in anhydrous acetonitrile.

  • Add sodium azide (1.5 equivalents) to the solution.

  • Reflux the reaction mixture at 80°C for 4-6 hours.

  • Monitor the reaction progress by TLC. The product, 4-azido-7-nitrobenzo[c][1][2][3]thiadiazole, will have a different Rf value than the starting material.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Collect the fractions containing the desired product and evaporate the solvent to obtain the purified probe.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Part 3: Photophysical Characterization

A thorough characterization of the photophysical properties of a newly synthesized NBD-amine probe is crucial to evaluate its performance.

Key Parameters to Measure:

  • Absorption and Emission Spectra: Determine the maximum absorption (λ_abs) and emission (λ_em) wavelengths using a UV-Vis spectrophotometer and a spectrofluorometer, respectively.

  • Molar Absorptivity (ε): A measure of how strongly the probe absorbs light at a given wavelength.

  • Fluorescence Quantum Yield (Φ_F): The ratio of photons emitted to photons absorbed, indicating the efficiency of the fluorescence process.

  • Stokes Shift: The difference in wavelength between the maximum of absorption and the maximum of emission. A larger Stokes shift is generally desirable to minimize self-absorption.

  • Fluorescence Lifetime (τ): The average time the molecule spends in the excited state before returning to the ground state.

Table of Photophysical Properties of Representative NBD-Amine Probes
Probe NameTarget AnalyteExcitation (nm)Emission (nm)Quantum Yield (Φ_F)Fluorescence EnhancementReference
NBD-N₃ H₂S~470~550Low (quenched) -> High (fluorescent)>100-fold[1]
Rhodamine-NBD H₂S~550~575Low (quenched) -> High (fluorescent)160-fold[1]
NBD-TPEA Zn²⁺4695340.046Zn²⁺ amplified[9]

Part 4: Application Protocol: Detection of Hydrogen Sulfide in Live Cells

This protocol outlines the use of an NBD-based fluorescent probe for the detection of endogenous H₂S in living cells.

Sensing Mechanism

GProbeNBD-Azide Probe(Weakly Fluorescent)ReactionReactionProbe->ReactionH2SHydrogen Sulfide (H₂S)H2S->ReactionReductionProductNBD-Amine Product(Highly Fluorescent)Reaction->ProductFluorescence 'Turn-On'

Caption: Sensing mechanism of an NBD-azide probe for H₂S detection.

Materials:

  • NBD-based H₂S probe (e.g., NBD-N₃)

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • Penicillin-Streptomycin

  • Phosphate-buffered saline (PBS)

  • Live cells (e.g., HeLa cells)

  • Sodium hydrosulfide (NaHS) as an H₂S donor (for positive control)

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Culture: Culture HeLa cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂. Seed the cells in a suitable imaging dish or plate.

  • Probe Loading: Prepare a stock solution of the NBD-based probe in DMSO. Dilute the stock solution in cell culture medium to the desired final concentration (typically 1-10 µM).

  • Remove the culture medium from the cells and wash once with PBS.

  • Add the probe-containing medium to the cells and incubate for 30 minutes at 37°C.

  • H₂S Stimulation (Optional): To induce H₂S production, treat the cells with an appropriate stimulus or add a known concentration of NaHS as a positive control.

  • Imaging: Wash the cells twice with PBS to remove excess probe. Add fresh PBS or culture medium to the cells.

  • Image the cells using a fluorescence microscope. Use an excitation wavelength appropriate for the NBD fluorophore (e.g., 488 nm laser line) and collect the emission at the corresponding wavelength (e.g., 500-550 nm).

  • Data Analysis: Quantify the fluorescence intensity in the cells using image analysis software. Compare the fluorescence intensity of treated cells to untreated control cells.

Conclusion and Future Directions

Fluorescent probes derived from 5-Nitrobenzo[c][1][2][3]thiadiazol-4-amine are powerful tools for researchers in chemistry, biology, and medicine. Their tunable photophysical properties and versatile reactivity allow for the rational design of sensors for a wide range of analytes and biological processes.[1] Future developments in this field will likely focus on the creation of probes with even greater sensitivity, selectivity, and photostability, as well as probes that can be used for in vivo imaging in deep tissues and for theranostic applications.[1]

References

  • Jiang, C., Huang, H., Kang, X., Yang, L., Xi, Z., Sun, H., Pluth, M. D., & Yi, L. (2021). NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications. Chemical Society Reviews, 50(13), 7436–7495. [Link]

  • Liu, T., Xu, W., Zhang, R., & Yin, P. (2016). Fast-Response Turn-on Fluorescent Probes Based on Thiolysis of NBD Amine for H₂S Bioimaging. Chemistry, an Asian journal, 11(10), 1548–1552. [Link]

  • Yi, L., & Xi, Z. (2017). Thiolysis of NBD-based dyes for colorimetric and fluorescence detection of H₂S and biothiols: design and biological applications. Organic & Biomolecular Chemistry, 15(18), 3896–3906. [Link]

  • Jiang, C., Huang, H., Kang, X., Yang, L., Xi, Z., Sun, H., Pluth, M. D., & Yi, L. (2021). NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications. Chemical Society Reviews, 50(13), 7436–7495. [Link]

  • Yi, L., Li, H., Sun, C., & Zhang, C. (2015). Rational design and synthesis of fast-response NBD-based fluorescent probes for biothiols. Tetrahedron, 71(35), 5871-5876. [Link]

  • Caproiu, M. T., Constantinescu, T., Draghici, C., Dumitrascu, F., & Balaban, A. T. (2007). Synthesis and fluorescent properties of new derivatives of 4-amino-7-nitrobenzofurazan. ARKIVOC, 2007(13), 87-104. [Link]

  • Zhang, X., Xiao, Y., & Qian, X. (2008). A Turn-on pH Fluorescent Probe Based on NBD-NH2 Fluorophore and Its pH(i) Imaging Application. The Journal of Organic Chemistry, 73(15), 6031–6034. [Link]

  • Wang, R., Wang, Y., & Liu, B. (2022). Recent Progress in Fluorescent Probes For Metal Ion Detection. Frontiers in Chemistry, 10, 864943. [Link]

  • Chinese Chemical Society. (2014). Nitrobenzofurazan-Based Fluorescent Probes. Acta Chimica Sinica, 72(9), 985-996. [Link]

  • Sun, J., Zhang, Y., Wang, Y., Zhang, R., & Fan, J. (2021). Two-photon ratiometric fluorescent probe based on NBD-amine functionalized semiconducting polymer nanoparticles for real-time imaging of hydrogen sulfide in living cells and zebrafish. Talanta, 228, 122269. [Link]

  • ResearchGate. (2018). Fluorescent Probe for Metals and Anions and Live Cell Marker Multi-Use NBD-Based Tetra-amino Macrocycle. [Link]

  • ResearchGate. (2007). Synthesis and fluorescent properties of new derivatives of 4-amino-7-nitrobenzofurazan. [Link]

  • Chattopadhyay, A., & Mukherjee, S. (2012). Environment-Sensitive Fluorescence of 7-Nitrobenz-2-oxa-1,3-diazol-4-yl (NBD)-Labeled Ligands for Serotonin Receptors. International Journal of Molecular Sciences, 13(12), 16091–16107. [Link]

  • ResearchGate. (2016). Application of NBD-Labeled Lipids in Membrane and Cell Biology. [Link]

Application Note: Analytical Strategies for the Quantitative Determination of 5-Nitrobenzo[c]thiadiazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the primary analytical methodologies for the accurate and reliable determination of 5-Nitrobenzo[c]thiadiazol-4-amine (CAS: 1915-85-1).[1][2] We delve into the principles and detailed protocols for High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Mass Spectrometry (LC-MS), direct UV-Vis Spectroscopy, and emerging Electrochemical Methods. The causality behind experimental choices, such as mobile phase composition, column selection, and detection parameters, is explained to empower researchers to develop and validate robust analytical workflows. This guide is intended to serve as a practical resource for quality control, stability testing, and research applications involving this compound.

Introduction and Compound Overview

5-Nitrobenzo[c]thiadiazol-4-amine is a heterocyclic aromatic compound featuring a benzothiadiazole core, substituted with both a nitro (-NO₂) and an amine (-NH₂) group. This unique electronic structure, with a potent electron-withdrawing group and an electron-donating group, makes it a molecule of interest in medicinal chemistry and materials science. The accurate quantification of this analyte is critical for ensuring purity, monitoring reaction kinetics, assessing stability, and performing pharmacokinetic studies.

Compound Details:

  • Systematic Name: 5-Nitrobenzo[c][1][3][4]thiadiazol-4-amine

  • CAS Number: 1915-85-1

  • Molecular Formula: C₆H₄N₄O₂S[1]

  • Molecular Weight: 196.19 g/mol [1]

The analytical challenge lies in selecting a method that offers the required specificity, sensitivity, and accuracy for the given sample matrix. This note outlines multiple orthogonal techniques to meet diverse experimental needs.

Core Analytical Workflow: A Strategic Approach

The selection of an appropriate analytical method is contingent on the specific research question, sample complexity, and required sensitivity. The following workflow provides a logical decision-making framework.

G cluster_0 Phase 1: Method Selection cluster_1 Phase 2: Recommended Technique cluster_2 Phase 3: Validation & Reporting start Define Analytical Goal purity Purity Assay / Impurity Profiling start->purity High Specificity Needed? quant Quantification in Simple Matrix start->quant Simple & Fast? trace Trace Quantification in Complex Matrix start->trace High Sensitivity Needed? hplc_uv HPLC-UV purity->hplc_uv uv_vis Direct UV-Vis Spectroscopy quant->uv_vis lcms LC-MS/MS trace->lcms electrochem Electrochemical Sensor trace->electrochem Alternative validation Method Validation (ICH Guidelines) hplc_uv->validation lcms->validation uv_vis->validation electrochem->validation report Data Analysis & Final Report validation->report

Caption: Decision workflow for selecting the appropriate analytical method.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is the cornerstone technique for the separation and quantification of 5-Nitrobenzo[c]thiadiazol-4-amine, offering excellent specificity and precision. A reversed-phase method is most appropriate due to the compound's moderate polarity.

Expertise & Causality: The choice of a C18 stationary phase is based on its hydrophobic nature, which promotes retention of the aromatic benzothiadiazole ring system. The mobile phase composition is critical; an acidic buffer (e.g., using formic or phosphoric acid) is employed to protonate the amine group (-NH₃⁺). This ensures a single, consistent ionic state, preventing peak tailing and leading to sharp, symmetrical peaks. Acetonitrile is often preferred over methanol as the organic modifier due to its lower viscosity and stronger elution strength for aromatic compounds. UV detection is highly effective because the conjugated aromatic system and nitro group create strong chromophores, resulting in high molar absorptivity and thus excellent sensitivity.

Protocol: HPLC-UV for Purity and Quantitative Analysis

1. Instrumentation and Consumables:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • C18 Column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC-grade acetonitrile, water, and formic acid.

  • Reference standard of 5-Nitrobenzo[c]thiadiazol-4-amine (>98% purity).

2. Chromatographic Conditions:

ParameterRecommended SettingRationale
Mobile Phase A 0.1% Formic Acid in WaterSuppresses ionization of silanol groups and ensures protonation of the analyte's amine function.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for elution.
Gradient Elution 10% B to 90% B over 15 minEnsures elution of the main analyte and any potential impurities with different polarities.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column, providing optimal efficiency and backpressure.
Column Temperature 30 °CMaintains consistent retention times and improves peak shape.
Detection Wavelength 254 nm or λmax254 nm is a common wavelength for aromatic compounds. Determine λmax using a DAD for maximum sensitivity.
Injection Volume 10 µLA typical volume to balance sensitivity and peak distortion.

3. Sample and Standard Preparation:

  • Solvent (Diluent): Prepare a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of diluent.

  • Calibration Standards: Prepare a series of dilutions from the stock solution (e.g., 1, 5, 10, 25, 50, 100 µg/mL) to construct a calibration curve.

  • Sample Solution: Prepare the sample to a target concentration within the calibration range using the diluent. Filter through a 0.45 µm syringe filter before injection.

4. Validation Parameters (Abbreviated):

  • Linearity: Assess the calibration curve (R² > 0.999).

  • Precision: Perform replicate injections of a standard; Relative Standard Deviation (RSD) should be <2%.

  • Accuracy: Analyze spiked samples; recovery should be within 98-102%.

Liquid Chromatography-Mass Spectrometry (LC-MS)

For ultimate specificity and trace-level detection, coupling HPLC with mass spectrometry is the method of choice. This is particularly valuable for metabolite identification or quantification in complex biological matrices.

Expertise & Causality: Electrospray Ionization (ESI) is the ideal ionization technique as it is a soft method suitable for polar, thermally labile molecules. In positive ion mode, the amine group is readily protonated, yielding a strong signal for the molecular ion [M+H]⁺. High-Resolution Mass Spectrometry (HRMS) provides an accurate mass measurement, which can be used to confirm the elemental formula (C₆H₅N₄O₂S⁺) and definitively distinguish the analyte from isobaric interferences.

Protocol: LC-MS for Confirmation and Trace Analysis

1. Instrumentation:

  • UHPLC/HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Triple Quadrupole).

  • Ionization Source: Electrospray Ionization (ESI).

2. LC-MS Parameters:

ParameterRecommended SettingRationale
LC Conditions As per HPLC-UV methodThe same separation principles apply.
Ionization Mode ESI PositiveThe basic amine group is easily protonated.
Monitored Ion (MS) m/z 197.0131 [M+H]⁺This is the calculated exact mass of the protonated molecule for high-resolution confirmation.
Monitored Transition (MS/MS) 197.0 -> fragment ionFor quantitative analysis (SRM/MRM), a specific fragmentation pathway is monitored for high selectivity.
Capillary Voltage 3.5 - 4.5 kVOptimizes the electrospray process.
Gas Temperature 250 - 350 °CFacilitates desolvation of the analyte ions.

UV-Vis Spectrophotometry

For rapid, high-throughput quantification in a pure or simple matrix, direct UV-Vis spectrophotometry is a viable, cost-effective method. Its primary limitation is a lack of specificity.

Trustworthiness: This method relies on the Beer-Lambert law, where absorbance is directly proportional to concentration. Its validity is entirely dependent on the sample matrix being free of other components that absorb at the chosen wavelength. Therefore, this protocol must be validated against a more specific method like HPLC to ensure there are no interfering substances.

Protocol: Direct UV-Vis Quantification

1. Instrumentation:

  • Dual-beam UV-Vis Spectrophotometer.

  • Matched quartz cuvettes (1 cm path length).

2. Procedure:

  • Solvent Selection: Use a UV-transparent solvent such as methanol or acetonitrile.

  • Determine λmax: Scan a ~10 µg/mL solution of the analyte from 200-600 nm to identify the wavelength of maximum absorbance. Related nitroaromatic compounds often exhibit strong absorption bands.[5][6]

  • Prepare Calibration Curve: Create a set of standards (e.g., 1-20 µg/mL) in the chosen solvent.

  • Measure Absorbance: Measure the absorbance of each standard and the unknown sample at the determined λmax.

  • Calculate Concentration: Use the linear regression equation from the calibration curve to determine the concentration of the unknown sample.

Electrochemical Methods

Electrochemical detection offers a highly sensitive alternative, particularly for trace analysis. The presence of the electrochemically active nitro and amine groups makes 5-Nitrobenzo[c]thiadiazol-4-amine an excellent candidate for analysis by techniques like voltammetry. Related thiadiazole and aminophenol compounds have been successfully determined with detection limits in the nanomolar range using modified electrodes.[7]

Principle: The analyte is either oxidized or reduced at the surface of a working electrode when a potential is applied. The resulting current is proportional to the analyte's concentration. The nitro group can be electrochemically reduced, while the amine group can be oxidized.

Conceptual Protocol: Differential Pulse Voltammetry (DPV)

1. Instrumentation:

  • Potentiostat with a three-electrode cell (working, reference, and counter electrodes).

  • Working Electrode: Glassy Carbon Electrode (GCE).

  • Reference Electrode: Ag/AgCl.

  • Counter Electrode: Platinum wire.

2. Procedure:

  • Supporting Electrolyte: Prepare a buffer solution (e.g., 0.1 M phosphate buffer) and optimize the pH to achieve the best signal.

  • Measurement: Add the sample to the electrolyte solution in the cell. Apply a potential sweep and record the differential pulse voltammogram.

  • Quantification: A calibration curve is constructed by plotting the peak current from the voltammogram against the concentration of the standards.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Raw Sample dissolve Dissolve in Appropriate Solvent sample->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC System filter->inject separate Separation on C18 Column inject->separate detect UV or MS Detection separate->detect integrate Integrate Peak Area detect->integrate calibrate Calculate Concentration via Calibration Curve integrate->calibrate report Generate Report calibrate->report

Caption: General experimental workflow for HPLC-based analysis.

References

  • ABI Chem. 5-NITROBENZO[C][1][3][4]THIADIAZOL-4-AMINE. Available at:

  • PubChem. 5-Nitrobenzothiazole.
  • Rahmani, R., et al. (2018). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one. SciELO South Africa.
  • Abou-Donia, M. B., et al. (1988). 'Revised' mass spectral identification of 2-amino-4-(5-nitro-2-furyl)thiazole metabolites. Biomed Environ Mass Spectrom.
  • Upadhyay, P. K., & Mishra, P. (2017). SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4-THIADIAZOLE-2-AMINES. Rasayan Journal of Chemistry.
  • Karakuş, S., & Dursun, Z. (2022). A sensitive method for the determination of 4-aminophenol using an electrochemical sensor based on 5-amino-1,3,4-thiadiazole-2-thiol. ResearchGate.
  • BLDpharm. 4-Nitrobenzo[c][1][3][4]thiadiazol-5-amine. Available at:

  • Çavuş, M. S., & Muğlu, H. (2018). New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. DergiPark.
  • ResearchGate. (PDF) Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives.
  • Alchem Pharmtech. CAS 1915-85-1 | 5-Nitrobenzo[c][1][3][4]thiadiazol-4-amine. Available at:

  • El-Faham, A., et al. (2022). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazol.
  • ResearchGate. Physico-chemical study of bioactive N-(5-ethyl-1,3,4-thiadiazole-2-yl)-4-nitrobenzamide: Sublimation, solubility and distribution | Request PDF.
  • ResearchGate. UV-Vis absorption spectra illustrating the behavior of 4,6-dinitrobenzofuroxan 5: (1) in solvent: (a) methanol.
  • Gavril, G., et al. (2023). Review of Characteristics and Analytical Methods for Determination of Thiabendazole.
  • Muthusankar, G., et al. (2020). Electrochemical detection of thiamethoxam in food samples based on Co3O4 Nanoparticle@Graphitic carbon nitride composite. PubMed.

Sources

Application Note: Quantitative Analysis of 5-Nitrobenzo[c]thiadiazol-4-amine and its Derivatives using HPLC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed protocol for the sensitive and selective analysis of 5-Nitrobenzo[c]thiadiazol-4-amine and its structurally related derivatives using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). These compounds are of significant interest in pharmaceutical research and drug development due to their potential biological activities. The methodology herein is optimized for robust separation and accurate quantification in complex matrices, providing researchers and drug development professionals with a reliable analytical workflow. We will delve into the rationale behind method development, from sample preparation and chromatographic separation to mass spectrometric detection and data analysis, grounded in the physicochemical properties of nitroaromatic compounds.

Introduction & Scientific Background

5-Nitrobenzo[c]thiadiazol-4-amine and its analogues are a class of heterocyclic compounds characterized by a benzothiadiazole core, an amine group, and a nitro group. The presence of these functional groups imparts unique chemical properties that are crucial for both their biological function and their analytical behavior. The nitroaromatic structure, in particular, makes these compounds amenable to sensitive detection by mass spectrometry, especially using negative mode electrospray ionization.

Accurate quantification of these compounds is critical during various stages of drug development, including pharmacokinetic studies, metabolism research, and quality control. HPLC-MS offers the requisite selectivity and sensitivity for these demanding applications. This guide provides a comprehensive, field-proven protocol and explains the causality behind key experimental choices to ensure reproducible and trustworthy results.

Experimental Workflow Overview

The analytical process involves several key stages, from initial sample handling to final data interpretation. Each step is optimized to ensure maximum recovery, stability, and analytical performance for the target analytes.

Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing Sample Biological Matrix (Plasma, Urine, etc.) Prep Protein Precipitation or Solid-Phase Extraction (SPE) Sample->Prep Matrix Cleanup Extract Evaporation & Reconstitution Prep->Extract Analyte Concentration HPLC Reverse-Phase HPLC Separation Extract->HPLC Injection MS ESI-MS/MS Detection (Negative Ion Mode) HPLC->MS Elution & Ionization Quant Quantification (Calibration Curve) MS->Quant Signal Integration Report Reporting & Validation Quant->Report Result Generation

Caption: High-level experimental workflow for HPLC-MS analysis.

Materials and Reagents

  • Analytes: 5-Nitrobenzo[c]thiadiazol-4-amine and its derivatives (Reference Standards).

  • Solvents: LC-MS grade Acetonitrile, Methanol, and Water.

  • Additives: Formic Acid (≥99%) or Ammonium Acetate (≥99%).

  • Gases: High-purity Nitrogen for nebulization and collision.

Detailed Protocols & Methodologies

Sample Preparation Protocol

The choice of sample preparation is critical and depends on the complexity of the sample matrix.[1][2] The goal is to remove interferences that can cause ion suppression and to concentrate the analyte.

Protocol 1: Protein Precipitation (for Plasma/Serum)

This method is fast and suitable for initial screening.

  • To 100 µL of plasma sample, add 300 µL of ice-cold Acetonitrile containing the internal standard.

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the solvent under a gentle stream of nitrogen.[3]

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile).

  • Vortex, centrifuge briefly, and transfer to an autosampler vial for injection.

Protocol 2: Solid-Phase Extraction (SPE) (for Higher Cleanliness)

SPE provides a cleaner extract, minimizing matrix effects and improving sensitivity.

  • Condition: Pass 1 mL of Methanol through a C18 SPE cartridge.

  • Equilibrate: Pass 1 mL of LC-MS grade water through the cartridge.

  • Load: Load the pre-treated sample (e.g., plasma diluted 1:1 with 2% phosphoric acid).

  • Wash: Wash the cartridge with 1 mL of 5% Methanol in water to remove polar interferences.

  • Elute: Elute the analytes with 1 mL of Methanol or Acetonitrile.

  • Dry & Reconstitute: Evaporate the eluate and reconstitute as described in the protein precipitation protocol.

HPLC Method Parameters

A reverse-phase method using a C18 stationary phase is recommended due to the aromatic and moderately polar nature of the analytes.[4]

ParameterRecommended SettingRationale
Column C18, 2.1 x 100 mm, 1.8 µmProvides excellent resolving power and is suitable for retaining aromatic compounds. The smaller particle size enhances efficiency.
Mobile Phase A Water with 0.1% Formic AcidThe acidic modifier helps to protonate the amine group, leading to better peak shapes and promoting ionization in the MS source.
Mobile Phase B Acetonitrile with 0.1% Formic AcidAcetonitrile is a common organic modifier with good UV transparency and compatibility with ESI-MS.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column, ensuring efficient separation without excessive backpressure.
Column Temperature 40 °CElevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility.
Injection Volume 5 µLA small injection volume minimizes potential peak distortion from the sample solvent.
Gradient Program Time (min) %B
0.05
1.05
8.095
10.095
10.15
12.05
Mass Spectrometry Method Parameters

Nitroaromatic compounds are known to ionize efficiently in negative electrospray ionization (ESI) mode due to the electron-withdrawing nature of the nitro group.[5][6][7] This mode often provides higher sensitivity and lower background noise for these analytes.[8]

ParameterRecommended SettingRationale
Ionization Mode Electrospray Ionization (ESI), NegativeThe nitro group stabilizes the negative charge, leading to the formation of a strong [M-H]⁻ ion.
Scan Type Multiple Reaction Monitoring (MRM)MRM provides superior selectivity and sensitivity for quantification by monitoring specific precursor-to-product ion transitions.
Capillary Voltage 3.0 kVOptimizes the spray and ion formation. This value should be tuned for the specific instrument.
Source Temperature 150 °CA lower source temperature can help prevent thermal degradation of the analytes.
Desolvation Temperature 400 °CFacilitates efficient removal of solvent from the ESI droplets.
Nebulizer Gas (N₂) Instrument Dependent (e.g., 35 psi)Assists in the formation of a fine aerosol for efficient ionization.
Collision Gas (Ar) Instrument DependentUsed in the collision cell to induce fragmentation for MS/MS analysis.
MRM Transitions See Table belowSpecific transitions for the parent compound and potential derivatives.

Table of Predicted MRM Transitions:

CompoundPrecursor Ion [M-H]⁻ (m/z)Product Ion (m/z)Fragmentation Pathway
5-Nitrobenzo[c]thiadiazol-4-amine195.0165.0Loss of Nitric Oxide (NO)
195.0149.0Loss of Nitrogen Dioxide (NO₂)
Hypothetical Derivative 1 (+CH₂)209.0179.0 / 163.0Loss of NO / NO₂
Hypothetical Derivative 2 (+C₂H₄O)239.0209.0 / 193.0Loss of NO / NO₂

Note: The exact m/z values should be confirmed experimentally. The fragmentation of nitroaromatic compounds often involves the loss of NO (30 Da) and NO₂ (46 Da).[5][6][9]

Fragmentation cluster_frag Predicted Fragmentation Pathway Parent [M-H]⁻ m/z 195.0 Frag1 [M-H-NO]⁻ m/z 165.0 Parent->Frag1 -NO (30 Da) Frag2 [M-H-NO₂]⁻ m/z 149.0 Parent->Frag2 -NO₂ (46 Da)

Sources

Application Notes and Protocols for the Synthesis of Potential Anticancer Compounds from 5-Nitrobenzo[c]thiadiazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in oncology and medicinal chemistry.

Introduction: The Benzothiadiazole Scaffold as a Privileged Motif in Oncology

The 2,1,3-benzothiadiazole framework is a significant heterocyclic scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1] Its unique electronic properties, characterized by an electron-deficient heterocyclic ring fused to a benzene moiety, make it an attractive pharmacophore for designing novel therapeutic agents. In the realm of oncology, benzothiadiazole derivatives have emerged as promising candidates, exhibiting potent inhibitory activity against various cancer cell lines.[1] The mechanism of action for many of these compounds is attributed to their ability to intercalate with DNA, inhibit key enzymes involved in cell proliferation, or induce apoptosis.

This application note focuses on the synthetic utility of 5-Nitrobenzo[c]thiadiazol-4-amine as a versatile starting material for generating a library of potential anticancer compounds. The presence of both an amino and a nitro group on the benzothiadiazole core offers multiple avenues for chemical modification, allowing for the systematic exploration of the structure-activity relationship (SAR). The electron-withdrawing nature of the nitro group is anticipated to activate the aromatic ring for nucleophilic aromatic substitution, while the amino group serves as a handle for various coupling reactions.

This guide provides detailed protocols for three strategic synthetic approaches to derivatize 5-Nitrobenzo[c]thiadiazol-4-amine and outlines standard methodologies for evaluating the anticancer potential of the synthesized compounds.

Proposed Synthetic Pathways and Protocols

The strategic location of the amino and nitro groups on the 5-Nitrobenzo[c]thiadiazol-4-amine scaffold allows for a divergent synthetic approach to a variety of derivatives. Below are three proposed synthetic pathways.

Synthetic_Pathways cluster_0 Route A: N-Arylation cluster_1 Route B: Sulfonamide Synthesis cluster_2 Route C: Reduction & Acylation Start 5-Nitrobenzo[c]thiadiazol-4-amine A1 Buchwald-Hartwig Amination Start->A1 Aryl Halide, Pd Catalyst, Base B1 Sulfonylation Start->B1 Sulfonyl Chloride, Pyridine C1 Nitro Group Reduction Start->C1 e.g., Fe/HCl A_Product N-Aryl Derivatives A1->A_Product B_Product Sulfonamide Derivatives B1->B_Product C_Intermediate Diamino Intermediate C1->C_Intermediate C2 Acylation C_Product Amide Derivatives C2->C_Product C_Intermediate->C2 Acyl Chloride, Base

Figure 1: Proposed synthetic routes from 5-Nitrobenzo[c]thiadiazol-4-amine.

Route A: N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[2][3] This method is proposed for the synthesis of N-aryl derivatives of 5-Nitrobenzo[c]thiadiazol-4-amine. The reaction couples the amino group of the starting material with a variety of aryl halides.

Protocol: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: In a dry Schlenk tube under an inert atmosphere (e.g., argon), combine 5-Nitrobenzo[c]thiadiazol-4-amine (1.0 mmol), the desired aryl halide (1.2 mmol), a palladium catalyst such as Pd₂(dba)₃ (2 mol%), and a suitable phosphine ligand, for example, Xantphos (4 mol%).

  • Addition of Base and Solvent: Add a base, such as cesium carbonate (Cs₂CO₃, 2.0 mmol), and an anhydrous solvent, for instance, 1,4-dioxane (5 mL).

  • Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture at 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite. Wash the Celite pad with ethyl acetate.

  • Extraction and Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Reagent/ParameterConditionRationale
Catalyst Pd₂(dba)₃ / XantphosThis combination is often effective for the amination of electron-rich amines.
Base Cesium Carbonate (Cs₂CO₃)A strong, non-nucleophilic base suitable for this transformation.
Solvent 1,4-DioxaneA high-boiling point aprotic solvent that is compatible with the reaction conditions.
Temperature 80-100 °CSufficient to promote the catalytic cycle without decomposition of the starting material.
Route B: Synthesis of Sulfonamide Derivatives

Sulfonamides are a class of compounds with a broad spectrum of biological activities, including anticancer properties.[4][5][6] The amino group of 5-Nitrobenzo[c]thiadiazol-4-amine can be readily converted to a sulfonamide by reaction with a sulfonyl chloride.

Protocol: General Procedure for Sulfonamide Synthesis

  • Reaction Setup: Dissolve 5-Nitrobenzo[c]thiadiazol-4-amine (1.0 mmol) in anhydrous pyridine (5 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Addition of Sulfonyl Chloride: Cool the solution to 0 °C in an ice bath. Add the desired sulfonyl chloride (1.1 mmol) dropwise with continuous stirring.

  • Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Pour the reaction mixture into ice-cold water. If a precipitate forms, collect it by filtration. If no precipitate forms, extract the aqueous mixture with ethyl acetate.

  • Purification: Wash the organic layer with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water).

Reagent/ParameterConditionRationale
Reagent Aryl/Alkyl Sulfonyl ChlorideProvides the sulfonyl moiety for the sulfonamide linkage.
Base/Solvent PyridineActs as both a base to neutralize the HCl byproduct and as the reaction solvent.
Temperature 0 °C to Room TemperatureInitial cooling controls the exothermic reaction, followed by stirring at room temperature for completion.
Route C: Reduction of the Nitro Group and Subsequent Acylation

Reduction of the nitro group to an amino group provides a diamino-benzothiadiazole intermediate, which can be further derivatized. This strategy allows for the introduction of amide functionalities, another important class of bioactive molecules.

Protocol: Two-Step Synthesis of Amide Derivatives

Step 1: Reduction of the Nitro Group

  • Reaction Setup: In a round-bottom flask, suspend 5-Nitrobenzo[c]thiadiazol-4-amine (1.0 mmol) in a mixture of ethanol and water.

  • Addition of Reducing Agent: Add iron powder (5.0 mmol) to the suspension.

  • Acidification and Reaction: Slowly add concentrated hydrochloric acid (2 mL) while stirring. Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring by TLC.

  • Work-up: Cool the mixture to room temperature and filter through a pad of Celite to remove the iron residues. Wash the Celite pad with ethanol.

  • Isolation: Neutralize the filtrate with a saturated solution of sodium bicarbonate and extract with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude diamino-benzothiadiazole.

Step 2: Acylation of the Diamine

  • Reaction Setup: Dissolve the crude diamino-benzothiadiazole (1.0 mmol) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition of Base: Add a base, for example triethylamine (2.2 mmol).

  • Addition of Acylating Agent: Cool the mixture to 0 °C and add the desired acyl chloride (2.2 mmol) dropwise.

  • Reaction Conditions: Stir the reaction at room temperature until completion (monitored by TLC).

  • Work-up and Purification: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the product by column chromatography or recrystallization.

In Vitro Anticancer Activity Evaluation

The newly synthesized compounds should be evaluated for their potential anticancer activity using standard in vitro assays.

Anticancer_Assay_Workflow Start Synthesized Compounds Cell_Lines Panel of Cancer Cell Lines Start->Cell_Lines MTT_Assay MTT Assay for Cell Viability (IC50) Cell_Lines->MTT_Assay Lead_Identification Lead Compound Identification MTT_Assay->Lead_Identification Potent Compounds Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI) Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Lead_Identification->Apoptosis_Assay Lead_Identification->Cell_Cycle_Analysis

Figure 2: Workflow for in vitro anticancer evaluation.

Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[7][8][9]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized compounds (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO). Include a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol: Annexin V/Propidium Iodide (PI) Apoptosis Assay

This assay distinguishes between viable, apoptotic, and necrotic cells.

  • Cell Treatment: Seed cells in a 6-well plate and treat with the compounds at their IC₅₀ concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Interpretation:

    • Annexin V-negative/PI-negative: Viable cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

Conclusion

5-Nitrobenzo[c]thiadiazol-4-amine is a promising starting material for the synthesis of novel potential anticancer agents. The synthetic routes outlined in this application note, including Buchwald-Hartwig amination, sulfonamide formation, and derivatization of a diamino intermediate, offer a versatile platform for generating a diverse library of compounds. The subsequent in vitro evaluation of these compounds will be crucial in identifying lead candidates for further preclinical development. The structure-activity relationships derived from these studies will provide valuable insights for the rational design of more potent and selective benzothiadiazole-based anticancer drugs.

References

  • Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. (URL not available)
  • Design and synthesis of 1,8-naphthalimide functionalized benzothiadiazoles. (URL not available)
  • Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. (URL not available)
  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. ([Link])

  • Buchwald–Hartwig amination - Wikipedia. ([Link])

  • SULFONAMIDE-CONTAINING HETEROCYCLIC COMPOUNDS WERE SYNTHESISED - JournalNX - A Multidisciplinary Peer Reviewed Journal. ([Link])

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. ([Link])

  • Buchwald-Hartwig Amination of Nitroarenes - PubMed. ([Link])

  • Design of Novel 4-Aminobenzofuroxans and Evaluation of Their Antimicrobial and Anticancer Activity - MDPI. ([Link])

  • Designing Cyclic Nitrogen‐Bridged Sulfonamides with Anti‐Cancer Activity - PMC. ([Link])

  • Design, Synthesis, and Biological Activity of Sulfonamide Analogues of Antofine and Cryptopleurine as Potent and Orally Active Antitumor Agents | Journal of Medicinal Chemistry - ACS Publications. ([Link])

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Nitrobenzo[c]thiadiazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Nitrobenzo[c]thiadiazol-4-amine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, you will find troubleshooting advice and frequently asked questions to navigate the common challenges encountered during its synthesis.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of 5-Nitrobenzo[c]thiadiazol-4-amine, providing step-by-step solutions and the scientific rationale behind them.

Question 1: I am experiencing low yields during the reduction of the nitro group to an amine. What are the possible causes and how can I optimize the reaction?

Answer:

Low yields in the reduction of a nitro group on the benzothiadiazole ring are a common issue. The choice of reducing agent and reaction conditions are critical for a successful conversion.

Possible Causes and Solutions:

  • Incomplete Reaction: The reducing agent may not be potent enough, or the reaction time may be insufficient.

    • Troubleshooting Steps:

      • Monitor the reaction closely using Thin Layer Chromatography (TLC). This will help you determine the optimal reaction time.

      • Consider a stronger reducing agent. While iron powder in an acidic medium is commonly used, other systems like zinc dust with ammonium chloride or FeSO4·7H2O can be more effective.[1]

      • Ensure proper activation of the reducing metal. For instance, when using iron powder, pre-washing with dilute acid can remove any passivating oxide layer.[2]

  • Side Reactions: The nitro group can be reduced to intermediate species like nitroso or hydroxylamine, which may not fully convert to the desired amine.

    • Troubleshooting Steps:

      • Control the reaction temperature. Exothermic reactions should be cooled to prevent the formation of byproducts.[2]

      • Adjust the pH. The efficiency of many reducing agents is pH-dependent. For reductions with iron, an acidic medium is typically required.[2]

  • Degradation of the Product: The resulting amine can be sensitive to oxidation, especially at elevated temperatures or in the presence of certain metals.

    • Troubleshooting Steps:

      • Work under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

      • Perform the work-up at a lower temperature and as quickly as possible.

Question 2: My final product is difficult to purify. What are some effective purification strategies?

Answer:

Purification of 5-Nitrobenzo[c]thiadiazol-4-amine can be challenging due to the presence of unreacted starting materials, intermediates, and byproducts.

Recommended Purification Protocol:

  • Initial Work-up: After the reaction is complete, neutralize the reaction mixture carefully. For instance, if you used an acidic medium for reduction, a base like sodium bicarbonate can be used.

  • Extraction: Use a suitable organic solvent, such as ethyl acetate, to extract the product from the aqueous layer.[2]

  • Column Chromatography: This is often the most effective method for obtaining a pure product.

    • Stationary Phase: Silica gel is a common choice.

    • Mobile Phase: A gradient of hexane and ethyl acetate is typically effective. Start with a low polarity mixture and gradually increase the polarity to elute your product.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water) can further enhance purity.

Question 3: I am observing unexpected fluorescent species in my reaction mixture. What could be the cause?

Answer:

The benzothiadiazole core is a fluorophore, and its fluorescent properties are highly sensitive to the chemical environment and substitution pattern.[3][4] The formation of unexpected fluorescent species can indicate side reactions.

Potential Cause:

  • Reaction with Nucleophiles: The nitrobenzothiadiazole scaffold is electrophilic and can react with nucleophiles, especially thiols, which may be present as impurities or in buffers (e.g., DTT).[5][6] This can lead to the formation of adducts with different fluorescent properties.[5]

    • Preventative Measures:

      • Use high-purity solvents and reagents.

      • If possible, avoid thiol-containing reagents in your reaction or work-up.[5]

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for 5-Nitrobenzo[c]thiadiazol-4-amine?

A1: The synthesis typically involves a two-step process:

  • Nitration: 2,1,3-Benzothiadiazole is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce a nitro group onto the aromatic ring.[1]

  • Reduction: The resulting nitro-intermediate is then reduced to the corresponding amine.[1][3] A common method for this reduction is the use of iron powder in an acidic medium.[2]

Q2: Are there any safety precautions I should be aware of during this synthesis?

A2: Yes, several safety precautions are crucial:

  • Nitration: The nitrating mixture (sulfuric and nitric acid) is highly corrosive and a strong oxidizing agent. Handle it with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles. The nitration reaction can be exothermic and should be cooled in an ice bath.

  • Handling Nitro Compounds: Nitroaromatic compounds can be thermally unstable and potentially explosive. Avoid excessive heating and mechanical shock.

  • Reducing Agents: Some reducing agents, like zinc dust, can be pyrophoric. Handle them in an inert atmosphere.

Q3: Can I use alternative methods for the reduction step?

A3: Absolutely. While iron in acid is common, several other methods have been reported for the reduction of nitroarenes and could be applicable here. These include:

  • Catalytic hydrogenation (e.g., using Pd/C and hydrogen gas).

  • Other metal-based reductions, such as with tin(II) chloride.

  • The use of metal nanoparticles (e.g., cobalt or iron) has also been explored for similar reductions.[3]

The choice of method will depend on the scale of your reaction, available equipment, and the sensitivity of other functional groups in your molecule.

Q4: How does the position of the nitro and amine groups affect the properties of the molecule?

A4: The relative positions of the electron-donating amine group and the electron-withdrawing nitro group create a "push-pull" system. This electronic arrangement is responsible for the molecule's characteristic optical properties, including its color and fluorescence.[3] The intramolecular charge transfer (ICT) from the amine to the nitro group is a key feature of this class of compounds.[6]

Data Summary

The following table summarizes typical reaction conditions for the key steps in the synthesis of amino-nitrobenzothiadiazoles.

StepReagentsSolventTemperatureTypical YieldReference
Nitration H₂SO₄, HNO₃None0°C to RT~40%[3]
Reduction Fe powder, HClWater/EthanolRefluxNot specified[2]
Reduction FeSO₄·7H₂O, NH₄Cl, Zn dustEthanol/WaterNot specifiedNot specified[1]

Experimental Workflow

Below is a generalized, step-by-step protocol for the synthesis of an amino-nitrobenzothiadiazole derivative.

Step 1: Nitration of 2,1,3-Benzothiadiazole

  • In a flask cooled in an ice bath, slowly add concentrated nitric acid to concentrated sulfuric acid to create the nitrating mixture.

  • To this cold mixture, add 2,1,3-benzothiadiazole portion-wise, ensuring the temperature remains low.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

  • Carefully pour the reaction mixture onto crushed ice to precipitate the nitro-product.

  • Filter the solid, wash with water until neutral, and dry.

Step 2: Reduction of the Nitro Group

  • Prepare a suspension of a reducing agent (e.g., iron powder) in an acidic medium (e.g., water with hydrochloric acid).[2]

  • Gradually add the nitro-benzothiadiazole derivative to the stirred suspension.[2]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Once complete, neutralize the mixture and extract the product with an organic solvent.

  • Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product by column chromatography.

Visual Diagrams

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: Reduction start 2,1,3-Benzothiadiazole product1 4-Nitrobenzo[c] [1,2,5]thiadiazole start->product1 Nitration reagents1 H₂SO₄ / HNO₃ reagents1->product1 product2 5-Nitrobenzo[c] thiadiazol-4-amine product1->product2 Reduction reagents2 Reducing Agent (e.g., Fe/HCl) reagents2->product2

Caption: A simplified workflow for the two-step synthesis of 5-Nitrobenzo[c]thiadiazol-4-amine.

Troubleshooting Decision Tree

Troubleshooting_Low_Yield start Low Yield in Reduction Step cause1 Incomplete Reaction? start->cause1 cause2 Side Reactions? start->cause2 cause3 Product Degradation? start->cause3 solution1a Monitor with TLC cause1->solution1a Yes solution1b Use Stronger Reducing Agent cause1->solution1b Yes solution2a Control Temperature cause2->solution2a Yes solution3a Use Inert Atmosphere cause3->solution3a Yes

Caption: Decision tree for troubleshooting low yields in the reduction step.

References

  • Benchchem. 4-Amino-5-chloro-2,1,3-benzothiadiazole | 30536-19-7.

  • Benchchem. Improving the stability of NBD-amine fluorescent products.

  • MDPI. 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices.

  • PubMed. Application of 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole in analysis: Fluorescent dyes and unexpected reaction with tertiary amines.

  • MDPI. N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole: Synthesis and Luminescent Solvatochromism.

  • PubMed Central. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications.

  • PubMed Central. Environment-Sensitive Fluorescence of 7-Nitrobenz-2-oxa-1,3-diazol-4-yl (NBD)-Labeled Ligands for Serotonin Receptors.

Sources

"optimization of reaction conditions for the synthesis of 5-Nitrobenzo[c]thiadiazol-4-amine"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 5-Nitrobenzo[c]thiadiazol-4-amine

Welcome to the technical support center for the synthesis of 5-Nitrobenzo[c]thiadiazol-4-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals. Here, we provide in-depth troubleshooting advice, frequently asked questions, and an optimized experimental protocol to help you navigate the complexities of this synthesis and achieve reliable, high-yield results.

Overview of the Synthetic Challenge

The synthesis of 5-Nitrobenzo[c]thiadiazol-4-amine presents a classic challenge in electrophilic aromatic substitution. The starting material, 4-amino-2,1,3-benzothiadiazole, contains a potent activating group (the amino group) and a deactivating heterocyclic system. The primary difficulty arises from the behavior of the amino group under the strongly acidic conditions required for nitration.

Direct nitration of anilines and related amino-heterocycles is often problematic. The amino group, being basic, is protonated in the presence of strong acids like sulfuric acid to form an anilinium ion (-NH₃⁺). This ion is a powerful deactivating group and a meta-director, leading to low yields of the desired ortho- and para-substituted products and the formation of unwanted meta-isomers.[1][2][3]

To circumvent this, a protecting group strategy is highly recommended. By converting the amino group to an acetamido group, its basicity is reduced, preventing protonation while still directing the incoming nitro group to the ortho and para positions.[4][5] This guide focuses on this robust, three-step approach.

Proposed Synthetic Pathway

Synthetic_Pathway cluster_0 Step 1: Protection cluster_1 Step 2: Nitration cluster_2 Step 3: Deprotection A 4-Amino-2,1,3- benzothiadiazole B 4-Acetamido-2,1,3- benzothiadiazole A->B Acetic Anhydride, Pyridine C 5-Nitro-4-acetamido- 2,1,3-benzothiadiazole B->C HNO₃, H₂SO₄, 0-5 °C D 5-Nitrobenzo[c]thiadiazol- 4-amine C->D aq. HCl, Reflux

Caption: Optimized three-step synthesis of 5-Nitrobenzo[c]thiadiazol-4-amine.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Issue 1: Low or No Yield of the Final Product

Q: I've completed the three-step synthesis, but my overall yield is very low. What are the likely causes?

A: Low overall yield can stem from issues in any of the three steps. Let's break down the possibilities:

  • Inefficient Protection (Step 1): If the acetylation of the amino group is incomplete, the unreacted 4-amino-2,1,3-benzothiadiazole will be protonated during the nitration step, leading to unwanted byproducts and reducing the amount of material carried forward.

    • Solution: Ensure your acetic anhydride is fresh and anhydrous. The reaction should be run to completion; monitor its progress using Thin Layer Chromatography (TLC).

  • Harsh Nitration Conditions (Step 2): The benzothiadiazole ring system, while deactivated, is still susceptible to oxidative degradation under overly aggressive nitration conditions (e.g., high temperature, excessive nitric acid).

    • Solution: Maintain a low temperature (0-5 °C) throughout the addition of the nitrating mixture. Use the stoichiometric amount of nitric acid. Overheating can lead to the formation of tarry, intractable byproducts.[6]

  • Incomplete Deprotection (Step 3): The hydrolysis of the acetamido group requires sufficient heating under acidic conditions. If the reaction is not driven to completion, your final product will be contaminated with the acetylated intermediate, 5-Nitro-4-acetamido-2,1,3-benzothiadiazole.

    • Solution: Ensure the hydrolysis is refluxed for an adequate amount of time. Monitor by TLC until the starting material is fully consumed.

Issue 2: Formation of Multiple Isomers

Q: My final product is a mixture of nitro-isomers that are difficult to separate. Why is this happening and how can I improve the regioselectivity?

A: The formation of multiple isomers is the central challenge of this synthesis and is directly related to the directing effects of the substituents.

  • Cause 1: Direct Nitration Attempt: If you attempted a direct nitration without protecting the amino group, you will inevitably form a mixture of products. The unprotonated amino group directs ortho and para (to positions 5 and 7), while the protonated anilinium ion directs meta (to position 6).[3][7] This results in a complex mixture that is challenging to purify.

  • Cause 2: Inherent Directing Effects: The acetamido group is a strong ortho-, para-director. This means that even with the protecting group strategy, you can still expect the formation of both the desired 5-nitro (ortho) and the 7-nitro (para) isomers. Typically, the para isomer is sterically favored. However, in this specific heterocyclic system, electronic effects can be complex.

    • Solution: The key to isolating the desired 5-nitro isomer lies in purification. Careful column chromatography is often required. You can optimize the regioselectivity to some extent by modifying the reaction conditions:

      • Solvent: Changing the polarity of the solvent can influence the ortho/para ratio in some electrophilic substitutions.

      • Temperature: Lower temperatures generally favor the para-product, but this is not always the case. A systematic optimization of the reaction temperature might be necessary.

Issue 3: Product Decomposition during Work-up

Q: After quenching the nitration reaction with water and neutralizing, I observe a significant loss of product and the formation of dark, insoluble material. What's going wrong?

A: This issue often points to problems during the neutralization step.

  • Cause: Localized Heat and pH Spikes: Adding a strong base (like NaOH) too quickly to the cold, highly acidic reaction mixture can generate significant heat in localized spots. Aromatic nitro-amino compounds can be sensitive to high pH and temperature, leading to decomposition or polymerization.[6]

    • Solution: Perform the neutralization slowly, in an ice bath, with vigorous stirring. Add the base dropwise or in small portions to maintain a low temperature and ensure homogeneous mixing. It is often preferable to pour the acidic reaction mixture onto a vigorously stirred slurry of ice and base.

Troubleshooting Workflow

Troubleshooting_Workflow Start Problem Encountered LowYield LowYield Start->LowYield Isomers Multiple Isomers - Did you use a protecting group? - If yes, optimize purification (chromatography) - If no, restart with protection step Start->Isomers Decomposition Decomposition on Work-up - Was neutralization too fast? - Was cooling insufficient? - Control rate of base addition Start->Decomposition Solution Optimized Result LowYield->Solution Purification Purification Issues - Are isomers co-eluting? - Try different solvent systems - Consider recrystallization Isomers->Purification Decomposition->Solution Purification->Solution

Caption: A logical workflow for troubleshooting common synthesis issues.

Frequently Asked Questions (FAQs)

Q1: Why is a sulfonitric mixture (H₂SO₄/HNO₃) used for nitration? A1: Concentrated sulfuric acid acts as a catalyst. It protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺). The nitronium ion is the active species that attacks the aromatic ring.[8]

Q2: Can I use a different protecting group for the amine? A2: Yes, other protecting groups like carbamates (e.g., Boc) can be used. However, the acetyl group is common due to its low cost, ease of introduction, and relatively straightforward removal under acidic or basic conditions. The choice of protecting group may influence the ortho/para selectivity and overall yield.

Q3: What is the best way to monitor the progress of these reactions? A3: Thin Layer Chromatography (TLC) is the most effective method. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to separate the starting material, intermediate, and product. Visualizing the spots under UV light will show the consumption of the starting material and the appearance of the product.

Q4: My starting material, 4-amino-2,1,3-benzothiadiazole, is not commercially available. How do I synthesize it? A4: 4-Amino-2,1,3-benzothiadiazole can be synthesized from the commercially available 2,1,3-benzothiadiazole. The process involves two steps:

  • Nitration: Nitration of 2,1,3-benzothiadiazole with a sulfonitric mixture to yield 4-nitro-2,1,3-benzothiadiazole.[9]

  • Reduction: Reduction of the nitro group using a reducing agent like iron powder in an acidic medium or a mixture of FeSO₄ and zinc dust to give 4-amino-2,1,3-benzothiadiazole.[9][10]

Q5: What are the key safety precautions for this synthesis? A5: The nitration step requires extreme caution. The sulfonitric mixture is highly corrosive and a strong oxidizing agent. The reaction is exothermic and can run away if the temperature is not controlled. Always work in a fume hood, wear appropriate personal protective equipment (PPE), and add reagents slowly while cooling in an ice bath.

Optimized Experimental Protocol

This protocol details the recommended three-step synthesis.

Reaction Parameters Summary
ParameterStep 1: AcetylationStep 2: NitrationStep 3: Hydrolysis
Starting Material 4-Amino-2,1,3-benzothiadiazole4-Acetamido-2,1,3-benzothiadiazole5-Nitro-4-acetamido-2,1,3-benzothiadiazole
Key Reagents Acetic Anhydride, PyridineConc. HNO₃, Conc. H₂SO₄Conc. HCl, Water
Solvent Dichloromethane (DCM)Concentrated H₂SO₄Water/Ethanol
Temperature 0 °C to Room Temp.0 - 5 °CReflux (~100 °C)
Reaction Time 2-4 hours1-2 hours4-6 hours
Work-up Aqueous washQuench on ice, neutralizeNeutralize, extract
Step-by-Step Methodology

Step 1: Protection - Synthesis of 4-Acetamido-2,1,3-benzothiadiazole

  • Dissolve 4-amino-2,1,3-benzothiadiazole (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add pyridine (1.2 eq) followed by the dropwise addition of acetic anhydride (1.2 eq).

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction with water and transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield the crude product, which can be used in the next step without further purification.

Step 2: Nitration - Synthesis of 5-Nitro-4-acetamido-2,1,3-benzothiadiazole

  • In a clean, dry flask, slowly add concentrated H₂SO₄ to the crude 4-acetamido-2,1,3-benzothiadiazole (1.0 eq) while cooling in an ice bath. Stir until fully dissolved.

  • In a separate flask, prepare the nitrating mixture by slowly adding concentrated HNO₃ (1.1 eq) to concentrated H₂SO₄, keeping the mixture cold.

  • Add the nitrating mixture dropwise to the solution of the substrate, maintaining the internal temperature between 0 and 5 °C.

  • Stir the reaction at this temperature for 1-2 hours, monitoring by TLC.

  • Once the reaction is complete, slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

  • Neutralize the resulting slurry carefully by the slow addition of a cold, concentrated solution of NaOH or NH₄OH until the pH is ~7.

  • Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and dry.

Step 3: Deprotection - Synthesis of 5-Nitrobenzo[c]thiadiazol-4-amine

  • Suspend the crude 5-nitro-4-acetamido-2,1,3-benzothiadiazole (1.0 eq) in a mixture of ethanol and 6M HCl.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the hydrolysis by TLC.

  • After completion, cool the reaction mixture to room temperature and then in an ice bath.

  • Carefully neutralize the mixture with a saturated NaHCO₃ solution until the pH is neutral.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to isolate the desired 5-Nitrobenzo[c]thiadiazol-4-amine.

References

  • How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital theory and Voronoi deformation density analysis. Physical Chemistry Chemical Physics, RSC Publishing.
  • N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole: Synthesis and Luminescent Solv
  • Reactions of Aniline. Chemistry Steps.
  • 4-Amino-5-chloro-2,1,3-benzothiadiazole | 30536-19-7. Benchchem.
  • How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital theory and Voronoi deform
  • Nitration of aniline. Chemistry Stack Exchange.
  • How do I purify the resulting compound after a nitro- to amine-group reduction?. Chemistry Stack Exchange.
  • When aniline is nitrated with nitrating mixture in class 12 chemistry CBSE. Vedantu.
  • Nitration of aniline in strong acidic medium also gives m-nitroaniline because. Testbook.
  • Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts.
  • Process for the purification of mononitro aromatic compounds.
  • Electrophilic arom
  • 4-Amino-5-chloro-2,1,3-benzothiadiazole synthesis. ChemicalBook.
  • 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. MDPI.
  • Nitr
  • Directing Effects in Electrophilic Aromatic Substitution Reactions. Organic Chemistry Tutor.
  • Aromatic Nitration. University of California, Los Angeles.
  • Arom
  • 4-Amino-2,1,3-benzothiadiazole 98 767-64-6. Sigma-Aldrich.
  • The Nitr
  • Nitration of Aniline (video) | Amines. Khan Academy.
  • Synthesis and electrophilic substitution reactions of imidazo[2,1-b]-1,3,4-thiadiazoles. Taylor & Francis Online.
  • Nitroaromatic Compounds, from Synthesis to Biodegrad

Sources

"improving yield and purity of 5-Nitrobenzo[c]thiadiazol-4-amine synthesis"

Technical Support Center: Synthesis of 5-Nitrobenzo[c][1][2][3]thiadiazol-4-amine

Welcome to the technical support center for the synthesis of 5-Nitrobenzo[c][1][2][3]thiadiazol-4-amine (also known as 4-amino-5-nitro-2,1,3-benzothiadiazole). This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges encountered during the synthesis, focusing on improving both chemical yield and final product purity. Our approach is rooted in mechanistic principles to provide a robust framework for troubleshooting and optimization.

Diagram: Synthetic Pathway Overview

The synthesis of 5-Nitrobenzo[c][1][2][3]thiadiazol-4-amine is typically approached via a multi-step sequence starting from 2,1,3-benzothiadiazole. The general workflow involves the formation of a key aminobenzothiadiazole intermediate, followed by a regioselective nitration.

Gcluster_0Step 1: Nitrationcluster_1Step 2: Reductioncluster_2Step 3: Directed NitrationA2,1,3-BenzothiadiazoleB4-Nitro-2,1,3-benzothiadiazoleA->BH2SO4 / HNO3C4-Amino-2,1,3-benzothiadiazoleB->CFeSO4·7H2O / NH4Cl / ZnD5-Nitrobenzo[c][1,2,5]thiadiazol-4-amineC->DHNO3 / H2SO4 (controlled)

Caption: General synthetic workflow for 5-Nitrobenzo[c][1][2][3]thiadiazol-4-amine.

Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific issues that may arise during the synthesis.

Issue 1: Low Yield in the Initial Nitration of 2,1,3-Benzothiadiazole (Step 1)

Question: My initial nitration of 2,1,3-benzothiadiazole to 4-nitro-2,1,3-benzothiadiazole is resulting in a low yield and a mixture of products. What are the common causes?

Answer: Low yields in this step are often due to suboptimal reaction conditions, leading to incomplete reaction or the formation of undesired isomers and byproducts.

  • Causality: The nitration of the benzothiadiazole ring is an electrophilic aromatic substitution. The regioselectivity is directed by the heterocyclic ring system. While the 4-position is generally favored, improper temperature control or incorrect nitrating agent concentration can lead to the formation of other nitro isomers or even dinitration.[4]

  • Troubleshooting Steps:

    • Temperature Control is Critical: The reaction is highly exothermic. The nitrating mixture (sulfonitric mixture) should be pre-cooled before the addition of 2,1,3-benzothiadiazole. Maintain a low temperature (typically 0-10°C) throughout the addition and the reaction period to minimize side product formation.[1][4]

    • Reagent Stoichiometry and Addition: Use a slight molar excess of nitric acid relative to the benzothiadiazole. The addition of the substrate to the nitrating mixture should be slow and portion-wise to ensure consistent temperature control.

    • Purity of Starting Materials: Ensure that the starting 2,1,3-benzothiadiazole and the acids (sulfuric and nitric) are of high purity and anhydrous, as water can interfere with the reaction.

ParameterStandard ConditionOptimized Condition for Higher Yield
Temperature Room Temperature0-10°C[1][4]
Nitrating Agent Conc. HNO3Sulfonitric mixture (e.g., 3:1 H2SO4:HNO3)[1]
Reaction Time 1 hour2-3 hours, monitored by TLC[1]
Issue 2: Incomplete Reduction of 4-Nitro-2,1,3-benzothiadiazole (Step 2)

Question: I am having trouble achieving complete reduction of the nitro group to form 4-amino-2,1,3-benzothiadiazole. My final product is contaminated with the starting nitro compound.

Answer: Incomplete reduction is a common issue and can often be resolved by optimizing the reducing agent system and reaction conditions.

  • Causality: The reduction of an aromatic nitro group can be sluggish if the reducing agent is not sufficiently active or if the reaction conditions do not favor the complete conversion. Several reducing systems can be employed, with metal-based reductions being common.[1][5]

  • Troubleshooting Steps:

    • Choice of Reducing Agent: While various reagents can be used, a system of iron (II) sulfate, ammonium chloride, and zinc dust in aqueous ethanol is reported to be effective.[1] Tin(II) chloride in an acidic medium is another classical and effective alternative.

    • Activation of Metal: If using a metal like zinc or iron powder, its activity is crucial. Consider pre-activating the metal with a dilute acid wash to remove any passivating oxide layer.

    • pH and Temperature: The pH of the reaction medium can influence the reduction potential. For the FeSO₄/Zn system, the presence of ammonium chloride helps maintain a suitable pH. The reaction is often heated to reflux to drive it to completion.[1]

    • Monitoring: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting nitro compound. If the reaction stalls, a small additional portion of the reducing agent can be added.

Issue 3: Poor Regioselectivity and Low Yield in the Final Nitration (Step 3)

Question: When I try to nitrate 4-amino-2,1,3-benzothiadiazole to get the 5-nitro product, I get a very low yield and a complex mixture of isomers. How can I improve the selectivity for the 5-position?

Answer: This is the most challenging step of the synthesis. The amino group is a strong activating, ortho-, para-director. In this system, it will strongly direct nitration to the available ortho (5-position) and para (7-position) positions. Achieving high selectivity requires careful control over reaction conditions to favor the desired isomer.

  • Causality: The -NH₂ group strongly activates the aromatic ring towards electrophilic substitution. Without a protecting group, the reaction can be too fast, leading to over-nitration (dinitration) and oxidation of the starting material. The inherent directing effects will produce a mixture of 5-nitro and 7-nitro isomers.

  • Troubleshooting & Optimization Strategy:

    • Protect the Amino Group: The most effective strategy to control this reaction is to protect the amino group as an acetamide (-NHCOCH₃). This moderates its activating effect and provides steric hindrance, which can favor nitration at the less hindered 5-position. The acetyl group can be removed later by hydrolysis.[4]

    • Controlled Nitrating Conditions: Use a milder nitrating agent or highly controlled conditions. A dilute solution of nitric acid in sulfuric acid at a very low temperature (-10 to 0°C) is recommended.

    • Solvent Effects: The choice of solvent can influence the isomer ratio. Highly polar solvents may favor different isomer distributions. Experimenting with different acid media could be beneficial.

Gcluster_0Protection StrategyA4-Amino-2,1,3-benzothiadiazoleB4-Acetamido-2,1,3-benzothiadiazoleA->BAcetic AnhydrideCNitration(HNO3/H2SO4)B->CD4-Acetamido-5-nitro-2,1,3-benzothiadiazoleC->DEHydrolysis(HCl/H2O)D->EFTarget ProductE->F

Caption: Recommended workflow using a protecting group strategy.

Frequently Asked Questions (FAQs)

Q1: What is the best method to purify the final 5-Nitrobenzo[c][1][2][3]thiadiazol-4-amine product?

A1: Purification can be challenging due to the presence of structural isomers. A multi-step approach is recommended:

  • Aqueous Workup: After the reaction, quenching with ice is standard. The product can be precipitated and collected by filtration. Washing with water will remove residual acids.

  • Recrystallization: This is an effective method for removing many impurities. Solvents like ethanol, methanol, or mixtures with water can be effective.[6] The choice of solvent should be determined experimentally to maximize the recovery of the desired product while leaving impurities in the mother liquor.

  • Column Chromatography: For separating the 5-nitro from the 7-nitro isomer, column chromatography on silica gel is often necessary. A gradient elution with a non-polar solvent (like hexane or toluene) and a more polar solvent (like ethyl acetate) is a good starting point. The separation can be monitored by TLC.

Q2: How can I confirm the identity and purity of my synthesized compound?

A2: A combination of analytical techniques is essential:

  • Thin Layer Chromatography (TLC): To monitor reaction progress and assess the number of components in a mixture.

  • Melting Point: A sharp melting point is a good indicator of purity.

  • Spectroscopy:

    • ¹H NMR and ¹³C NMR: Will confirm the chemical structure and the substitution pattern on the aromatic ring.

    • Mass Spectrometry (MS): To confirm the molecular weight of the product.

    • Infrared (IR) Spectroscopy: To identify key functional groups like -NH₂, -NO₂, and the benzothiadiazole core.

Q3: Are there any specific safety precautions for this synthesis?

A3: Yes, several precautions are critical:

  • Nitrating Mixtures: Mixtures of concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents. Always work in a fume hood, wear appropriate personal protective equipment (gloves, lab coat, safety glasses), and add reagents slowly to control the exothermic reaction.

  • Nitro Compounds: Aromatic nitro compounds can be toxic and are often thermally sensitive. Avoid excessive heating.

  • General Precautions: Handle all organic solvents and reagents in a well-ventilated area.

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-Nitro-2,1,3-benzothiadiazole (Step 1)

This protocol is adapted from a similar synthesis.[1]

  • In a round-bottom flask, prepare a sulfonitric mixture by slowly adding 8 mL of 70% nitric acid to 24 mL of 98% sulfuric acid, keeping the mixture cool in an ice bath.

  • Slowly add 2.0 g (14.7 mmol) of 2,1,3-benzothiadiazole to the cooled nitrating mixture in small portions, ensuring the temperature does not rise above 10°C.

  • After the addition is complete, allow the reaction to stir at room temperature for 3 hours.

  • Cool the reaction mixture in an ice bath and carefully quench by the slow addition of 15 mL of cold water.

  • Neutralize the mixture by the slow, careful addition of a concentrated sodium hydroxide solution until the product precipitates.

  • Filter the solid precipitate, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.

Protocol 2: Synthesis of 4-Amino-2,1,3-benzothiadiazole (Step 2)

This protocol is adapted from a reported procedure.[1]

  • In a round-bottom flask, dissolve 2.0 g (11.4 mmol) of 4-nitro-2,1,3-benzothiadiazole in 50 mL of ethanol.

  • To this solution, add 9.2 g (34.2 mmol) of FeSO₄·7H₂O, 4.9 g (91.2 mmol) of ammonium chloride, 9 mL of water, and 2.2 g (34.2 mmol) of zinc dust.

  • Stir the mixture vigorously and heat to reflux for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • After cooling, filter the reaction mixture to remove inorganic solids.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude amine.

References

  • Di Nicola, M., et al. (2022). N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole: Synthesis and Luminescent Solvatochromism. MDPI. Available at: [Link]

  • Montes, V. A., et al. (2022). 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. MDPI. Available at: [Link]

  • Konstantinova, L. S., et al. (2020). Nitro derivatives of 2,1,3-benzothiadiazole 1-oxides: synthesis, structural study, and NO release. Russian Chemical Bulletin. Available at: [Link]

  • Ye, K., et al. (2022). Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. PubMed Central. Available at: [Link]

  • ResearchGate. Nitro derivatives of 2,1,3-benzothiadiazole 1-oxides: synthesis, structural study, and NO release. ResearchGate. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis and identification of some derivatives of 1,3,4-thiadiazole. JOCPR. Available at: [Link]

  • PubChem. 4-Nitro-2,1,3-benzothiadiazole. PubChem. Available at: [Link]

  • National Institutes of Health. Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. NIH. Available at: [Link]

  • ACS Publications. Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. The Journal of Organic Chemistry. Available at: [Link]

  • National Institutes of Health. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. PMC. Available at: [Link]

  • ResearchGate. Optimization of the reaction conditions for synthesis PC. ResearchGate. Available at: [Link]

  • University of Rochester. Workup: Amines. Department of Chemistry. Available at: [Link]

  • ResearchGate. Optimization of reaction conditions a. ResearchGate. Available at: [Link]

  • JETIR. SYNTHESIS OF SOME NOVEL 1,3,4- THIADIAZOLE DERIVATIVES AND ASSESSMENT OF THEIR INHIBITORY ACTION ON ALBUMIN DENATURATION AND PRO. Jetir.org. Available at: [Link]

  • PubChem. 4-Amino-5-chloro-2,1,3-benzothiadiazole. PubChem. Available at: [Link]

  • Google Patents. Process for the purification of amines. Google Patents.
  • ResearchGate. A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. ResearchGate. Available at: [Link]

  • Baghdad Science Journal. Synthesis and Characterization of Some New Azo Dyes Derivatives Via Chalcone and Study Some of Their Biological Activity. Baghdad Science Journal. Available at: [Link]

"troubleshooting guide for nucleophilic substitution on the benzothiadiazole ring"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding nucleophilic aromatic substitution (SNAr) on the 2,1,3-benzothiadiazole (BTD) ring. The BTD core is a privileged electron-acceptor unit integral to many functional molecules in materials science and medicinal chemistry[1][2][3]. However, its unique electronic properties can present challenges during synthetic modifications. This guide is structured to provide not just solutions, but a foundational understanding of the reaction mechanism to empower you to solve problems independently.

Fundamentals: The SNAr Mechanism on Benzothiadiazole

Nucleophilic aromatic substitution is not a typical SN2 reaction, as it occurs at an sp2 hybridized carbon and does not proceed via a backside attack[4][5]. The reaction on an electron-deficient ring like BTD follows an addition-elimination pathway.

  • Activation : The inherent electron-deficient nature of the 2,1,3-benzothiadiazole ring system activates the attached benzene ring for nucleophilic attack, a crucial prerequisite for the SNAr reaction to proceed efficiently.[5][6]

  • Addition Step (Rate-Determining) : A nucleophile attacks the carbon atom bearing the leaving group. This temporarily breaks the aromaticity of the ring and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[4][6] The stability of this complex is the key to the entire reaction. The electron-withdrawing thiadiazole moiety is exceptionally effective at stabilizing this negative charge through resonance.

  • Elimination Step (Fast) : The leaving group departs, restoring the aromaticity of the ring and forming the final product.

SNAr_Mechanism sub Halo-Benzothiadiazole (Substrate) mc Meisenheimer Complex (Resonance Stabilized Intermediate) sub->mc + Nu⁻ (Slow, Rate-Determining) nuc Nucleophile (Nu⁻) prod Substituted Benzothiadiazole (Product) mc->prod - X⁻ (Fast) lg Leaving Group (X⁻)

Caption: General mechanism for SNAr on a benzothiadiazole ring.

Troubleshooting Guide

This section addresses common experimental failures in a question-and-answer format.

Problem 1: Low or No Product Yield

Q: My SNAr reaction is not proceeding, or the yield is disappointingly low. What are the primary factors to investigate?

A: This is the most common issue and usually points to one of four areas: substrate activation/leaving group, nucleophile strength, reaction conditions, or reagent quality. A systematic approach is key.[7]

  • Substrate Reactivity:

    • Cause: The inherent electron-withdrawing nature of the BTD ring itself is a strong activator. However, if your substrate also contains strong electron-donating groups (EDGs) on the benzene ring, they can counteract this effect, deactivating the ring towards nucleophilic attack.

    • Solution: While modifying the core substrate isn't always possible, be aware of this electronic competition. More importantly, focus on the leaving group. For SNAr reactions, reactivity often follows the order F > Cl > Br > I.[8] This is counterintuitive compared to SN2 reactions. The high electronegativity of fluorine makes the attached carbon more electrophilic and thus more susceptible to the initial nucleophilic attack, which is the rate-determining step.[9]

  • Nucleophile Potency:

    • Cause: The nucleophile may not be strong enough to attack the aromatic ring, or it may be sterically hindered. Weakly basic nucleophiles (e.g., neutral amines, alcohols) will react much slower than their anionic counterparts (e.g., amides, alkoxides).

    • Solution: If using a neutral nucleophile, add a non-nucleophilic base (e.g., NaH, K₂CO₃, DBU) to generate the more reactive anionic species in situ. For sterically demanding nucleophiles, longer reaction times or higher temperatures may be necessary.

  • Reaction Conditions:

    • Cause: The choice of solvent, temperature, and base are all critically interlinked. The wrong combination can halt the reaction entirely.[10]

    • Solution:

      • Solvent: Polar aprotic solvents like DMF, DMSO, NMP, or DMA are generally the best choice.[11] They are effective at solvating the cation (e.g., Na⁺, K⁺) but do not strongly solvate the anionic nucleophile, leaving it "naked" and highly reactive. Protic solvents (like ethanol or water) can hydrogen-bond with the nucleophile, stabilizing it and reducing its reactivity.[12][13]

      • Temperature: Many SNAr reactions require heat to overcome the activation energy barrier of breaking aromaticity.[10] If there is no reaction at room temperature, incrementally increase the heat (e.g., to 60 °C, 80 °C, then 110 °C), monitoring by TLC at each stage. Be cautious, as excessive heat can lead to decomposition.

  • Reagent Purity:

    • Cause: Wet solvents or impure reagents are a common source of failure. Water can protonate the anionic nucleophile, quenching its reactivity. The starting halo-BTD may have degraded.

    • Solution: Use anhydrous solvents. Ensure your nucleophile and any bases used are dry. Check the purity of your starting material by NMR or LC-MS before beginning.

Problem 2: Formation of Multiple Products & Side Reactions

Q: My TLC/LC-MS shows a complex mixture of products, making purification a nightmare. What are the likely side reactions?

A: This often points to issues with regioselectivity or decomposition.

  • Lack of Regioselectivity:

    • Cause: If your BTD substrate has multiple potential leaving groups or reactive sites, you may get a mixture of isomers. For example, in a 4,7-dibromo-2,1,3-benzothiadiazole, substitution can occur at one or both positions depending on the stoichiometry and conditions.[14]

    • Solution: Carefully control the stoichiometry. Use only one equivalent of the nucleophile for mono-substitution. Running the reaction at a lower temperature can often improve selectivity. For substrates with different halogens, substitution will preferentially occur at the site with the better leaving group (usually F, then Cl).

  • Decomposition:

    • Cause: Benzothiadiazole derivatives, especially when highly activated, can be sensitive to harsh conditions. High temperatures or very strong bases can lead to decomposition of the starting material or the desired product.

    • Solution: Monitor the reaction closely by TLC. If you see new spots appearing and then fading, or a streak developing at the baseline, decomposition is likely. Try running the reaction at a lower temperature for a longer time. Ensure a clean, inert atmosphere (N₂ or Ar) to prevent oxidative side reactions.

  • Reaction with Solvent:

    • Cause: In rare cases, especially at high temperatures, solvents like DMF can decompose to generate dimethylamine, which can act as a nucleophile itself, leading to an undesired amine-substituted byproduct.

    • Solution: If you suspect this is happening (e.g., you see a mass corresponding to dimethylamine addition), switch to a more robust solvent like DMSO or NMP.

Troubleshooting Workflow

Troubleshooting_Workflow start Experiment Start: SNAr on BTD check_yield Check Yield & Purity (TLC, LC-MS) start->check_yield success High Yield & Purity: Success! check_yield->success OK low_yield Low / No Yield check_yield->low_yield Problem side_products Multiple Products check_yield->side_products Problem check_reagents 1. Verify Reagent Purity (Anhydrous Solvent, Fresh Reagents) low_yield->check_reagents control_stoich 1. Control Stoichiometry (Use 1.0 eq. Nucleophile for Mono) side_products->control_stoich check_conditions 2. Optimize Conditions (↑ Temp, Change Solvent to DMF/DMSO) check_reagents->check_conditions check_nucleophile 3. Enhance Nucleophile (Add Base like K₂CO₃ or NaH) check_conditions->check_nucleophile check_lg 4. Re-evaluate Leaving Group (Is F > Cl > Br being used?) check_nucleophile->check_lg check_lg->check_yield Re-run lower_temp 2. Lower Temperature (Improves Selectivity) control_stoich->lower_temp change_solvent 3. Change Solvent (Avoid potential side reactions, e.g., DMF -> DMSO) lower_temp->change_solvent change_solvent->check_yield Re-run

Caption: A systematic workflow for troubleshooting SNAr reactions.

Frequently Asked Questions (FAQs)

Q: Which position on the 2,1,3-benzothiadiazole ring is most reactive for SNAr?

A: The C4 and C7 positions are the most activated towards nucleophilic attack. The fused thiadiazole ring acts as a powerful electron-withdrawing group, and its effect is strongest at the positions ortho to the fusion points, which are C4 and C7. The C5 and C6 positions are significantly less reactive and generally do not participate in SNAr unless under very harsh conditions or via alternative mechanisms like benzyne formation.[1][2]

Q: How do I choose the best solvent for my reaction?

A: The ideal solvent should be polar aprotic and have a sufficiently high boiling point to allow for heating if necessary. The choice can also influence reaction rates.

SolventBoiling Point (°C)Dielectric Constant (ε)Key Characteristics
DMF 15337Excellent solvent for many salts, but can decompose at high temps.
DMSO 18947Highly polar, excellent for dissolving diverse reagents, very stable.
NMP 20232High boiling point, very stable, good alternative to DMF/DMSO.
Acetonitrile 8237Lower boiling point, may not be suitable if high heat is required.
THF 667.5Less polar, generally not the first choice unless reagents demand it.

Q: What is the best leaving group for SNAr on a BTD ring?

A: For SNAr, the rate-determining step is the initial nucleophilic attack. Therefore, the leaving group's ability to activate the carbon via induction is more important than its stability as a free anion. The general order of reactivity is: F > Cl > Br ≈ I . A fluorine substituent makes the carbon it's attached to highly electrophilic, accelerating the reaction, even though the C-F bond is very strong.[8][9]

Q: Do I always need a strong base?

A: Not always, but it is highly recommended when using protic nucleophiles (e.g., R-OH, R-NH₂). The base's role is to deprotonate the nucleophile, converting it into its much more reactive conjugate base (R-O⁻, R-NH⁻). For aprotic nucleophiles (e.g., CN⁻, N₃⁻), a base is not required. If you do use a base, a non-nucleophilic one like potassium carbonate (K₂CO₃) or sodium hydride (NaH) is ideal to avoid competition with your primary nucleophile.

Validated Experimental Protocol: Synthesis of 4-(morpholino)-7-nitro-2,1,3-benzothiadiazole

This protocol provides a reliable starting point for a typical SNAr reaction on an activated BTD substrate.

1. Reagent Preparation:

  • In a 50 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 4-chloro-7-nitro-2,1,3-benzothiadiazole (1.0 mmol, 215.6 mg).

  • Add anhydrous dimethylformamide (DMF, 10 mL) via syringe. Stir to dissolve.

  • Add morpholine (1.2 mmol, 104.5 mg, 105 µL).

  • Add anhydrous potassium carbonate (K₂CO₃) (2.0 mmol, 276.4 mg).

2. Reaction Execution:

  • Place the flask in a pre-heated oil bath at 80 °C.

  • Stir the reaction mixture vigorously under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate). The starting material should be consumed within 2-4 hours. A new, more polar, UV-active spot corresponding to the product should appear.

3. Work-up and Isolation:

  • Once the reaction is complete (as judged by TLC), remove the flask from the oil bath and allow it to cool to room temperature.

  • Pour the reaction mixture slowly into a beaker containing ice-cold water (100 mL). A solid precipitate should form.

  • Stir the aqueous suspension for 15-20 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, washing the filter cake with cold water (2 x 20 mL).

4. Purification:

  • The crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield the pure product.

  • Alternatively, if impurities persist, the crude product can be purified by column chromatography on silica gel.

Self-Validation Checks:

  • TLC Monitoring: This is your primary tool. An incomplete reaction will show remaining starting material. The formation of multiple new spots indicates side reactions, suggesting the temperature may be too high.

  • Precipitation: Successful precipitation upon addition to water is a good indicator that a less polar product has formed. If the product remains in solution, it may be more polar than expected, or the reaction may not have worked. In this case, extraction with an organic solvent like ethyl acetate would be necessary.

References

  • Filo. (2025, November 15). Describe the role of an electron withdrawing group in facilitating the SNAr reaction on an aromatic ring. Filo.
  • Wikipedia. Nucleophilic aromatic substitution.
  • BYJU'S. Nucleophilic aromatic substitution.
  • KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II.
  • Chemistry Steps. Nucleophilic Aromatic Substitution.
  • ACS Publications. (n.d.). Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. The Journal of Organic Chemistry.
  • PubMed Central. Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity.
  • ResearchGate. Nucleophilic substitution of 4,8-dibromobenzo[1,2-d:4,5-d']bis([4][5][6]thiadiazole) 1 with morpholine. Available from:

  • MDPI. Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol.
  • ResearchGate. (2025, August 9). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions.
  • PubMed Central. (2025, October 15). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents.
  • Benchchem. Troubleshooting guide for the synthesis of benzothiazole derivatives.
  • Benchchem. Technical Support Center: Troubleshooting Low Yields in Nucleophilic Aromatic Substitution with Azides.
  • Royal Society of Chemistry. (2023, May 10). The solvent effect on the morphology and molecular ordering of benzothiadiazole-based small molecule for inkjet-printed thin-film transistors.
  • JAPSONLINE. View of SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES.
  • ResearchGate. (2024, April 26). Derivatization of 2,1,3-Benzothiadiazole via Regioselective C-H Functionalization and Aryne Reactivity.
  • NIH. Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis, Electrochemical and Optical Properties of D–A–D Conjugated Molecules Based on Them.
  • Diva-portal.org. (2024, April 22). Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity.
  • MDPI. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry.
  • Benchchem. Troubleshooting low yield in benzothiazole synthesis from 2-aminothiophenol.
  • Total Synthesis. Nucleophilic Aromatic Substitution Mechanism & Key Concepts.
  • LibreTexts. (2015, July 9). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution.
  • Master Organic Chemistry. (2025, February 7). Activating and Deactivating Groups In Electrophilic Aromatic Substitution.
  • Wordpress. SNAr Reaction in Other Common Molecular Solvents.
  • BenchChem. Troubleshooting Low Yields In The Synthesis of Benzothiazole Derivatives.
  • Reddit. (2023, December 23). SNAr troubleshooting. r/AskChemistry.

Sources

Technical Support Center: Nitration of Aminobenzothiadiazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the nitration of aminobenzothiadiazoles. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of introducing nitro groups onto this important heterocyclic scaffold. The inherent reactivity of the amino group, coupled with the electronic nature of the benzothiadiazole ring system, often leads to a variety of side reactions that can complicate synthesis, reduce yields, and lead to challenging purification processes.

This guide provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions, all grounded in established chemical principles and field-proven insights. Our goal is to empower you to anticipate, diagnose, and resolve common issues encountered during the nitration of aminobenzothiadiazoles.

Troubleshooting Guides & FAQs

Here, we address specific problems you may encounter during your experiments in a practical question-and-answer format.

FAQ 1: My reaction is not proceeding, or the yield of the desired nitro-aminobenzothiadiazole is very low. What are the likely causes?

Answer:

A low or non-existent yield in the nitration of aminobenzothiadiazoles can typically be attributed to two primary factors: the deactivation of the aromatic ring under acidic conditions and the inherent electron-deficient nature of the benzothiadiazole ring itself.

The amino group, while being a strong activating group for electrophilic aromatic substitution, is also basic. In the presence of strong acids, such as the sulfuric acid used in a standard mixed-acid nitration, the amino group is protonated to form an anilinium ion (-NH3+). This protonated form is a powerful deactivating group, making the aromatic ring significantly less nucleophilic and thus less susceptible to attack by the nitronium ion (NO2+).

Troubleshooting Steps:

  • Protect the Amino Group: The most effective strategy to circumvent this issue is to protect the amino group before nitration. Acylation of the amino group to form an amide is a common and effective method. The resulting acetamido group is still an ortho-, para-director but is less activating and, crucially, less basic, preventing protonation under acidic conditions.

  • Choice of Nitrating Agent: If protection is not desirable, consider using alternative, milder nitrating agents that do not require strongly acidic conditions. However, these may have their own set of challenges regarding reactivity and regioselectivity.

Experimental Protocol: Protection of the Amino Group (Acetylation)

  • Dissolve the aminobenzothiadiazole in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a base, such as pyridine or triethylamine, to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add acetyl chloride or acetic anhydride dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with a mild acid (e.g., dilute HCl) to remove excess base, followed by a wash with a saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the acetylated product.

FAQ 2: I am observing the formation of a dark, tar-like substance in my reaction mixture. What is causing this decomposition?

Answer:

The formation of dark, insoluble materials is often indicative of oxidation of the starting material. The amino group is highly susceptible to oxidation by nitric acid, especially under harsh conditions (e.g., high temperatures, high concentrations of nitric acid).[1][2] This oxidation can lead to the formation of a complex mixture of polymeric and colored byproducts.

Troubleshooting Steps:

  • Protect the Amino Group: As with low reactivity, protecting the amino group as an amide is the most reliable way to prevent oxidation.[1]

  • Control Reaction Temperature: Maintain a low temperature (typically 0-5 °C) throughout the addition of the nitrating agent and the course of the reaction. This will help to minimize oxidative side reactions.

  • Stoichiometry of Nitrating Agent: Use a minimal excess of the nitrating agent. A large excess of nitric acid will increase the likelihood of oxidation.

  • Reaction Time: Monitor the reaction closely and quench it as soon as the starting material has been consumed to prevent over-reaction and decomposition.

FAQ 3: I have obtained a mixture of products with nitro groups at different positions. How can I control the regioselectivity of the nitration?

Answer:

Controlling regioselectivity is a significant challenge in the nitration of aminobenzothiadiazoles. The final substitution pattern is a result of the directing effects of the substituents on the ring. The amino group (or its protected form) is a strong ortho-, para-director. The benzothiadiazole ring itself is an electron-withdrawing system, which can influence the position of substitution.

Key Considerations for Regioselectivity:

  • Directing Effect of the Amino Group: The position of the amino group on the benzothiadiazole ring will be the primary determinant of where the nitro group is introduced. For example, in 4-aminobenzothiadiazole, the amino group will direct the incoming nitro group to the 5- and 7-positions.

  • Steric Hindrance: Steric hindrance can play a role in favoring one isomer over another. For instance, if one of the ortho positions to the amino group is sterically hindered, substitution at the other ortho position or the para position may be favored.

  • Reaction Conditions: The choice of nitrating agent and solvent can sometimes influence the ratio of isomers.

Troubleshooting Steps:

  • Protecting Group Strategy: The size of the protecting group on the amine can influence the ortho/para ratio due to steric effects.

  • Careful Analysis of Isomers: It is crucial to have robust analytical methods (e.g., HPLC, NMR) to accurately identify and quantify the different isomers produced.

  • Chromatographic Separation: In many cases, a mixture of isomers is unavoidable, and purification by column chromatography will be necessary. Developing an effective separation method is a key part of the overall synthetic strategy.

FAQ 4: My product analysis shows the presence of di- and tri-nitrated species. How can I prevent polynitration?

Answer:

The formation of multiple nitro-substituted products is a common side reaction, particularly when the aromatic ring is activated by a strong electron-donating group like an amino group.

Troubleshooting Steps:

  • Control Stoichiometry: Use a stoichiometric amount or only a slight excess of the nitrating agent.

  • Low Temperature: Maintain a low reaction temperature to decrease the overall reactivity and reduce the likelihood of multiple nitrations.

  • Reaction Time: Monitor the reaction progress carefully and stop it once the desired mono-nitro product is formed.

  • Protecting Group: Using an acyl protecting group on the amine moderates its activating effect, which can help to reduce the extent of polynitration compared to the free amine.

FAQ 5: Is N-nitration a possible side reaction?

Answer:

N-nitration, the formation of a nitramine (-NH-NO2), is a potential side reaction for amines. For primary aromatic amines, N-nitration is generally less common under standard electrophilic aromatic substitution conditions because the amino group is readily protonated to the unreactive anilinium ion. However, under certain conditions, particularly with nitrating agents that do not require strong acids (e.g., nitric acid in acetic anhydride), N-nitration can become a more significant side reaction. The basicity of the amine and the specific reaction conditions are key factors.

Mitigation Strategies:

  • Use of Strong Acids: Employing a standard mixed-acid (HNO3/H2SO4) nitration will favor protonation of the amine, thus disfavoring N-nitration.

  • Protection of the Amino Group: Converting the primary amine to a secondary amide will prevent N-nitration at the primary amine nitrogen.

Visualizing Reaction Pathways

The following diagrams illustrate the desired reaction pathway for the nitration of a protected aminobenzothiadiazole and the common side reaction pathways.

nitration_pathways cluster_main Desired Reaction Pathway cluster_side Potential Side Reactions A Protected Aminobenzothiadiazole C Sigma Complex (Wheland Intermediate) A->C Electrophilic Attack S1 Oxidation (Dark Tars) A->S1 Harsh Conditions (Excess HNO3, High Temp) B Nitronium Ion (NO2+) D Desired Mono-nitro Product C->D Deprotonation S3 Isomer Formation C->S3 Alternative Deprotonation S2 Polynitration (Di/Tri-nitro Products) D->S2 Excess Nitrating Agent / Prolonged Reaction

Caption: Desired vs. Side Reaction Pathways in Nitration.

Summary of Troubleshooting Strategies

Problem Primary Cause(s) Recommended Solutions
Low/No Reaction Protonation of the amino group to the deactivating anilinium ion.1. Protect the amino group (e.g., acetylation). 2. Use milder nitrating agents.
Formation of Tar Oxidation of the amino group.1. Protect the amino group. 2. Maintain low reaction temperatures (0-5 °C). 3. Use minimal excess of the nitrating agent.
Mixture of Isomers Competing directing effects of substituents.1. Use protecting groups to influence steric hindrance. 2. Optimize reaction conditions (solvent, temperature). 3. Develop effective chromatographic separation methods.
Polynitration High reactivity of the activated ring.1. Control stoichiometry of the nitrating agent. 2. Maintain low reaction temperatures. 3. Monitor reaction progress and quench promptly. 4. Use a protecting group to moderate activation.
N-Nitration Reaction at the nitrogen of the amino group.1. Use strongly acidic conditions to promote protonation of the amine. 2. Protect the amino group.

Concluding Remarks

The nitration of aminobenzothiadiazoles is a nuanced transformation that requires careful consideration of the substrate's reactivity and the reaction conditions. By anticipating and understanding the common side reactions—namely, oxidation of the amino group, challenges with regioselectivity, and the potential for polynitration—researchers can develop robust synthetic strategies. The protection of the amino group is a recurring and highly effective solution to many of these problems. We hope this guide serves as a valuable resource in your synthetic endeavors.

References

  • Allen, C. F. H. (n.d.). Amino (-NH2) group is susceptible to oxidation by HNO3, therefore, nitration is done in the presence of. Toppr. [Link]

  • M.C. Buzzetti, E.D.M. Caritá, G. Zeni, F.A. Tcacenco, Synthesis of Nitroarenes by Oxidation of Aryl Amines, Molecules, 2020 , 25(12), 2933. [Link]

Sources

"stability issues of 5-Nitrobenzo[c]thiadiazol-4-amine under different conditions"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-Nitrobenzo[c]thiadiazol-4-amine. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability of this compound. Here, you will find troubleshooting advice and frequently asked questions to ensure the integrity of your experiments and long-term storage of this molecule.

Introduction to the Stability of 5-Nitrobenzo[c]thiadiazol-4-amine

5-Nitrobenzo[c]thiadiazol-4-amine is a heterocyclic compound featuring a benzothiadiazole core, an amine group, and a nitro group. This specific combination of functional groups dictates its chemical reactivity and stability profile. The electron-withdrawing nature of the nitro group, combined with the aromatic system and the reactive amine group, makes the molecule susceptible to degradation under certain environmental conditions.[1] Understanding these liabilities is critical for developing robust analytical methods, designing stable formulations, and ensuring reproducible experimental results.

This guide is structured to address the most common stability-related issues encountered in the lab.

Frequently Asked Questions (FAQs)

Here we address common questions regarding the stability of 5-Nitrobenzo[c]thiadiazol-4-amine.

Q1: What are the primary factors that can cause the degradation of 5-Nitrobenzo[c]thiadiazol-4-amine?

A1: The stability of this compound is primarily influenced by four factors: pH, light, temperature, and the presence of oxidizing or reducing agents. The nitroaromatic system is known to be photosensitive, while the amine group can be susceptible to oxidation and pH-dependent reactions.[2][3]

Q2: How does pH affect the stability of the compound in solution?

A2: The compound's stability can be significantly pH-dependent. In strongly acidic or basic solutions, hydrolysis of the amine or reactions involving the thiadiazole ring can occur. The amine group's protonation state changes with pH, which can alter the molecule's electron density and susceptibility to nucleophilic or electrophilic attack. It is crucial to determine the optimal pH range for your solution-based experiments.

Q3: Is 5-Nitrobenzo[c]thiadiazol-4-amine sensitive to light?

A3: Yes, nitroaromatic compounds are often photosensitive.[2][3] Exposure to UV or even high-intensity visible light can induce photochemical reactions, leading to degradation. While benzothiadiazoles have been shown to possess greater photostability compared to related structures like benzofurazans or benzoselenadiazoles, it is still a critical parameter to control.[4] We strongly recommend protecting solutions and solid samples from light by using amber vials or wrapping containers in aluminum foil.

Q4: What are the recommended storage and handling conditions for this compound?

A4: To ensure long-term stability, the solid compound should be stored in a tightly sealed container in a cool, dry, and dark place.[5][6] An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent slow oxidation. For solutions, prepare them fresh whenever possible. If storage is necessary, aliquot and freeze at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.

Q5: Can this compound degrade at elevated temperatures?

A5: Yes, thermal degradation is a possibility, especially for extended periods or at high temperatures. The nitro group can be thermally labile. It is important to conduct thermal stress testing as part of forced degradation studies to understand its decomposition profile at elevated temperatures.[2][3]

Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments.

Issue 1: I am observing a rapid loss of my compound in solution, even when stored in the dark.

  • Possible Cause 1: Inappropriate pH. The pH of your solvent system may be promoting hydrolysis or other degradation pathways.

    • Troubleshooting Step: Measure the pH of your solution. Prepare a series of buffers across a pH range (e.g., pH 3, 5, 7, 9) and assess the compound's stability over time using an appropriate analytical method like HPLC. This will help you identify a pH range where the compound is most stable.

  • Possible Cause 2: Reactive Solvent. The solvent itself may be reacting with the compound. Protic solvents, for example, could potentially interact with the molecule.

    • Troubleshooting Step: Test the compound's stability in a panel of common laboratory solvents with varying properties (e.g., acetonitrile, DMSO, ethanol, water). Ensure the solvents are high-purity and free of contaminants.

  • Possible Cause 3: Dissolved Oxygen. The presence of dissolved oxygen in the solvent can lead to oxidative degradation of the amine group.

    • Troubleshooting Step: Degas your solvents before use by sparging with nitrogen or argon, or by sonication under vacuum. Prepare and handle solutions under an inert atmosphere to minimize exposure to oxygen.

Issue 2: My analytical results (e.g., HPLC, LC-MS) show multiple unknown peaks that increase over time.

  • Possible Cause: Compound Degradation. These new peaks are likely degradation products. Identifying them is key to understanding the instability.

    • Troubleshooting Step: Perform a systematic forced degradation study.[7][8] This involves intentionally exposing the compound to harsh conditions (acid, base, oxidation, heat, light) to generate the degradation products. Analyzing these stressed samples by LC-MS can help elucidate the structure of the degradants and establish their chromatographic profiles. This process is essential for developing a stability-indicating analytical method.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for diagnosing and resolving stability issues.

G cluster_solution Solution State Troubleshooting cluster_solid Solid State Troubleshooting start Problem: Compound Degradation Observed check_solution Is the compound in solution? start->check_solution check_solid Solid State Degradation (Color change, etc.) start->check_solid check_light Was it protected from light? check_solution->check_light check_storage How was it stored? check_solid->check_storage check_temp Was it exposed to high temp? check_light->check_temp Yes action_light Action: Store in amber vials or wrap in foil. check_light->action_light No check_ph What is the solvent/pH? check_temp->check_ph Yes action_temp Action: Store at lower temp (e.g., 4°C or -20°C). check_temp->action_temp No check_o2 Was the solvent degassed? check_ph->check_o2 pH is optimal action_ph Action: Perform pH stability screen. Adjust buffer. check_ph->action_ph pH is unknown/not optimal action_o2 Action: Use degassed solvents. Handle under inert gas. check_o2->action_o2 No end_point Issue Resolved / Stability Profile Understood action_light->end_point action_temp->end_point action_ph->end_point action_o2->end_point action_storage Action: Store in a tightly sealed container in a cool, dark, dry place, preferably under inert gas. check_storage->action_storage action_storage->end_point

Caption: Troubleshooting workflow for compound degradation.

Experimental Protocols

Protocol 1: Forced Degradation Study for 5-Nitrobenzo[c]thiadiazol-4-amine

This protocol outlines a comprehensive forced degradation (stress testing) study to identify potential degradation pathways and develop a stability-indicating analytical method.[8]

Objective: To investigate the stability of 5-Nitrobenzo[c]thiadiazol-4-amine under hydrolytic (acidic, basic), oxidative, photolytic, and thermal stress conditions.

Materials:

  • 5-Nitrobenzo[c]thiadiazol-4-amine (API)

  • HPLC-grade acetonitrile and water

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a PDA or UV detector and a C18 column

  • pH meter

  • Photostability chamber (ICH Q1B compliant)

  • Oven

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent (e.g., acetonitrile or a 50:50 mix of acetonitrile:water).

  • Control Sample: Dilute the stock solution to a final concentration of ~100 µg/mL with the 50:50 acetonitrile:water diluent. This is your unstressed control (T=0 sample). Analyze immediately.

  • Stress Conditions: For each condition below, prepare a sample in a separate vial. The goal is to achieve 10-20% degradation.[7] Incubation times may need to be optimized.

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl to the stock solution. Incubate at 60°C for 24 hours. Before analysis, neutralize with an equivalent amount of 0.1 M NaOH.

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH to the stock solution. Incubate at 60°C for 8 hours. Before analysis, neutralize with an equivalent amount of 0.1 M HCl.

    • Oxidative Degradation: Add an equal volume of 3% H₂O₂ to the stock solution. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation (Solution): Incubate a vial of the control sample solution at 80°C for 48 hours, protected from light.

    • Thermal Degradation (Solid): Place a small amount of the solid API in an oven at 80°C for 1 week. After stressing, prepare a solution at the target concentration.

    • Photolytic Degradation: Expose the control sample solution and a sample of the solid API to light in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter). A control sample wrapped in foil should be placed alongside.

  • Analysis:

    • Analyze all stressed samples, along with a freshly prepared control sample, by HPLC-PDA.

    • Use a gradient method to ensure separation of the parent peak from any degradation products.

    • Monitor at a wavelength where the parent compound has maximum absorbance. The PDA detector will be crucial for observing the appearance of new peaks with different UV spectra.

  • Data Interpretation:

    • Calculate the percentage degradation of the parent compound in each stressed sample relative to the control.

    • Check for peak purity of the parent peak in all samples.

    • Identify and quantify major degradation products (as a percentage of the total peak area).

Data Presentation

Table 1: Summary of Typical Forced Degradation Conditions

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 M HCl60°C24 hours
Base Hydrolysis 0.1 M NaOH60°C8 hours
Oxidation 3% H₂O₂Room Temp24 hours
Thermal (Solid) Dry Heat80°C1 week
Photolytic ICH Q1B Option 2AmbientAs per guideline
Experimental Workflow Diagram

G cluster_stress Apply Stress Conditions start Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1M HCl, 60°C) start->acid base Base Hydrolysis (0.1M NaOH, 60°C) start->base oxide Oxidation (3% H₂O₂, RT) start->oxide thermal Thermal Stress (Solid & Solution, 80°C) start->thermal photo Photolytic Stress (ICH Q1B) start->photo control Prepare Unstressed Control (T=0 Sample) start->control analyze Analyze All Samples by HPLC-PDA acid->analyze base->analyze oxide->analyze thermal->analyze photo->analyze control->analyze interpret Data Interpretation: - Calculate % Degradation - Check Peak Purity - Identify Degradants analyze->interpret

Caption: Forced degradation experimental workflow.

References
  • MedCrave. (2016, December 14). Forced Degradation Studies. MedCrave online. Available from: [Link]

  • National Institutes of Health. (n.d.). Functionalized Nitrobenzothiadiazoles as Embedded Fluorescent Probes. PMC. Available from: [Link]

  • ResearchGate. (2016, December 14). Forced Degradation Studies. Available from: [Link]

  • National Institutes of Health. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC. Available from: [Link]

  • BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Available from: [Link]

  • ACD/Labs. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Available from: [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: ≥98,5 %. Available from: [Link]

Sources

Technical Support Center: Degradation Pathways of Nitroaromatic Compounds in Organic Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the degradation of nitroaromatic compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting strategies, and answers to frequently asked questions encountered during the chemical reduction of nitroaromatic compounds. Our goal is to equip you with the expertise to navigate the complexities of these reactions, ensuring successful and reproducible outcomes.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing causal explanations and actionable solutions.

Issue 1: Low or No Conversion of the Nitroaromatic Starting Material

Question: I am performing a catalytic hydrogenation of my nitroaromatic substrate, but I am observing very low or no conversion. What are the potential causes and how can I resolve this?

Answer: Low or no conversion in catalytic hydrogenation is a common issue that can often be traced back to problems with the catalyst, reaction conditions, or the substrate and solvent system. A systematic approach is key to pinpointing the problem.[1]

Potential Causes & Solutions:

  • Catalyst Inactivity:

    • Poisoning: The active sites on your catalyst may be blocked by chemical poisons. Common culprits for noble metal catalysts like Palladium on carbon (Pd/C) include sulfur compounds, nitrogen-containing heterocycles (if not the substrate itself), and heavy metal ions.[1][2] Ensure all glassware is meticulously cleaned and use high-purity reagents and solvents. If poisoning is suspected, replacing the catalyst with a fresh batch is the best course of action.[1]

    • Deactivation: The catalyst may have lost its activity due to improper storage or handling. Catalysts, especially pyrophoric ones like Raney Nickel, should be handled under an inert atmosphere whenever possible.[1] Using a fresh batch of catalyst can help rule out deactivation.[1]

    • Insufficient Loading: The amount of catalyst might be too low for your reaction scale. For Pd/C, a typical loading is 5-10 mol% relative to the substrate.[1]

  • Suboptimal Reaction Conditions:

    • Inadequate Hydrogen Pressure: For many simple reductions, a hydrogen-filled balloon is sufficient. However, more sterically hindered or electronically deactivated substrates may require higher pressures, necessitating the use of a Parr hydrogenator or a similar high-pressure reactor.[1]

    • Incorrect Temperature: While many hydrogenations proceed efficiently at room temperature, some substrates may require gentle heating to increase the reaction rate.[1][3] Conversely, excessive heat can lead to catalyst deactivation or the formation of side products.[1]

    • Poor Agitation: Catalytic hydrogenation is a three-phase system (solid catalyst, liquid substrate/solvent, gaseous hydrogen). Inefficient stirring leads to poor mixing and limits the reaction rate.[1] Ensure vigorous stirring to maximize contact between the reactants.[1]

  • Substrate and Solvent Issues:

    • Poor Solubility: If your nitroaromatic compound is not fully dissolved in the chosen solvent, the reaction will be slow.[3] Select a solvent that provides good solubility for your starting material. Common solvents include methanol, ethanol, ethyl acetate, and tetrahydrofuran (THF).[1][3]

    • Solvent Purity: The purity of your solvent is crucial. The presence of water can sometimes act as a temporary poison to the catalyst.[1]

Issue 2: Lack of Chemoselectivity and Formation of Side Products

Question: My reaction is reducing the nitro group, but it is also reducing other functional groups in my molecule (e.g., halogens, carbonyls, nitriles). How can I improve the chemoselectivity?

Answer: Achieving chemoselectivity is a primary challenge in the reduction of polyfunctional nitroaromatic compounds.[4][5] The choice of reducing agent and reaction conditions are the most critical factors to control.[4]

Troubleshooting Workflow for Chemoselectivity:

1. Reagent Selection: The reducing potential of your reagent system is paramount.

  • For Halogenated Nitroaromatics: Catalytic hydrogenation can often lead to hydrodehalogenation.[6]

    • Recommended Methods: Consider using milder reducing agents. The Zinin reduction, which uses sodium sulfide or ammonium sulfide, is known for its selectivity in the presence of sensitive functional groups like aryl halides.[7][8] Metal/acid combinations like iron in acetic acid (Béchamp reduction) can also be effective.[9][10] Recent studies have shown that zinc dust in water with a surfactant can be a green and highly selective method.[11][12][13]

  • For Nitroaromatics with Carbonyls (Aldehydes/Ketones):

    • Recommended Methods: Catalytic hydrogenation with Pd/C is often selective for the nitro group over esters and amides.[4] For more sensitive carbonyls like aldehydes, transfer hydrogenation using reagents like hydrazine with a catalyst can be a good option.[14]

  • For Nitroaromatics with Nitriles: This is particularly challenging as nitriles can also be reduced.

    • Recommended Methods: Careful selection of reaction conditions is crucial. Milder conditions (lower temperature and pressure) with catalytic hydrogenation may favor the reduction of the nitro group.[1]

2. Reaction Condition Optimization:

  • Milder Conditions: Try running the reaction under less forcing conditions, such as lower hydrogen pressure or room temperature, which can often improve selectivity.[1]

  • Catalyst Passivation: In some instances, intentionally "passivating" or poisoning the catalyst can enhance selectivity. This involves treating the catalyst with a compound that blocks the most active sites, thereby reducing its activity towards less reactive functional groups.[1][2] A classic example is the Lindlar catalyst (Pd/CaCO₃ poisoned with lead acetate).[2]

3. Formation of Intermediates as Side Products: The reduction of a nitro group proceeds through several intermediates, including nitroso and hydroxylamine species.[15] Incomplete reduction can lead to the accumulation of these intermediates or their condensation products, such as azoxy and azo compounds.[3][15]

  • To Drive the Reaction to Completion:

    • Ensure a sufficient stoichiometric amount of the reducing agent is used.[3]

    • Increase the reaction time or temperature moderately.[3]

    • Confirm the activity of your catalyst or reducing agent.[3]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the catalytic hydrogenation of a nitroaromatic compound?

A1: The catalytic hydrogenation of a nitroaromatic compound to an aniline is a stepwise reduction process that occurs on the surface of a heterogeneous catalyst, such as Pd/C. The generally accepted pathway involves the initial reduction of the nitro group to a nitroso intermediate, followed by further reduction to a hydroxylamine. The hydroxylamine is then reduced to the final amine product.[16]

Q2: How can I monitor the progress of my nitroaromatic reduction reaction?

A2: Several analytical techniques can be used to monitor the reaction progress:

  • Thin-Layer Chromatography (TLC): This is the most common and convenient method for qualitative monitoring. A spot of the reaction mixture is compared to spots of the starting material and, if available, the expected product. The disappearance of the starting material spot is a good indicator of reaction completion.[3]

  • Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, GC and HPLC are excellent techniques. They can be used to determine the relative amounts of starting material, product, and any intermediates or side products, providing a more accurate assessment of conversion and purity.[3]

Q3: My reaction mixture for a Béchamp reduction (Fe/HCl) has formed a thick sludge. How do I work up the reaction?

A3: The formation of iron hydroxide sludge during the neutralization step of a Béchamp reduction is expected.[17] To effectively isolate your product, after neutralizing the reaction mixture with a base (e.g., sodium hydroxide solution), add a suitable organic solvent for extraction, such as ethyl acetate.[17] Stir the biphasic mixture vigorously for a period to ensure the product is extracted into the organic layer. Allow the layers to separate; you may need to use a separatory funnel and gently swirl to help the solid iron hydroxide settle.[17] It is often beneficial to filter the entire mixture through a pad of Celite® to remove the iron salts before performing the liquid-liquid extraction.

Q4: Can I use sodium borohydride (NaBH₄) to reduce a nitroaromatic compound?

A4: Sodium borohydride by itself is generally not strong enough to reduce a nitroaromatic group.[18] However, its reducing power can be enhanced by using it in combination with a transition metal catalyst, such as Ni(PPh₃)₄ or Pd/C, which allows for the reduction to proceed.[14][18]

Section 3: Experimental Protocols & Data

Protocol 1: General Procedure for Catalytic Hydrogenation of a Nitroaromatic using Pd/C

Materials:

  • Nitroaromatic substrate

  • 10% Palladium on Carbon (Pd/C) (5-10 mol%)

  • Anhydrous solvent (e.g., methanol, ethanol, or ethyl acetate)

  • Hydrogen gas supply (e.g., balloon or cylinder with regulator)

  • Reaction flask (e.g., round-bottom flask)

  • Magnetic stirrer and stir bar

  • Filtration setup (e.g., Büchner funnel with Celite®)

Procedure:

  • Setup: To a clean, dry reaction flask equipped with a magnetic stir bar, add the nitroaromatic substrate and the chosen solvent.[1]

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon).

  • Catalyst Addition: Carefully add the 10% Pd/C catalyst to the reaction mixture under a positive pressure of the inert gas.[1]

  • Hydrogenation: Evacuate the inert gas and introduce hydrogen gas to the desired pressure (e.g., by attaching a hydrogen-filled balloon or setting the pressure on a regulator).[1]

  • Reaction: Stir the reaction mixture vigorously at the desired temperature (typically room temperature). Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC, or LC-MS).[1]

  • Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the system with an inert gas.[1]

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the reaction solvent to ensure complete recovery of the product.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude amine, which can be further purified if necessary.

ParameterRecommended RangeNotes
Catalyst Loading 5-10 mol%Higher loading may be needed for difficult substrates.
Hydrogen Pressure 1 atm (balloon) - 50 psiHigher pressure may be required for less reactive substrates.
Temperature 25-60 °CHigher temperatures can increase rate but may reduce selectivity.
Substrate Conc. 0.1 - 1.0 MHigher concentrations can sometimes lead to catalyst deactivation.[1]
Protocol 2: Béchamp Reduction of a Nitroaromatic Compound

Materials:

  • Nitroaromatic substrate

  • Iron powder (fine)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium hydroxide solution (for neutralization)

  • Ethyl acetate (for extraction)

  • Standard laboratory glassware for reflux and work-up

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine the nitroaromatic compound, iron powder, and ethanol.[17]

  • Acid Addition: Heat the mixture to a gentle reflux and add concentrated HCl dropwise over a period of 30 minutes.[17]

  • Reaction: Continue to reflux the mixture, monitoring by TLC until the starting material is consumed.

  • Neutralization: Cool the reaction mixture and pour it into a beaker containing water. While stirring, slowly add sodium hydroxide solution to neutralize the acid, which will result in the formation of an iron hydroxide precipitate.[17]

  • Extraction: Add ethyl acetate to the mixture and stir vigorously to extract the product.[17]

  • Isolation: Separate the organic layer. It may be necessary to filter the entire mixture through Celite® to remove the iron salts. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.[17]

Section 4: Pathway and Workflow Visualizations

Degradation Pathway of Nitrobenzene

The following diagram illustrates the stepwise reduction of nitrobenzene to aniline, highlighting the key intermediates.

Nitrobenzene_Reduction_Pathway Nitrobenzene Nitrobenzene (Ar-NO₂) Nitrosobenzene Nitrosobenzene (Ar-NO) Nitrobenzene->Nitrosobenzene + 2e⁻, + 2H⁺ - H₂O Phenylhydroxylamine Phenylhydroxylamine (Ar-NHOH) Nitrosobenzene->Phenylhydroxylamine + 2e⁻, + 2H⁺ Aniline Aniline (Ar-NH₂) Phenylhydroxylamine->Aniline + 2e⁻, + 2H⁺ - H₂O

Caption: Stepwise reduction pathway of nitrobenzene to aniline.

Troubleshooting Workflow for Low Conversion

This diagram provides a logical decision-making process for troubleshooting low conversion in catalytic hydrogenation reactions.

Troubleshooting_Workflow start Low or No Conversion catalyst Check Catalyst start->catalyst conditions Check Conditions start->conditions substrate Check Substrate/Solvent start->substrate poisoned Poisoned or Deactivated? catalyst->poisoned Yes loading Sufficient Loading? catalyst->loading No pressure Adequate H₂ Pressure? conditions->pressure No temp Optimal Temperature? conditions->temp No agitation Vigorous Agitation? conditions->agitation No solubility Good Solubility? substrate->solubility No purity High Purity? substrate->purity No fresh_catalyst Use Fresh Catalyst poisoned->fresh_catalyst increase_loading Increase Loading loading->increase_loading increase_pressure Increase Pressure pressure->increase_pressure optimize_temp Optimize Temperature temp->optimize_temp increase_stirring Increase Stirring Rate agitation->increase_stirring change_solvent Change Solvent solubility->change_solvent purify_reagents Use Pure Reagents/Solvent purity->purify_reagents

Caption: Decision tree for troubleshooting low reaction conversion.

References

  • Haveroen, M., et al. (2009). Degradation of nitroaromatic compounds by microorganisms. PubMed. Available at: [Link]

  • Kelly, S. M., & Lipshutz, B. H. (2014). Chemoselective Reductions of Nitroaromatics in Water at Room Temperature. Organic Letters. Available at: [Link]

  • Kelly, S. M., & Lipshutz, B. H. (2014). Chemoselective reductions of nitroaromatics in water at room temperature. PubMed. Available at: [Link]

  • Spain, J. C. (Ed.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press.
  • BenchChem Technical Support Team. (2025).
  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews. Available at: [Link]

  • Kelly, S. M., & Lipshutz, B. H. (2014). Chemoselective reductions of nitroaromatics in water at room temperature. PubMed. Available at: [Link]

  • Spain, J. C. (1995). Biodegradation of nitroaromatic compounds. PubMed. Available at: [Link]

  • Wikipedia contributors. (n.d.). Reduction of nitro compounds. Wikipedia. Available at: [Link]

  • Gemoets, H. P. L., et al. (2016). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development. Available at: [Link]

  • Symons, Z. C., & Bruce, N. C. (2006). Bacterial pathways for degradation of nitroaromatics.
  • Gemoets, H. P. L., et al. (2016). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow.
  • BenchChem Technical Support Team. (2025). Challenges in the selective reduction of the nitro group. BenchChem.
  • Yan, J., et al. (2022). Recent advances in selectivity control for the catalytic reduction of functionalized nitroarenes over metal-based catalysts. PubMed. Available at: [Link]

  • Journal of Synthetic Chemistry. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Troubleshooting Incomplete Reduction of Nitro Groups to Amines. BenchChem.
  • Tobisu, M., & Chatani, N. (2020). Transition-Metal-Catalyzed Denitrative Coupling of Nitroarenes. ACS Catalysis. Available at: [Link]

  • Mali, M. (2017). Highly Selective Catalytic Reduction of Nitroarenes over Heterogeneous Transition Metal Catalysts: Nano-Catalysts–the New Challenges.
  • Guo, W., et al. (2025). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. Royal Society of Chemistry.
  • ResearchGate. (n.d.). Catalytic hydrogenation mechanism. a) Poisoning experiments. b) Free.... ResearchGate. Available at: [Link]

  • Wang, Y., et al. (2022). Nanocarbon-based catalysts for selective nitroaromatic hydrogenation: A mini review. Frontiers in Chemistry.
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  • ResearchGate. (n.d.). Recent progress in transition metal catalyzed cross coupling of nitroarenes.
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  • Spain, J. C. (1995). BIODEGRADATION OF NITROAROMATIC COMPOUNDS. Annual Reviews. Available at: [Link]

  • Ashenhurst, J. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry.
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  • Lejarazo Gómez, E. F., et al. (n.d.).
  • DTIC. (2012).
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  • YouTube. (2021). reduction of nitro compounds | Lecture no. 06 | Organic Chemistry.
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"how to avoid common pitfalls in the synthesis of substituted benzothiadiazoles"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted 2,1,3-benzothiadiazoles (BTDs). This guide is designed for researchers, medicinal chemists, and materials scientists who utilize the versatile BTD core in their work. Given the electron-deficient nature of the BTD ring system and its unique reactivity, synthesis can present specific challenges.[1][2] This document provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to help you navigate and overcome common synthetic pitfalls.

Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions you might have before starting or while planning your synthetic route.

Q1: What are the primary synthetic routes to the 2,1,3-benzothiadiazole core?

The most direct and long-established method for synthesizing the parent 2,1,3-benzothiadiazole ring is the reductive cyclization of an o-phenylenediamine with a sulfur-based reagent. The classic approach involves reacting o-phenylenediamine with two equivalents of thionyl chloride (SOCl₂), often in a solvent like pyridine, which proceeds in high yield.[3] This method is robust for creating the core heterocycle.

However, for synthesizing BTDs with substitutions at the C5 or C6 positions, a de novo synthesis is almost always required.[4] This involves starting with an already substituted 1,2-diaminobenzene, as direct functionalization at these positions on a pre-formed BTD core is notoriously difficult.[4]

Q2: I need to synthesize a C4,C7-disubstituted BTD. Should I start from a substituted diamine or functionalize the parent BTD ring?

For C4 and C7 substitution, you have more flexibility. While you can start with a 3,6-disubstituted o-phenylenediamine, a more common and versatile strategy is the direct functionalization of the parent 2,1,3-benzothiadiazole or, more commonly, 4,7-dibromo-2,1,3-benzothiadiazole.[3]

The C4 and C7 positions are susceptible to electrophilic aromatic substitution, with bromination being a key example.[3] The resulting 4,7-dibromo-BTD is a crucial and widely used building block for further derivatization via modern cross-coupling methodologies.[3][5][6][7] This two-step approach (core synthesis -> bromination -> cross-coupling) is often more efficient than preparing complex diamine precursors.

Q3: What are the most reliable methods for introducing aryl or heteroaryl groups at the C4 and C7 positions?

Palladium-catalyzed cross-coupling reactions are the cornerstone of C4/C7 functionalization. The choice of reaction depends on your available starting materials and desired functional groups:

  • Suzuki-Miyaura Coupling: This is arguably the most widely used method, coupling a (hetero)aryl boronic acid or ester with a halo-BTD (typically 4,7-dibromo-BTD). It offers broad functional group tolerance and generally good yields.[1][5][8] Simple catalyst systems like Pd(OAc)₂/XPhos or PdCl₂(dppf) are often effective.[1]

  • Stille Coupling: This reaction uses an organostannane reagent and is known for its excellent functional group tolerance and reliability, though the toxicity of tin reagents is a significant drawback.[6][9][10] It has been a workhorse for preparing BTD-based polymers and conjugated molecules.[6][9]

  • Buchwald-Hartwig Amination: For introducing C-N bonds, this reaction is indispensable. It allows for the coupling of primary or secondary amines with halo-BTDs to form amino-substituted benzothiadiazoles.[11][12][13][14]

  • Direct C-H Arylation: Emerging methods allow for the direct coupling of C-H bonds in other heterocycles (like thiophenes) with halo-BTDs, avoiding the pre-functionalization step of creating a boronic acid or stannane.[15]

Troubleshooting Guide: From Synthesis to Purification

This section provides a problem-and-solution framework for specific issues encountered during experiments.

Problem 1: Low Yield or Incomplete Reaction During Core Synthesis

You are reacting an o-phenylenediamine with thionyl chloride, but the yield of your BTD is low, or you recover significant amounts of starting material.

Potential CauseRecommended Solution & Scientific Rationale
Impure Starting Materials The o-phenylenediamine precursor is prone to oxidation, appearing dark and discolored. This oxidation introduces impurities that can interfere with the cyclization. Solution: Recrystallize the diamine from a suitable solvent (e.g., ethanol/water) or purify by sublimation before use. Always use freshly purified starting material for best results.
Presence of Moisture Thionyl chloride reacts violently with water. The presence of moisture in the solvent or on the glassware will consume the reagent and inhibit the desired reaction. Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (N₂ or Argon). Use anhydrous solvents.
Incorrect Stoichiometry or Reaction Temperature An insufficient amount of the cyclizing agent or suboptimal temperature can lead to incomplete conversion. Solution: Use at least two equivalents of thionyl chloride. The reaction is often exothermic; initial cooling may be necessary, followed by gentle heating or reflux to drive the reaction to completion. Monitor progress using Thin-Layer Chromatography (TLC).[16]
Problem 2: Poor Regioselectivity and Side Products in Bromination

You are attempting to synthesize 4,7-dibromo-2,1,3-benzothiadiazole but are getting a mixture of products, including a stubborn tribrominated impurity.

Potential CauseRecommended Solution & Scientific Rationale
Over-Bromination The BTD ring is activated towards electrophilic substitution, and harsh conditions (high temperature, excess brominating agent) can lead to the formation of 4,5,7-tribromo-2,1,3-benzothiadiazole.[5] This impurity can be difficult to separate from the desired dibromo product. Solution: Carefully control the stoichiometry of your brominating agent (e.g., N-Bromosuccinimide, NBS).[6] Maintain a consistent reaction temperature. Adding the brominating agent portion-wise can help prevent localized areas of high concentration.
Inadequate Work-up Residual acidic species or impurities can complicate purification. Solution: A simple but highly effective trick is to wash the organic layer with a saturated brine solution during the work-up. This has been shown to effectively remove the tribromo impurity, simplifying subsequent purification.[5]
Problem 3: Low or No Yield in Palladium-Catalyzed Cross-Coupling Reactions

Your Suzuki, Stille, or other cross-coupling reaction on a bromo-BTD substrate is failing or giving minimal product.

Potential CauseRecommended Solution & Scientific Rationale
Catalyst/Ligand Mismatch The sulfur atom in the BTD ring can potentially interact with the palladium center, requiring a well-chosen ligand to facilitate the catalytic cycle. Sterically hindered substrates also require specific catalyst systems.[17] Solution: Fine-tuning the reaction conditions is critical.[5][7] For many Suzuki-Miyaura reactions, a Pd(OAc)₂/Xantphos system is highly efficient.[5] For unreactive C-Br bonds, a more active system like Pd₂(dba)₃/(t-Bu)₃P·HBF₄ may be necessary.[5]
Base and Solvent Incompatibility The choice of base and solvent system is crucial for the transmetalation step and maintaining catalyst stability. Solution: For Suzuki couplings, K₃PO₄ or K₂CO₃ are common choices. The solvent should be able to dissolve the reactants and facilitate the reaction; mixtures like toluene/ethanol/water or dioxane/water are frequently used.[18]
Poor Quality of Coupling Partner Boronic acids can degrade over time (deboronation), especially heteroaryl boronic acids.[8] Organostannanes can also decompose. Solution: Use fresh, high-purity boronic acids or organostannanes. If in doubt, check the purity by NMR before use. Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) for storage and use.[4]
General Synthesis and Functionalization Workflow

The following diagram illustrates a common synthetic pathway for producing functionalized BTDs, highlighting critical steps where pitfalls can occur.

BTD_Synthesis_Workflow cluster_0 Part 1: Core Synthesis cluster_1 Part 2: Halogenation cluster_2 Part 3: Functionalization (Cross-Coupling) PD o-Phenylenediamine BTD 2,1,3-Benzothiadiazole PD->BTD Cyclization SOCl2 SOCl2 SOCl2->BTD DBrBTD 4,7-Dibromo-BTD BTD->DBrBTD Bromination Pitfall1 Pitfall: Impurity & Moisture Pitfall1->PD NBS NBS NBS->DBrBTD FinalProduct Substituted BTD DBrBTD->FinalProduct Pitfall2 Pitfall: Over-bromination Pitfall2->DBrBTD BoronicAcid R-B(OH)2 BoronicAcid->FinalProduct Amine R2-NH Amine->FinalProduct Stannane R-SnBu3 Stannane->FinalProduct Pitfall3 Pitfall: Catalyst Choice & Reaction Conditions Pitfall3->DBrBTD

Caption: General workflow for BTD synthesis and functionalization.

Troubleshooting Decision Tree for Cross-Coupling Reactions

When a cross-coupling reaction fails, a systematic approach to troubleshooting is essential.

Troubleshooting_Tree Start Problem: Low/No Yield in Cross-Coupling Check_Reagents Step 1: Verify Starting Material Purity Start->Check_Reagents Reagent_Outcome Are halo-BTD and coupling partner pure? Check_Reagents->Reagent_Outcome Check_Catalyst Step 2: Evaluate Catalyst System Reagent_Outcome->Check_Catalyst Yes Solution_Reagents Solution: Purify reagents. Use fresh boronic acid or stannane. Reagent_Outcome->Solution_Reagents No Catalyst_Outcome Is the Pd source/ligand appropriate for the substrate? Check_Catalyst->Catalyst_Outcome Check_Conditions Step 3: Optimize Reaction Conditions Catalyst_Outcome->Check_Conditions Yes Solution_Catalyst Solution: Screen different ligands (e.g., Xantphos, SPhos). Try a different Pd source. Catalyst_Outcome->Solution_Catalyst No Conditions_Outcome Are base, solvent, and temperature optimized? Check_Conditions->Conditions_Outcome Solution_Conditions Solution: Screen bases (K3PO4, CsF) and solvents (Dioxane, Toluene). Adjust temperature. Conditions_Outcome->Solution_Conditions No End Successful Reaction Conditions_Outcome->End Yes

Caption: Decision tree for troubleshooting failed cross-coupling reactions.

Validated Experimental Protocols

Protocol 1: Synthesis of 4,7-dibromo-2,1,3-benzothiadiazole

This protocol provides a reliable method for synthesizing the key dibrominated intermediate.

  • Reaction Setup: To a solution of 2,1,3-benzothiadiazole (1.0 eq) in concentrated sulfuric acid, add N-bromosuccinimide (NBS) (2.2 eq) portion-wise at 0 °C.

  • Reaction Execution: After the addition is complete, allow the mixture to warm to room temperature and then heat to 60-70 °C. Stir for 12-24 hours, monitoring the reaction by TLC.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The precipitate that forms is the crude product.

  • Purification: Collect the solid by vacuum filtration and wash thoroughly with water until the filtrate is neutral. Recrystallize the crude solid from a suitable solvent like ethanol or acetic acid to yield pure 4,7-dibromo-2,1,3-benzothiadiazole. An improved method suggests washing the organic extract with brine to remove tribromo-impurities before recrystallization.[5]

Protocol 2: General Suzuki-Miyaura Coupling of 4,7-dibromo-BTD

This protocol is a starting point for coupling aryl boronic acids to the BTD core.

  • Reaction Setup: In an oven-dried Schlenk flask under an argon atmosphere, combine 4,7-dibromo-2,1,3-benzothiadiazole (1.0 eq), the arylboronic acid (2.2-2.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., aqueous 2M Na₂CO₃ solution).[18]

  • Solvent Addition: Add a degassed solvent mixture, such as toluene/ethanol.

  • Reaction Execution: Heat the reaction mixture to reflux (typically 80-110 °C) and stir for 12-48 hours. Monitor the disappearance of the starting material by TLC.

  • Work-up: Cool the reaction to room temperature and add water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Remove the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel to isolate the desired 4,7-diaryl-2,1,3-benzothiadiazole. The choice of eluent will depend on the polarity of the product.

References

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  • Judd, K. E., et al. (2024). Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. The Journal of Organic Chemistry. [Link]

  • Kozlov, A. S., et al. (2021). Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis, Electrochemical and Optical Properties of D–A–D Conjugated Molecules Based on Them. Molecules, 26(23), 7175. [Link]

  • Tao, Y., et al. (2009). Asymmetrically 4,7-disubstituted benzothiadiazoles as efficient non-doped solution-processable green fluorescent emitters. Chemical Communications, (43), 6574–6576. [Link]

  • The Journal of Organic Chemistry (2016). Synthesis of Benzothiadiazole Derivatives by Applying C–C Cross-Couplings. [Link]

  • Moroz, M. A., et al. (2023). Crystals of 4,7-Di-2-thienyl-2,1,3-benzothiadiazole and Its Derivative with Terminal Trimethylsilyl Substituents: Synthesis, Growth, Structure, and Optical-Fluorescent Properties. Crystals, 13(12), 1735. [Link]

  • Semantic Scholar. Asymmetrically 4,7-disubstituted benzothiadiazoles as efficient non-doped solution-processable green fluorescent emitters. [Link]

  • AMiner. Asymmetrically 4,7-Disubstituted Benzothiadiazoles As Efficient Non-Doped Solution-Processable Green Fluorescent Emitters. [Link]

  • Molecules (2024). Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide-Nitrile Cycloaddition Followed by Buchwald-Hartwig Reaction. [Link]

  • ResearchGate (2024). (PDF) Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. [Link]

  • ResearchGate. The Buchwald–Hartwig cross-coupling synthesis of N,N-disubstituted-arylamino-1,2,3-triazole-2,1,3-benzothiadiazoles 6a–l. [Link]

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  • Wiley-VCH (2014). Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. [Link]

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  • Ghorab, M. M., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PubMed Central. [Link]

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  • Wen, S., et al. (2009). Synthesis of 4,7-Diphenyl-2,1,3-Benzothiadiazole-Based Copolymers and Their Photovoltaic Applications. Macromolecules, 42(14), 4977–4984. [Link]

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"scale-up synthesis of 5-Nitrobenzo[c]thiadiazol-4-amine: problems and solutions"

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The scale-up synthesis of 5-Nitrobenzo[c]thiadiazol-4-amine, a key building block in medicinal chemistry and materials science, presents unique challenges that transition from bench-scale discovery to pilot-plant production. This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions encountered during the scale-up of the nitration of 4-amino-2,1,3-benzothiadiazole. Our focus is on ensuring process safety, maximizing yield and purity, and establishing a robust, reproducible methodology.

Section 1: Safety First - Hazard Analysis and Mitigation

Scaling up the synthesis of nitroaromatic compounds necessitates a paramount focus on safety. These compounds can be thermally sensitive and pose significant health and environmental risks.[1][2][3][4]

Q: What are the primary safety hazards associated with this synthesis?

A: The primary hazards are twofold:

  • Thermal Runaway: The nitration of aromatic compounds is a highly exothermic reaction. On a large scale, inefficient heat removal can lead to a rapid temperature increase, accelerating the reaction rate and potentially causing a dangerous thermal runaway. This can result in violent decomposition of the nitro compound, over-pressurization of the reactor, and release of toxic gases like NOx.[1]

  • Product Instability and Toxicity: Aromatic nitro compounds are a class of chemicals known for their potential explosive properties and thermal instability.[1][5] Furthermore, they are often toxic, mutagenic, and considered priority environmental pollutants, requiring careful handling to prevent exposure and contamination.[2][3][4]

Q: How can the risk of a thermal runaway reaction be mitigated during scale-up?

A: Mitigating thermal runaway requires a multi-faceted approach:

  • Controlled Reagent Addition: The nitrating agent (e.g., nitric acid) should be added sub-surface at a slow, controlled rate to a cooled solution of the substrate in sulfuric acid. This prevents the accumulation of unreacted reagents, which could later react uncontrollably.

  • Efficient Heat Transfer: Use a jacketed reactor with a powerful cooling system and an appropriate heat transfer fluid. Ensure the reactor is not overfilled (typically <75% volume) to allow for adequate headspace and surface area for heat exchange.

  • Continuous Monitoring: The internal reaction temperature must be continuously monitored with a calibrated probe. An alarm system should be in place to alert operators if the temperature deviates from the setpoint.

  • Calorimetry Studies: Before scaling up, it is highly advisable to perform reaction calorimetry studies (e.g., using a Reaction Calorimeter, RC1) to understand the heat of reaction, maximum temperature of the synthesis reaction (MTSR), and the potential for adiabatic temperature rise. This data is critical for safe process design.

Section 2: Troubleshooting the Synthesis

Part A: The Nitration Reaction

Q: My reaction yield is consistently low. What are the likely causes?

A: Low yield can stem from several factors. Systematically investigate the following:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Verify the quality and concentration of your acids (sulfuric and nitric). Water content can significantly hamper the nitrating power of the mixture. Use an in-process control (IPC) like TLC or HPLC to monitor the consumption of the starting material (4-amino-2,1,3-benzothiadiazole) before quenching the reaction.

  • Substrate Degradation: The starting material or product can degrade under harsh conditions.

    • Solution: The amino group is sensitive to oxidation. Ensure the reaction temperature does not exceed the recommended range (typically 0-10 °C). Overly aggressive nitrating conditions (e.g., excessively high concentrations of nitric acid or high temperatures) can lead to oxidation and decomposition, often indicated by the formation of dark tars and excess NOx gas.

  • Poor Product Isolation: Significant product may be lost during the work-up phase.

    • Solution: Review your quenching and filtration procedure. Ensure the pH is properly adjusted during neutralization, as the product's solubility can be pH-dependent. Wash the filter cake with an appropriate solvent to recover all the product without dissolving it.

Q: I'm observing significant amounts of an impurity that I suspect is a regioisomer. How can I improve selectivity for the 5-nitro product?

A: Achieving high regioselectivity is critical. The -NH₂ group is a powerful ortho-, para-director, while the benzothiadiazole nucleus is deactivating. Nitration is directed to the 5- and 7-positions.

  • Kinetic vs. Thermodynamic Control: Regioselectivity in nitration is often temperature-dependent. Lower reaction temperatures (e.g., -5 to 5 °C) generally favor the kinetically controlled product, which is often the desired 5-nitro isomer due to steric hindrance at the 7-position.

  • Rate of Addition: A slow, controlled addition of the nitrating agent ensures a low instantaneous concentration, which can improve selectivity by minimizing side reactions.

  • Acid Concentration: The choice and concentration of the acid medium can influence the reactive species and thus the selectivity. A standard sulfonitric mixture (HNO₃ in H₂SO₄) is typically effective. Experimenting with the ratio may be necessary, but this should be done cautiously at a small scale first.

Part B: Work-up and Purification

Q: During the quench, my product "oils out" instead of precipitating as a solid. Why does this happen and how can I fix it?

A: "Oiling out" occurs when the product comes out of solution as a liquid phase rather than a crystalline solid. This is problematic for isolation and purification.

  • Cause - Supersaturation & Temperature: This is often caused by quenching the reaction mixture too quickly or into a quench medium (ice/water) that is not cold enough. The product becomes supersaturated and precipitates as a low-melting-point eutectic or amorphous oil.

  • Solution - Controlled Quench: Add the reaction mixture slowly to a vigorously stirred, well-chilled vessel of crushed ice. The key is to keep the temperature of the quench mixture low throughout the addition. Seeding the quench mixture with a few crystals of pure product can sometimes encourage crystallization over oiling.

Q: I'm struggling to remove residual acid from my final product. What is the best practice?

A: Residual acid can affect product stability and downstream applications.

  • Thorough Washing: After filtration, wash the crude product cake thoroughly with cold water until the filtrate is neutral (check with pH paper).

  • Bicarbonate Slurry: For stubborn acid contamination, the filter cake can be re-slurried in a dilute, cold solution of sodium bicarbonate. Be cautious, as this will cause CO₂ evolution. Monitor the pH to avoid making the solution too basic, which could potentially hydrolyze or degrade the product. Follow this with another cold water wash.

  • Recrystallization: The final purification step, recrystallization, will effectively remove any remaining inorganic acid salts.

Q: What is a good starting point for choosing a recrystallization solvent system for scale-up?

A: The ideal solvent should dissolve the product well at elevated temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures.

  • Solvent Screening: Perform a small-scale solvent screen using common solvents like ethanol, isopropanol, ethyl acetate, toluene, or mixtures thereof.

  • Common Systems: For polar compounds like 5-Nitrobenzo[c]thiadiazol-4-amine, polar protic solvents like ethanol or acetic acid/water mixtures are often effective.

  • Avoid Chlorinated Solvents: On a large scale, it is best to avoid chlorinated solvents due to environmental and safety concerns.

Section 3: Scale-Up Protocol & Best Practices

This protocol outlines a robust method for the synthesis of 5-Nitrobenzo[c]thiadiazol-4-amine.

Experimental Protocol

Reaction Setup:

  • Charge a clean, dry, jacketed glass reactor equipped with an overhead stirrer, a temperature probe, and a nitrogen inlet with concentrated sulfuric acid (98%).

  • Cool the sulfuric acid to 0-5 °C with constant stirring.

  • In a separate, dry vessel, prepare the nitrating mixture by slowly adding fuming nitric acid (70%) to an equal volume of cold (0-5 °C) concentrated sulfuric acid. Caution: This is highly exothermic and should be done slowly in an ice bath.

Synthesis:

  • To the cold sulfuric acid in the reactor, add 4-amino-2,1,3-benzothiadiazole[6] portion-wise, ensuring the internal temperature does not rise above 10 °C.

  • Stir the resulting solution at 0-5 °C for 15-20 minutes until all solids have dissolved.

  • Begin the slow, dropwise addition of the pre-made cold nitrating mixture via an addition funnel. Maintain the internal reaction temperature strictly between 0-5 °C throughout the addition.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours.

  • In-Process Control (IPC): Take a small aliquot of the reaction, carefully quench it in ice water, neutralize with NaHCO₃, extract with ethyl acetate, and spot on a TLC plate (or analyze by HPLC) to confirm the consumption of starting material.

Work-up and Isolation:

  • In a separate, larger vessel, prepare a slurry of crushed ice and water (approx. 10 volumes relative to the reaction mixture).

  • Slowly and carefully pour the reaction mixture into the ice slurry with vigorous stirring, ensuring the temperature of the quench pot does not exceed 15 °C. A yellow precipitate should form.

  • Stir the slurry for 30 minutes, then filter the solid product using a Buchner funnel.

  • Wash the filter cake extensively with cold deionized water until the filtrate is neutral (pH 6-7).

  • Dry the crude product under vacuum at 40-50 °C.

Purification:

  • Recrystallize the crude solid from a suitable solvent (e.g., ethanol/water or isopropanol) to yield pure 5-Nitrobenzo[c]thiadiazol-4-amine.

  • Dry the final product under vacuum.

Data Presentation: Key Parameter Summary
ParameterRecommended RangeImpact of Deviation
Starting Material Purity >98%Lower purity can introduce side reactions and purification challenges.
H₂SO₄ / Substrate Ratio 5-10 volumesInsufficient acid leads to poor solubility and mixing; excess is wasteful.
HNO₃ Equivalence 1.05 - 1.2 eq<1.0 leads to incomplete reaction; >1.2 increases risk of di-nitration/oxidation.
Reaction Temperature 0 - 5 °CHigher temps decrease regioselectivity and increase degradation/runaway risk.
Reaction Time 1 - 3 hoursMonitored by IPC; excessively long times may lead to degradation.
Quench Temperature < 15 °CHigher temps can cause the product to oil out and may increase hydrolysis.

Section 4: Visual Guides

Reaction Pathway

G cluster_reagents Reagents reagents HNO₃ / H₂SO₄ (0-5 °C) product 5-Nitrobenzo[c]thiadiazol-4-amine reagents->product start 4-Amino-2,1,3-benzothiadiazole start->reagents caption Fig 1. Synthesis Pathway

Caption: Fig 1. Synthesis of 5-Nitrobenzo[c]thiadiazol-4-amine via electrophilic nitration.

Troubleshooting Workflow: Low Yield

G cluster_check start Problem: Low Yield ipc Was IPC check done before quench? start->ipc incomplete Root Cause: Incomplete Reaction ipc->incomplete No / SM remains degradation Root Cause: Product Degradation ipc->degradation Yes / SM consumed sol_ipc Solution: - Verify acid quality - Increase reaction time - Implement IPC check incomplete->sol_ipc sol_degradation Solution: - Check temp control - Ensure slow addition - Reduce HNO₃ eq. degradation->sol_degradation a Was reaction dark/tarry? isolation Root Cause: Poor Isolation sol_isolation Solution: - Control quench temp - Check pH during workup - Optimize filter cake wash isolation->sol_isolation b Was workup procedure followed? caption Fig 2. Troubleshooting workflow for low yield.

Caption: Fig 2. A decision tree for diagnosing the root cause of low reaction yield.

Section 5: Frequently Asked Questions (FAQs)

Q: What are the critical quality attributes for the 4-amino-2,1,3-benzothiadiazole starting material?

A: The starting material should be of high purity (>98%), dry, and free of metallic impurities that could catalyze decomposition. The presence of isomeric impurities will directly translate to impurities in the final product that may be difficult to remove.

Q: What analytical methods are recommended for final product characterization and release?

A: A comprehensive analysis should include:

  • Identification: ¹H NMR and ¹³C NMR spectroscopy to confirm the structure and substitution pattern.

  • Purity: HPLC with a UV detector is the preferred method for determining purity and quantifying impurities.

  • Physical Properties: Melting point determination.

  • Residual Solvents: Gas Chromatography (GC) if required for pharmaceutical applications.

Q: How should the final 5-Nitrobenzo[c]thiadiazol-4-amine product be stored?

A: As with many nitroaromatic compounds, the product should be stored in a cool, dry, well-ventilated area away from heat, sparks, and open flames. It should be kept in a tightly sealed container, preferably amber-colored to protect from light, which can sometimes promote degradation over long periods.

References

  • N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole: Synthesis and Luminescent Solvatochromism. (MDPI) [Link]

  • 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. (MDPI) [Link]

  • Runaway Reaction Hazards in Processing Organic Nitro Compounds. (ACS Publications) [Link]

  • Nitrocompounds, Aromatic. (ILO Encyclopaedia of Occupational Health and Safety) [Link]

  • Nitroaromatic Compounds, from Synthesis to Biodegradation. (PMC - NIH) [Link]

  • Nitroaromatic Compounds, from Synthesis to Biodegradation | Request PDF. (ResearchGate) [Link]

  • Major mechanisms of toxicity of nitroaromatic compounds. (ResearchGate) [Link]

  • 4-Amino-2,1,3-benzothiadiazole - High purity. (Georganics) [Link]

  • 5-Nitro-2,1,3-benzothiadiazol-4-amine | C6H4N4O2S. (PubChem) [Link]

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Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 5-Nitrobenzo[c]thiadiazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 5-Nitrobenzo[c]thiadiazol-4-amine. Recognizing the absence of a standardized protocol for this specific nitroaromatic compound, we draw upon established principles for analogous structures and regulatory guidelines to present a robust validation framework. We will compare the suitability of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry. A detailed, exemplary validation of a Reversed-Phase HPLC (RP-HPLC) method is presented, adhering to the International Council for Harmonisation (ICH) guidelines. This document is intended to equip researchers with the foundational knowledge to select, develop, and rigorously validate an analytical method tailored to their specific research or quality control needs.

Introduction: The Analytical Imperative

5-Nitrobenzo[c]thiadiazol-4-amine is a heterocyclic aromatic compound whose importance is emerging in medicinal chemistry and materials science. As with any compound of interest in regulated industries, the ability to accurately and reliably quantify it in various matrices—from reaction mixtures to final formulations—is paramount. An analytical method's validity is the bedrock of trustworthy data, ensuring product quality, safety, and efficacy.

The validation of an analytical procedure is the formal, systematic process of demonstrating its suitability for the intended purpose.[1] This guide will navigate the critical parameters of method validation, explaining the causality behind experimental choices and providing a blueprint for establishing a self-validating analytical system.

Comparative Analysis of Potential Methodologies

The choice of an analytical technique is dictated by the physicochemical properties of the analyte, the sample matrix, and the intended application (e.g., impurity profiling, content uniformity, or stability testing). For a nitroaromatic compound like 5-Nitrobenzo[c]thiadiazol-4-amine, several techniques are viable.

Methodology Principle Advantages for 5-Nitrobenzo[c]thiadiazol-4-amine Limitations & Considerations
Reversed-Phase HPLC (RP-HPLC) Partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.High Specificity & Resolution: Capable of separating the analyte from structurally similar impurities and degradation products.[2] High Sensitivity: UV detection is highly effective for aromatic compounds, often achieving parts-per-billion (ppb) levels.[3] Versatility: Applicable for both assay and impurity determination across a wide concentration range.Requires method development to optimize separation. Tetryl, a related compound, decomposes in methanol/water solutions, highlighting the need for careful mobile phase selection.[4]
Gas Chromatography (GC) Partitioning between a mobile gas phase and a stationary liquid or solid phase based on volatility.High Efficiency: Excellent for separating volatile and thermally stable compounds.Volatility Requirement: The analyte must be volatile and thermally stable. Derivatization may be necessary, adding complexity and potential for error. Not ideal for non-volatile salts or complex matrices.
UV-Vis Spectrophotometry Measurement of light absorption by the analyte in a solution.Simplicity & Speed: Rapid and straightforward for quantifying a pure substance in a simple matrix. Cost-Effective: Instrumentation is widely available and less expensive than chromatographic systems.Low Specificity: Prone to interference from other UV-absorbing compounds (impurities, excipients).[5] Unsuitable for complex mixtures without prior separation. Derivative spectrophotometry can sometimes resolve overlapping spectra but adds complexity.[6]

A Case Study: Full Validation of an RP-HPLC Method

This section provides an in-depth guide to validating an RP-HPLC method for the assay of 5-Nitrobenzo[c]thiadiazol-4-amine, structured according to ICH Q2(R1) guidelines.[7]

The Validation Workflow

The validation process is a logical sequence of experiments, each building confidence in the method's performance.

ValidationWorkflow cluster_dev Method Development cluster_val Method Validation (ICH Q2) cluster_sys Routine Analysis Dev Method Optimization (Column, Mobile Phase, λ) Spec Specificity Dev->Spec Begin Validation Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOD LOD / LOQ Prec->LOD Rob Robustness LOD->Rob SST System Suitability Testing Rob->SST Implement Method

Caption: Logical workflow for analytical method validation.

Exemplary Experimental Protocol

Objective: To validate an RP-HPLC method for the quantification of 5-Nitrobenzo[c]thiadiazol-4-amine drug substance.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector. (e.g., Waters Alliance system).

  • Data acquisition and processing software (e.g., Waters Empower).

Chromatographic Conditions (Starting Point):

  • Column: C18 reversed-phase column, 25 cm x 4.6 mm, 5 µm particle size.[8]

  • Mobile Phase: Acetonitrile and DI Water with 0.1% Formic Acid.[9]

  • Gradient: 25% B to 65% B over 10 minutes.[9]

  • Flow Rate: 1.0 mL/min.[9]

  • Column Temperature: 40 °C.

  • Detection Wavelength: 254 nm (or λmax determined by PDA scan).[3]

  • Injection Volume: 10 µL.

Validation Parameters: Protocols and Acceptance Criteria

The validation process involves a series of tests to evaluate the method's performance characteristics.[10]

ValidationParameters cluster_core Core Performance cluster_range Range & Sensitivity cluster_reliability Reliability center Validated Method Acc Accuracy (% Recovery) center->Acc Truthfulness Prec Precision (% RSD) center->Prec Consistency Spec Specificity (Peak Purity) center->Spec Discrimination Lin Linearity (r²) center->Lin Proportionality Rob Robustness center->Rob Resilience Range Range Lin->Range LOD LOD (S/N=3) Range->LOD LOQ LOQ (S/N=10) Range->LOQ

Caption: Interrelationship of key validation parameters.

1. Specificity (Selectivity)

  • Rationale: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[11]

  • Protocol:

    • Analyze a blank (diluent).

    • Analyze a placebo (formulation matrix without the active ingredient).

    • Analyze the 5-Nitrobenzo[c]thiadiazol-4-amine reference standard.

    • Analyze a sample spiked with known related substances or impurities.

    • Perform forced degradation studies (acid, base, peroxide, heat, light) on the analyte and analyze the resulting solutions. Use a PDA detector to assess peak purity.[7]

  • Acceptance Criteria: No interfering peaks at the retention time of the analyte peak. The analyte peak must pass peak purity analysis in the presence of degradants and impurities.

2. Linearity and Range

  • Rationale: To establish a linear relationship between the concentration of the analyte and the detector response over a specified range.[7]

  • Protocol:

    • Prepare a stock solution of the reference standard.

    • Prepare at least five concentrations across the desired range. For an assay, this is typically 80% to 120% of the nominal concentration.

    • Inject each concentration in triplicate.

    • Plot a graph of mean peak area versus concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.

3. Accuracy (Trueness)

  • Rationale: To determine the closeness of the test results obtained by the method to the true value. It is often expressed as percent recovery.[11]

  • Protocol:

    • Perform the assay on a minimum of nine determinations over at least three concentration levels covering the specified range (e.g., 80%, 100%, 120%).[7] This can be done by spiking a placebo with known amounts of the analyte.

    • Calculate the percent recovery for each sample.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% for a drug substance assay.

4. Precision

  • Rationale: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions.[12]

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate preparations at 100% of the test concentration on the same day, with the same analyst and equipment.[12]

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on different equipment.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0% for the assay of a drug substance.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Rationale: LOD is the lowest amount of analyte that can be detected but not necessarily quantitated. LOQ is the lowest amount that can be quantitated with suitable precision and accuracy.

  • Protocol (Signal-to-Noise Approach):

    • Determine the signal-to-noise (S/N) ratio by comparing the analyte signal from samples with known low concentrations to the noise of a blank injection.

    • LOD is the concentration that yields an S/N ratio of approximately 3:1.

    • LOQ is the concentration that yields an S/N ratio of approximately 10:1.

  • Acceptance Criteria: For the LOQ, the precision (%RSD) of replicate injections should be ≤ 10%.

6. Robustness

  • Rationale: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[2]

  • Protocol:

    • Vary critical parameters one at a time, such as:

      • Flow rate (e.g., ± 0.1 mL/min).

      • Column temperature (e.g., ± 5 °C).

      • Mobile phase composition (e.g., ± 2% organic).

      • pH of the mobile phase buffer (e.g., ± 0.2 units).

    • Analyze a system suitability solution under each condition.

  • Acceptance Criteria: System suitability parameters (e.g., tailing factor, resolution, theoretical plates) should remain within acceptable limits. The results of the assay should not be significantly affected.

Summary of Validation Parameters & Typical Acceptance Criteria

Parameter Purpose Typical Acceptance Criteria for Drug Substance Assay Reference
Specificity To ensure the signal is from the analyte only.No interference at analyte RT; Peak purity > 990.[11],[7]
Linearity To confirm a proportional response to concentration.Correlation Coefficient (r²) ≥ 0.999.[13]
Range To define the upper and lower concentration limits.80% to 120% of nominal concentration.
Accuracy To measure closeness to the true value.Mean recovery of 98.0% - 102.0%.[13]
Precision To measure the variability of results.%RSD ≤ 2.0%.[12]
LOQ To define the lowest quantifiable concentration.S/N ratio ≥ 10; %RSD ≤ 10%.
Robustness To assess reliability against minor changes.System suitability parameters pass under varied conditions.[2]

Conclusion

While no single analytical method exists in the literature specifically validated for 5-Nitrobenzo[c]thiadiazol-4-amine, a robust and reliable method can be established by applying fundamental principles of analytical chemistry. RP-HPLC with UV detection stands out as the most suitable technique, offering a superior balance of specificity, sensitivity, and versatility for most research and quality control applications. The validation framework detailed in this guide, grounded in ICH principles, provides a comprehensive pathway for researchers to develop a method that is not only fit for its intended purpose but also generates data that is scientifically sound, reproducible, and defensible. The ultimate goal of validation is to build a self-validating system where consistent adherence to the protocol, monitored by system suitability tests, ensures the integrity of every result generated.

References

  • MicroSolv Technology Corporation. (n.d.). Nitroaromatic and Nitroamine Explosives Analyzed with HPLC.
  • Popa, G., Spafiu, F., & Vîlcu, R. (n.d.).
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  • Pharmaguideline. (2024). Steps for HPLC Method Validation.
  • U.S. Environmental Protection Agency. (2007). Method 8330A: Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC).
  • U.S. Environmental Protection Agency. (n.d.). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC).
  • Waters Corporation. (n.d.). Determination of Nitroaromatics and Nitramines by High Performance Liquid Chromatography (Explosives).
  • Patel, D. A. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific.
  • Dong, M. W., & Hu, G. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • ResearchGate. (n.d.). (PDF) Synthesis And Spectrophotometric Study of 2-[(6-Nitro - − 2-benzothiazolyl)azo]-4,5-diphenyl imidazole As Analytical Reagent For Determination Of Cadmium(п).
  • PubMed Central. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding.
  • ABI Chem. (n.d.). 5-NITROBENZO[C][3][8][9]THIADIAZOL-4-AMINE. Retrieved from abichem.com.

  • ResearchGate. (n.d.). (PDF) Validation of Analytical Methods.
  • Australian Pesticides and Veterinary Medicines Authority. (2014). Validation of analytical methods for active constituents and agricultural products.
  • Royal Society of Chemistry. (2013). Validation of Analytical Methods for Pharmaceutical Analysis.
  • Semantic Scholar. (2015).
  • Rasayan Journal of Chemistry. (n.d.). SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4-THIADIAZOLE-2-AMINES.
  • BLDpharm. (n.d.). 4-Nitrobenzo[c][3][8][9]thiadiazol-5-amine. Retrieved from bldpharm.com.

  • ResearchGate. (2010). (PDF)
  • Indo American Journal of Pharm Research. (2014).
  • SciSpace. (n.d.).
  • International Journal of ChemTech Research. (2018).
  • MDPI. (n.d.).
  • PubMed Central. (n.d.). Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.
  • JOCPR. (n.d.). Direct spectrophotometric determination of titanium(IV) with 5-bromo-2- hydroxy-3-methoxybenzaldehyde-p-hydroxybenzoic.
  • ChemicalBook. (2023). 4-nitrobenzo[c][3][8][9]thiadiazol-5-aMine | 30536-22-2.

  • MDPI. (2022).
  • ResearchGate. (n.d.). A sensitive method for the determination of 4-aminophenol using an electrochemical sensor based on 5-amino-1,3,4-thiadiazole-2-thiol | Request PDF.

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A Comparative Guide to the Reactivity of Nitrobenzothiadiazole Isomers in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Nitrobenzothiadiazoles

The 2,1,3-benzothiadiazole (BTD) scaffold is a privileged electron-deficient heterocyclic system that has become a cornerstone in the development of advanced materials and therapeutic agents.[1][2][3] Its inherent electron-accepting nature, combined with a rigid planar structure, makes it an ideal building block for organic electronics, fluorescent probes, and pharmaceuticals.[4] Functionalization of the BTD core is crucial for tuning its physicochemical properties. Among the most powerful modifications is the introduction of a nitro (–NO₂) group, a potent electron-withdrawing group (EWG) that dramatically influences the molecule's reactivity.

The position of this nitro group on the benzene ring of the BTD core gives rise to different isomers, most commonly 4-nitro-2,1,3-benzothiadiazole and 5-nitro-2,1,3-benzothiadiazole. While structurally similar, these isomers exhibit distinct reactivity profiles, particularly in nucleophilic aromatic substitution (SNAr) reactions. This guide provides an in-depth comparative analysis of their reactivity, grounded in mechanistic principles and supported by experimental data, to empower researchers in medicinal chemistry and materials science to make informed decisions in molecular design and synthesis.

Theoretical Framework: Unpacking the Nucleophilic Aromatic Substitution (SNAr) Mechanism

To appreciate the subtle differences between nitrobenzothiadiazole isomers, one must first understand the SNAr mechanism. Unlike electrophilic substitutions common to electron-rich aromatics, SNAr occurs on electron-poor rings and proceeds via a two-step addition-elimination pathway.[5][6]

  • Nucleophilic Addition: A nucleophile attacks an electron-deficient carbon atom on the aromatic ring that bears a suitable leaving group (typically a halide). This step is usually the rate-determining step and results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[5][6][7]

  • Elimination of Leaving Group: The aromaticity of the ring is restored through the expulsion of the leaving group.

The stability of the Meisenheimer complex is paramount to the reaction's feasibility and rate. Potent electron-withdrawing groups, such as the nitro group, are essential "activators" because they can stabilize this anionic intermediate through resonance, but only when positioned ortho or para to the leaving group.[6][8][9] A meta-positioned EWG offers only weaker inductive stabilization and does not participate in resonance delocalization of the negative charge, leading to significantly slower reaction rates.[9]

SNAr_Mechanism Reactants Aryl Halide (Ar-X) + Nucleophile (Nu⁻) TransitionState1 Transition State 1 Reactants->TransitionState1 Addition (Rate-Determining Step) Meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) TransitionState1->Meisenheimer TransitionState2 Transition State 2 Meisenheimer->TransitionState2 Elimination Products Substituted Product (Ar-Nu) + Leaving Group (X⁻) TransitionState2->Products

Caption: The two-step addition-elimination pathway of the SNAr reaction.

Comparative Reactivity Analysis: 4-Nitro- vs. 5-Nitro-2,1,3-benzothiadiazole

The core of our comparison lies in how the nitro group's position influences the activation of sites for nucleophilic attack on the BTD ring. Let's consider a hypothetical scenario where a leaving group (e.g., Chlorine) is present at the C4, C5, C6, or C7 position.

Electronic Effects: The Decisive Factor

The 2,1,3-benzothiadiazole ring system is inherently electron-deficient, but the nitro group dramatically amplifies this effect at specific positions.

  • 4-Nitro-2,1,3-benzothiadiazole: In this isomer, the nitro group at C4 strongly activates the C5 and C7 positions for nucleophilic attack.

    • A leaving group at C5 is ortho to the C4-nitro group.

    • A leaving group at C7 is para to the C4-nitro group. In both cases, the negative charge of the Meisenheimer complex formed upon nucleophilic attack can be effectively delocalized onto the oxygen atoms of the nitro group through resonance. This powerful stabilization leads to high reactivity at these positions. Conversely, the C6 position is meta to the nitro group, making it significantly less reactive.

  • 5-Nitro-2,1,3-benzothiadiazole: Here, the nitro group at C5 activates the C4 and C6 positions.

    • A leaving group at C4 is ortho to the C5-nitro group.

    • A leaving group at C6 is also ortho to the C5-nitro group. Both positions are highly susceptible to nucleophilic attack due to strong resonance stabilization of the intermediate. The C7 position, being meta, is deactivated.

Caption: Comparison of activated positions for SNAr in nitrobenzothiadiazole isomers.

Steric Effects

In general, steric hindrance is a secondary factor compared to the powerful electronic effects in these systems. For nucleophilic attack at an unsubstituted carbon (vicarious nucleophilic substitution) or at a carbon with a small leaving group like fluorine, steric effects from the adjacent nitro group are minimal. However, for bulky nucleophiles or substrates with bulky leaving groups, the ortho positions (C5 in the 4-nitro isomer; C4 and C6 in the 5-nitro isomer) may exhibit slightly retarded reaction rates compared to the sterically unencumbered para position (C7 in the 4-nitro isomer).

Quantitative Experimental Data

Kinetic studies provide definitive evidence for the high electrophilicity of these systems. Research on the reactions of 4-nitrobenzofurazan and its sulfur (4-nitrobenzothiadiazole) and selenium analogues with phenoxide anions demonstrates their potent reactivity, which is even greater than that of 1,3,5-trinitrobenzene, a classic benchmark for SNAr reactions.[10]

The table below summarizes kinetic data for the reaction of 4-nitro-2,1,3-benzothiadiazole with various substituted phenoxide anions in aqueous solution.[10]

Nucleophile (4-Y-C₆H₄O⁻)Y-SubstituentSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]
2a OMe1.51 x 10³
2b Me5.01 x 10²
2c H1.58 x 10²
2d Cl5.01 x 10²
2e CN3.98 x 10³

Data extracted from reactions of 4-nitrobenzothiadiazole with 4-Y-substituted phenoxide anions in aqueous solution at 20°C.[10] The data clearly show that electron-donating groups on the nucleophile (like OMe) and strong electron-withdrawing groups (like CN) can modulate the reaction rate, but the substrate itself is highly reactive towards a range of nucleophiles.

Experimental Protocols: A Practical Guide to SNAr Reactions

The following is a representative protocol for the SNAr reaction of a chloro-nitrobenzothiadiazole isomer with a primary or secondary amine. This protocol can be adapted for other nucleophiles like thiols or alkoxides with appropriate modifications to the base and solvent system.

General Protocol for Amination of Chloro-Nitrobenzothiadiazole

SNAr_Workflow Setup 1. Reaction Setup - Flame-dried flask - Inert atmosphere (N₂/Ar) - Magnetic stirrer Reagents 2. Reagent Addition - Dissolve Ar-Cl in DMF/DMSO - Add amine (1.1-1.5 eq.) - Add base (e.g., K₂CO₃, 2.0 eq.) Setup->Reagents Prepare solution Reaction 3. Reaction - Stir at RT or heat (50-100 °C) - Monitor by TLC Reagents->Reaction Initiate reaction Workup 4. Aqueous Workup - Pour into water - Extract with Ethyl Acetate (3x) Reaction->Workup Upon completion Purify 5. Purification - Wash organic layer with brine - Dry over Na₂SO₄/MgSO₄ - Concentrate in vacuo Workup->Purify Isolate crude product Analysis 6. Final Product - Purify by column chromatography - Characterize (NMR, MS) Purify->Analysis Obtain pure product

Caption: Standard laboratory workflow for an SNAr amination reaction.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen), add the chloro-nitrobenzothiadiazole starting material (1.0 eq).

  • Solvent and Reagent Addition: Dissolve the starting material in a polar aprotic solvent such as DMF or DMSO. Add the amine nucleophile (1.1 - 1.5 eq) to the solution, followed by the addition of a non-nucleophilic base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 eq).

    • Causality Explanation: Polar aprotic solvents are chosen because they effectively solvate the cation of the base (e.g., K⁺) but poorly solvate the anion (CO₃²⁻) and the amine nucleophile, leaving them "bare" and highly reactive. The base is required to deprotonate the amine nucleophile after it adds to the ring or to neutralize the H-Cl formed.

  • Reaction Monitoring: Stir the reaction mixture at the desired temperature (ranging from room temperature to 100 °C) and monitor its progress by Thin Layer Chromatography (TLC). The disappearance of the starting material spot and the appearance of a new, more polar product spot typically indicates reaction completion.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer with a suitable organic solvent like ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers and wash them with brine to remove residual water and inorganic salts. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Final Characterization: Purify the resulting crude product by column chromatography on silica gel to obtain the pure substituted product. Confirm the structure and purity using analytical techniques such as NMR spectroscopy and mass spectrometry.

Conclusion and Outlook

The reactivity of nitrobenzothiadiazole isomers is fundamentally governed by the electronic interplay between the potent nitro group and the electron-deficient BTD core. The ortho and para relationships between the nitro group and a potential leaving group are the primary determinants of reactivity in SNAr reactions, a principle that allows for highly regioselective functionalization.

  • 4-Nitro-BTD derivatives are ideal for functionalization at the C5 and C7 positions.

  • 5-Nitro-BTD derivatives provide a pathway to modify the C4 and C6 positions.

A thorough understanding of these predictable reactivity patterns is not merely academic; it is a critical tool for the rational design of complex organic molecules. By selecting the appropriate isomer, researchers can direct the synthesis of novel compounds with tailored electronic and photophysical properties for applications ranging from next-generation organic solar cells to targeted anticancer agents.

References

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A Comparative Guide to the Synthetic Routes of 5-Nitrobenzo[c]thiadiazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Nitrobenzo[c]thiadiazol-4-amine, a key heterocyclic compound, is of significant interest to researchers in medicinal chemistry and materials science due to its unique electronic and photophysical properties. This guide provides a detailed comparison of the synthetic strategies for obtaining this molecule, with a focus on practical, field-proven insights. We will delve into the mechanistic underpinnings of a primary synthetic route, provide a detailed experimental protocol, and present a comparative analysis of this method against other potential synthetic strategies. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by offering a comprehensive overview of the synthesis of this important compound.

Introduction

The 2,1,3-benzothiadiazole core is a privileged scaffold in the design of functional molecules. The introduction of both an electron-donating amino group and an electron-withdrawing nitro group onto this heterocyclic system gives rise to a push-pull electronic structure, which is often associated with interesting photophysical and pharmacological properties. 5-Nitrobenzo[c]thiadiazol-4-amine, in particular, is a valuable building block for the synthesis of more complex molecules with applications in areas such as fluorescent probes and pharmaceuticals. The precise positioning of the amino and nitro groups at the 4 and 5 positions, respectively, is crucial for its desired properties. This guide will focus on the most viable and documented synthetic pathway to this target molecule, providing a robust framework for its preparation in a laboratory setting.

Primary Synthetic Route: Nucleophilic Aromatic Substitution

The most established and reliable method for the synthesis of 5-Nitrobenzo[c]thiadiazol-4-amine proceeds via a nucleophilic aromatic substitution (SNAr) reaction. This strategy involves the displacement of a halide, typically chloride, from an activated aromatic ring by an amine source. The presence of a strongly electron-withdrawing nitro group ortho to the leaving group is critical for the activation of the aromatic ring towards nucleophilic attack.

Mechanistic Rationale

The SNAr mechanism in this context involves a two-step addition-elimination process. The key to this reaction is the significant activation of the C4 position towards nucleophilic attack by the adjacent nitro group at C5. The nitro group's strong -M (mesomeric) and -I (inductive) effects withdraw electron density from the aromatic ring, making the carbon atom attached to the chlorine atom highly electrophilic.

  • Nucleophilic Attack: An ammonia source (e.g., aqueous or gaseous ammonia) acts as the nucleophile and attacks the electron-deficient carbon atom at the 4-position, which bears the chlorine atom. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

  • Stabilization of the Intermediate: The negative charge of the Meisenheimer complex is delocalized over the aromatic ring and, crucially, onto the oxygen atoms of the ortho-nitro group. This stabilization is a key driving force for the reaction.

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the chloride ion, a good leaving group, to yield the final product, 5-Nitrobenzo[c]thiadiazol-4-amine.

The choice of reaction conditions, such as solvent, temperature, and the nature of the ammonia source, is critical for achieving a good yield and purity of the final product.

Experimental Protocol

This protocol is based on established principles of nucleophilic aromatic substitution on related heterocyclic systems.

Step 1: Synthesis of the Starting Material: 4-Chloro-5-nitro-2,1,3-benzothiadiazole

Step 2: Amination of 4-Chloro-5-nitro-2,1,3-benzothiadiazole

  • Materials:

    • 4-Chloro-5-nitro-2,1,3-benzothiadiazole

    • Aqueous ammonia (e.g., 28-30% solution) or ammonia in a suitable organic solvent

    • A polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

    • Reaction vessel (e.g., a sealed tube or a pressure reactor)

  • Procedure:

    • In a pressure-rated reaction vessel, dissolve 4-Chloro-5-nitro-2,1,3-benzothiadiazole in a suitable polar aprotic solvent (e.g., DMF).

    • Add an excess of the ammonia source to the solution. The use of a sealed vessel is necessary to maintain the concentration of ammonia and to allow the reaction to be heated.

    • Heat the reaction mixture to a temperature typically ranging from 80 to 120 °C. The optimal temperature and reaction time should be determined by monitoring the reaction progress using Thin Layer Chromatography (TLC).

    • After the reaction is complete (as indicated by the consumption of the starting material), cool the reaction mixture to room temperature.

    • Pour the reaction mixture into ice-water to precipitate the product.

    • Collect the solid product by filtration, wash with water to remove any residual salts and solvent.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to afford pure 5-Nitrobenzo[c]thiadiazol-4-amine.

  • Safety Precautions:

    • This reaction should be carried out in a well-ventilated fume hood.

    • The use of a sealed pressure vessel requires appropriate safety precautions and equipment.

    • Handle all chemicals with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Data Summary
ParameterNucleophilic Aromatic Substitution Route
Starting Material 4-Chloro-5-nitro-2,1,3-benzothiadiazole
Key Reagent Ammonia source (e.g., aqueous NH₃)
Reaction Type Nucleophilic Aromatic Substitution (SNAr)
Plausible Yield Moderate to Good (literature on analogous reactions suggests yields can range from 50-80%)
Purity High, achievable through recrystallization
Advantages - Well-established and predictable reaction mechanism.- The starting material can potentially be synthesized in a straightforward manner.- High regioselectivity due to the strong activating effect of the nitro group.
Disadvantages - Requires elevated temperatures and potentially pressure.- The synthesis of the starting material may involve multiple steps.

Alternative Synthetic Strategies: A Comparative Overview

While the nucleophilic aromatic substitution route is the most direct and well-supported, other synthetic strategies could potentially be employed.

Route 2: Regioselective Nitration of 4-Amino-2,1,3-benzothiadiazole

This approach would involve the direct nitration of 4-amino-2,1,3-benzothiadiazole. The amino group is a strong activating group and is ortho, para-directing. Therefore, nitration would be expected to occur on the benzene ring. However, achieving selective nitration at the 5-position could be challenging due to the possibility of nitration at the 7-position as well.

  • Plausible Reaction Conditions: A mixture of nitric acid and sulfuric acid at low temperatures.

  • Challenges:

    • Regioselectivity: Controlling the position of nitration would be the primary challenge. A mixture of isomers (5-nitro and 7-nitro) would likely be formed, requiring difficult separation.

    • Reaction Control: The strong activation by the amino group could lead to over-nitration or side reactions if the conditions are not carefully controlled.

Due to the lack of specific literature detailing the successful regioselective nitration of 4-amino-2,1,3-benzothiadiazole to the desired 5-nitro isomer, this route is considered less reliable than the SNAr approach.

Visualizing the Synthetic Pathways

To better illustrate the discussed synthetic routes, the following diagrams have been generated using Graphviz.

Synthetic_Route_1 start 4-Chloro-5-nitro-2,1,3-benzothiadiazole reagent + NH3 (aq) start->reagent product 5-Nitrobenzo[c]thiadiazol-4-amine reagent->product SNAr (Heat, Pressure)

Caption: Primary synthetic route via Nucleophilic Aromatic Substitution.

Synthetic_Route_2 start 4-Amino-2,1,3-benzothiadiazole reagent + HNO3/H2SO4 start->reagent product 5-Nitrobenzo[c]thiadiazol-4-amine (and 7-nitro isomer) reagent->product Nitration (Low Temp)

Caption: Alternative synthetic route via regioselective nitration (potential for isomer formation).

Conclusion

The synthesis of 5-Nitrobenzo[c]thiadiazol-4-amine is most reliably achieved through a nucleophilic aromatic substitution of 4-chloro-5-nitro-2,1,3-benzothiadiazole with an ammonia source. This method benefits from a predictable mechanism and high regioselectivity, driven by the strong electron-withdrawing nature of the nitro group. While alternative routes, such as the direct nitration of 4-amino-2,1,3-benzothiadiazole, are conceptually possible, they present significant challenges in controlling regioselectivity. For researchers requiring a dependable and scalable synthesis of 5-Nitrobenzo[c]thiadiazol-4-amine, the SNAr approach is the recommended pathway. Further optimization of reaction conditions for the amination step, including screening of solvents, temperature, and ammonia sources, could lead to improved yields and process efficiency.

References

  • PubMed. Synthesis and reactivity of 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole. A novel one-pot synthesis of N-substituted indole-2-thiols. [Link]

  • Aagam Global Chemicals. 4-Amino-5-chloro-2,1,3-benzothiadiazole. [Link]

  • PubChem. 5-Nitro-2,1,3-benzothiadiazol-4-amine. [Link]

  • Morressier. Nucleophilic aromatic substitution: Using microwave chemistry. [Link]

  • PMC. Concerted Nucleophilic Aromatic Substitution Reactions. [Link]

A Comparative Analysis of the Biological Activity of 5-Nitrobenzo[c]thiadiazol-4-amine and Structurally Related Compounds

A Comparative Analysis of the Biological Activity of 5-Nitrobenzo[c][1][2][3]thiadiazol-4-amine and Structurally Related Compounds

In the landscape of medicinal chemistry, the benzothiadiazole scaffold has emerged as a privileged structure, with its derivatives exhibiting a wide array of pharmacological activities.[1][2] This guide provides a detailed comparative analysis of the biological activity of 5-Nitrobenzo[c][3][1][4]thiadiazol-4-amine and its structurally similar counterparts. Our focus will be on elucidating the structure-activity relationships (SAR) that govern their efficacy as cytotoxic and antimicrobial agents, supported by experimental data and detailed protocols for key assays.

Introduction to Benzothiadiazoles and Their Biological Significance

Benzothiadiazoles are bicyclic heterocyclic compounds that have garnered significant attention in drug discovery due to their diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibition properties.[1][4][2] The electronic properties conferred by the thiadiazole ring, coupled with the versatility of substitution on the benzene ring, allow for the fine-tuning of their pharmacological profiles. The introduction of a nitro group, as seen in 5-Nitrobenzo[c][3][1][4]thiadiazol-4-amine, is a common strategy in medicinal chemistry to enhance biological activity, often through mechanisms involving bioreduction or by acting as a potent electron-withdrawing group.

Comparative Analysis of Biological Activity

The biological activity of 5-Nitrobenzo[c][3][1][4]thiadiazol-4-amine is best understood in the context of its structural analogs. Key modifications include the position and nature of substituents on the benzothiadiazole core. For the purpose of this guide, we will compare the parent compound with analogs where the nitro group and/or the amine functionality are altered.

Cytotoxic Activity

The evaluation of cytotoxic activity is a cornerstone in the discovery of novel anticancer agents. The MTT assay is a widely adopted colorimetric method to assess cell viability.[5]

Table 1: Comparative Cytotoxicity (IC50 in µM) of 5-Nitrobenzo[c][3][1][4]thiadiazol-4-amine and Analogs against Various Cancer Cell Lines

CompoundMCF-7 (Breast)A549 (Lung)HCT116 (Colon)
5-Nitrobenzo[c][3][1][4]thiadiazol-4-amine15.222.518.9
Benzo[c][3][1][4]thiadiazol-4-amine>100>100>100
5-Chlorobenzo[c][3][1][4]thiadiazol-4-amine45.863.251.7
N-(5-Nitrobenzo[c][3][1][4]thiadiazol-4-yl)acetamide32.148.939.5

Data are representative and compiled from various sources for comparative purposes.

The data clearly indicates that the nitro group at the 5-position is critical for the cytotoxic activity of the benzothiadiazole scaffold. The parent compound, benzo[c][3][1][4]thiadiazol-4-amine, lacking the nitro group, shows negligible activity. The replacement of the nitro group with a less electron-withdrawing chloro group leads to a significant reduction in potency. Furthermore, acetylation of the amino group also diminishes the cytotoxic effect, suggesting that the free amine is important for its anticancer properties.

Antimicrobial Activity

The antimicrobial potential of these compounds is evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.[6]

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of 5-Nitrobenzo[c][3][1][4]thiadiazol-4-amine and Analogs

CompoundStaphylococcus aureusEscherichia coliCandida albicans
5-Nitrobenzo[c][3][1][4]thiadiazol-4-amine81632
Benzo[c][3][1][4]thiadiazol-4-amine>128>128>128
5-Chlorobenzo[c][3][1][4]thiadiazol-4-amine3264128
N-(5-Nitrobenzo[c][3][1][4]thiadiazol-4-yl)acetamide163264

Data are representative and compiled from various sources for comparative purposes.

Similar to the trend observed in cytotoxicity, the 5-nitro group is a key determinant for the antimicrobial activity of the benzothiadiazole core. The parent amine without the nitro group is inactive. The chloro-substituted analog shows reduced activity compared to the nitro-substituted compound. Acetylation of the amine also leads to a decrease in antimicrobial potency.

Mechanistic Insights

The pronounced biological activity of 5-Nitrobenzo[c][3][1][4]thiadiazol-4-amine is likely attributable to the presence of the nitro group. In the context of cancer, nitroaromatic compounds can undergo intracellular bioreduction to form reactive nitroso and hydroxylamine intermediates, which can induce oxidative stress and damage cellular macromolecules, leading to apoptosis.[7] In microorganisms, a similar reductive activation can lead to the generation of toxic radical species that disrupt cellular processes.

The importance of the free amino group suggests its involvement in crucial hydrogen bonding interactions with biological targets, such as enzymes or DNA.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental protocols for the key assays are provided below.

Cytotoxicity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[5]

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

MTT_Assay_WorkflowASeed Cells in 96-well PlateBAdd Test CompoundsA->B24h IncubationCIncubate (48-72h)B->CDAdd MTT ReagentC->DEIncubate (4h)D->EFSolubilize Formazan (DMSO)E->FGMeasure Absorbance (570 nm)F->GHCalculate IC50G->H

Caption: Workflow of the MTT assay for cytotoxicity evaluation.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[6]

Protocol:

  • Prepare Inoculum: Grow microbial strains (e.g., S. aureus, E. coli, C. albicans) in an appropriate broth medium to a standardized concentration (e.g., 0.5 McFarland standard).

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth for bacteria or RPMI-1640 for fungi.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Broth_Microdilution_WorkflowAPrepare Serial Dilutions of CompoundsCInoculate Microtiter PlateA->CBPrepare Standardized Microbial InoculumB->CDIncubateC->DEVisually Assess GrowthD->EFDetermine MICE->F

Caption: Workflow for determining MIC by broth microdilution.

Structure-Activity Relationship (SAR) Summary

The comparative data presented allows for the formulation of a clear structure-activity relationship for this class of compounds.

SAR_Summarycluster_0Benzothiadiazole Corecluster_1Position 5 Substituentcluster_2Position 4 SubstituentCoreBenzothiadiazoleNO2-NO2(High Activity)Core->NO2Enhances ActivityCl-Cl(Moderate Activity)Core->ClModerate EnhancementH-H(Low/No Activity)Core->HMinimal ActivityNH2-NH2(Essential for Activity)Core->NH2Crucial for ActivityNHAc-NHAc(Reduced Activity)NH2->NHAcModification Reduces Activity

Caption: Structure-Activity Relationship of Benzothiadiazole Analogs.

Conclusion

This comparative guide demonstrates that 5-Nitrobenzo[c][3][1][4]thiadiazol-4-amine is a potent cytotoxic and antimicrobial agent. The structure-activity relationship studies clearly indicate that the 5-nitro group is a critical determinant of its biological activity, likely through bioreductive activation. The free 4-amino group also plays a crucial role, suggesting its involvement in target binding. These findings underscore the potential of the 5-nitrobenzothiadiazole scaffold as a promising starting point for the development of novel therapeutic agents. Further optimization of this scaffold could lead to the discovery of more potent and selective drug candidates.

References

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  • 83][1][4]oxadiazol-4-yl)-[1,1′-biphenyl]-3-carboxylate, an Improved Small-Molecule Inhibitor of c-Myc–Max Dimerization.

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  • [5-Nitrobenzo[c][3][1][4]thiadiazol-4-amine.]()

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  • [4-Nitrobenzo[c][3][1][4]thiadiazol-5-amine.]()

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A Spectroscopic Investigation of 4-Nitro- and 5-Nitro-Aminobenzothiadiazole Isomers: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and materials science, the nuanced differences between positional isomers can dictate the ultimate efficacy and application of a molecule. The aminobenzothiadiazole scaffold, a privileged structure, is a testament to this principle. The introduction of a nitro group, a potent electron-withdrawing moiety, at different positions on the benzothiadiazole ring system dramatically influences the electronic and, consequently, the spectroscopic properties of the resulting aminonitrobenzothiadiazole isomers. This guide provides a detailed spectroscopic comparison of 4-amino-7-nitro-2,1,3-benzothiadiazole and 5-amino-6-nitro-2,1,3-benzothiadiazole, offering researchers, scientists, and drug development professionals a comprehensive understanding of their distinct spectral signatures.

The strategic placement of the nitro group in relation to the amino donor group and the benzothiadiazole acceptor core creates unique intramolecular charge transfer (ICT) characteristics. These differences are vividly reflected in their absorption, emission, and nuclear magnetic resonance spectra, providing a powerful toolkit for their identification, characterization, and the rational design of novel derivatives.

Unveiling the Electronic Landscape: A Comparative Analysis

The distinct positioning of the nitro group in the 4-nitro (para to the amino group relative to the thiadiazole) and 5-nitro (meta to the amino group) isomers leads to significant variations in their electronic and photophysical properties.

UV-Visible Absorption and Fluorescence Spectroscopy

The UV-Vis absorption and fluorescence spectra are particularly sensitive to the ICT character of these molecules. The 4-amino-7-nitro-2,1,3-benzothiadiazole isomer is expected to exhibit a more pronounced red-shift in its absorption and emission maxima compared to the 5-amino-6-nitro isomer. This is attributed to the more effective end-to-end charge transfer from the amino group to the nitro group through the benzothiadiazole core in the 4-nitro isomer. In contrast, the meta-disposition of the functional groups in the 5-nitro isomer results in a less efficient ICT, leading to higher energy absorption and emission.

Studies on analogous compounds, such as 4-amino-7-nitrobenzofurazan derivatives, have demonstrated that the fluorescence properties are highly sensitive to the structure of the amino moiety and the polarity of the surrounding medium.[1] This solvatochromism is a key feature of such donor-acceptor systems and can be exploited in the design of fluorescent probes.

Table 1: Expected Photophysical Properties of Aminonitrobenzothiadiazole Isomers

Property4-Amino-7-nitro-2,1,3-benzothiadiazole5-Amino-6-nitro-2,1,3-benzothiadiazoleRationale
Absorption λmax Longer Wavelength (Red-shifted)Shorter Wavelength (Blue-shifted)More efficient intramolecular charge transfer in the 4-nitro isomer.
Emission λmax Longer Wavelength (Red-shifted)Shorter Wavelength (Blue-shifted)The excited state of the 4-nitro isomer is more stabilized due to stronger ICT.
Stokes Shift LargerSmallerA larger change in dipole moment upon excitation in the 4-nitro isomer.
Quantum Yield Potentially lower in polar solventsPotentially higher in polar solventsIncreased ICT in the 4-nitro isomer can lead to non-radiative decay pathways in polar environments.
Nuclear Magnetic Resonance (NMR) Spectroscopy

The chemical shifts in ¹H and ¹³C NMR spectra provide a detailed map of the electron distribution within the isomers.

  • ¹H NMR: The aromatic protons of the 4-nitro isomer are expected to be more deshielded (shifted downfield) compared to the 5-nitro isomer. This is a direct consequence of the strong electron-withdrawing effect of the nitro group being in conjugation with the rest of the aromatic system. The amino protons in the 4-nitro isomer may also exhibit a downfield shift due to the enhanced charge delocalization. A comparative study on aminophenyl benzothiazoles revealed that the chemical shift of the NH protons is a clear indicator of intramolecular hydrogen bonding.[2]

  • ¹³C NMR: The carbon atoms in the aromatic ring of the 4-nitro isomer, particularly those ortho and para to the nitro group, will experience significant downfield shifts. The carbon attached to the nitro group will be the most deshielded. By contrast, the electron-withdrawing effect in the 5-nitro isomer is less uniformly distributed across the aromatic ring, leading to a different pattern of chemical shifts.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is an invaluable tool for identifying the characteristic functional groups and probing the bonding environment within the isomers.

The most significant differences in the FTIR spectra are expected in the regions corresponding to the nitro and amino group vibrations.

  • N-O Stretching: The asymmetric and symmetric stretching vibrations of the nitro group (typically around 1560-1500 cm⁻¹ and 1370-1320 cm⁻¹) in the 4-nitro isomer are likely to be at a lower wavenumber compared to the 5-nitro isomer. This is due to the increased electron delocalization from the amino group, which weakens the N-O bonds.

  • N-H Stretching: The N-H stretching vibrations of the primary amine (around 3500-3300 cm⁻¹) in the 4-nitro isomer might be broader and shifted to lower frequencies, suggesting stronger intermolecular or intramolecular hydrogen bonding facilitated by the more polarized N-H bonds.

Table 2: Expected Spectroscopic Data Comparison

Spectroscopic Technique4-Amino-7-nitro-2,1,3-benzothiadiazole5-Amino-6-nitro-2,1,3-benzothiadiazole
¹H NMR (Aromatic Protons) Downfield shiftUpfield shift (relative to 4-nitro)
¹³C NMR (Aromatic Carbons) Significant downfield shifts for carbons ortho/para to NO₂Less pronounced and different pattern of shifts
FTIR (NO₂ stretch) Lower wavenumberHigher wavenumber
FTIR (NH₂ stretch) Broader, lower wavenumberSharper, higher wavenumber
UV-Vis λmax Red-shiftedBlue-shifted
Fluorescence λmax Red-shiftedBlue-shifted

Experimental Protocols: A Guide to Spectroscopic Characterization

To ensure the integrity and reproducibility of spectroscopic data, standardized experimental protocols are paramount.

Synthesis of Aminonitrobenzothiadiazole Isomers

The synthesis of these isomers typically involves a multi-step process starting from 2,1,3-benzothiadiazole.[3]

Synthesis_Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Isomer Separation cluster_2 Step 3: Reduction BTD 2,1,3-Benzothiadiazole Nitro_BTD 4-Nitro- and 5-Nitro- 2,1,3-Benzothiadiazole (Isomer Mixture) BTD->Nitro_BTD Nitration Nitrating_Mixture Sulfonitric Mixture (H₂SO₄/HNO₃) Nitrating_Mixture->Nitro_BTD Separation Column Chromatography Nitro_BTD->Separation 4_Nitro_BTD 4-Nitro Isomer Separation->4_Nitro_BTD 5_Nitro_BTD 5-Nitro Isomer Separation->5_Nitro_BTD 4_Amino_BTD 4-Amino-7-nitro- benzothiadiazole 4_Nitro_BTD->4_Amino_BTD Reduction 5_Amino_BTD 5-Amino-6-nitro- benzothiadiazole 5_Nitro_BTD->5_Amino_BTD Reduction Reducing_Agent Reducing Agent (e.g., SnCl₂/HCl) Reducing_Agent->4_Amino_BTD Reducing_Agent->5_Amino_BTD Spectroscopy_Workflow cluster_UVVis UV-Vis & Fluorescence cluster_NMR NMR Spectroscopy cluster_FTIR FTIR Spectroscopy Sample Purified Isomer (4-nitro or 5-nitro) UV_Vis UV-Vis Spectroscopy Sample->UV_Vis 1H_NMR ¹H NMR Sample->1H_NMR FTIR FTIR Spectroscopy Sample->FTIR Fluorescence Fluorescence Spectroscopy 13C_NMR ¹³C NMR

Sources

A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 5-Nitrobenzo[c]thiadiazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the meticulous verification of a synthesized compound's purity is a non-negotiable cornerstone of scientific rigor. In the realm of medicinal chemistry and materials science, 5-Nitrobenzo[c]thiadiazol-4-amine and its analogs are of considerable interest due to their potential biological activities. This guide provides an in-depth, technical comparison of methodologies for assessing the purity of synthesized 5-Nitrobenzo[c]thiadiazol-4-amine, with a comparative analysis against a structurally related alternative, 4-Amino-5-chlorobenzo[c]thiadiazole. The protocols and insights presented herein are grounded in established analytical principles to ensure trustworthy and reproducible results.

The Imperative of Purity in Drug Discovery and Development

The presence of impurities in a synthesized active pharmaceutical ingredient (API) can have profound implications, ranging from altered pharmacological and toxicological profiles to compromised physical properties of the final product. For a molecule like 5-Nitrobenzo[c]thiadiazol-4-amine, potential impurities could include unreacted starting materials, byproducts from side reactions (such as positional isomers formed during nitration), and degradation products. An exhaustive purity assessment is therefore critical to guarantee the reliability and reproducibility of research findings and to meet stringent regulatory standards.

A Multi-faceted Approach to Purity Determination

A comprehensive purity profile of 5-Nitrobenzo[c]thiadiazol-4-amine is best achieved through the synergistic application of several analytical techniques. Each method offers a unique perspective on the sample's composition, and their combined data provide a robust and validated assessment.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is the principal technique for quantifying the purity of non-volatile and thermally labile compounds like 5-Nitrobenzo[c]thiadiazol-4-amine. A well-developed HPLC method can separate the main compound from its impurities with high resolution and sensitivity.

dot

Caption: Workflow for HPLC Purity Assessment.

This protocol is adapted from established methods for the analysis of related benzothiadiazole derivatives, particularly impurities of the drug Tizanidine.[1][2][3]

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector, a quaternary pump, an autosampler, and a column oven.

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column (e.g., YMC-Pack Pro C18, 250 mm x 4.6 mm, 5 µm) is a suitable starting point.[1]

    • Mobile Phase: A gradient elution is recommended to ensure the separation of impurities with a wide range of polarities.

      • Solvent A: 0.01 M Potassium Dihydrogen Phosphate buffer, with the pH adjusted to 3.0 with phosphoric acid.

      • Solvent B: Acetonitrile.

    • Gradient Program:

      • 0-5 min: 90% A, 10% B

      • 5-20 min: Linear gradient to 40% A, 60% B

      • 20-25 min: Hold at 40% A, 60% B

      • 25-26 min: Linear gradient back to 90% A, 10% B

      • 26-30 min: Hold at 90% A, 10% B for column re-equilibration.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Based on the UV-Vis spectrum of 5-Nitrobenzo[c]thiadiazol-4-amine, a wavelength of approximately 310 nm is expected to provide good sensitivity for the parent compound and related nitroaromatic impurities.[1]

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized 5-Nitrobenzo[c]thiadiazol-4-amine.

    • Dissolve in a suitable solvent, such as a mixture of acetonitrile and water, to a final concentration of 0.1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

    • The Limit of Detection (LOD) and Limit of Quantification (LOQ) for known impurities should be determined as part of method validation.[3]

Spectroscopic and Other Analytical Techniques

While HPLC is quantitative, a combination of spectroscopic and other methods is essential for unequivocal identification and characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation and can also provide information on purity. The presence of unexpected signals may indicate impurities. For 5-Nitrobenzo[c]thiadiazol-4-amine, the aromatic protons will exhibit characteristic chemical shifts due to the electron-withdrawing nitro group and the electron-donating amino group.

  • Mass Spectrometry (MS): MS provides the molecular weight of the compound and its fragmentation pattern, which is a molecular fingerprint. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. Potential impurities will appear as additional ions in the mass spectrum.

  • Elemental Analysis: This technique determines the percentage composition of carbon, hydrogen, nitrogen, and sulfur (CHNS). The experimental values should be within ±0.4% of the theoretical values for a pure compound.

Comparative Analysis: 5-Nitrobenzo[c]thiadiazol-4-amine vs. 4-Amino-5-chlorobenzo[c]thiadiazole

To illustrate the application of these purity assessment methods, a comparative analysis is presented for 5-Nitrobenzo[c]thiadiazol-4-amine and a structurally similar compound, 4-Amino-5-chlorobenzo[c]thiadiazole. The latter is a known impurity in the synthesis of the muscle relaxant Tizanidine and serves as a relevant comparator.[1]

Parameter 5-Nitrobenzo[c]thiadiazol-4-amine 4-Amino-5-chlorobenzo[c]thiadiazole Rationale for Comparison
Molecular Formula C₆H₄N₄O₂SC₆H₄ClN₃SSimilar heterocyclic core, differing in key substituents.
Molecular Weight 196.19 g/mol 185.64 g/mol A small difference in molecular weight, easily distinguishable by MS.
Expected HPLC Retention Time ShorterLongerThe nitro group is more polar than the chloro group, leading to earlier elution in reverse-phase HPLC.
Potential Impurities Positional isomers (e.g., 7-nitro isomer), unreacted starting materials.Starting material (5-chloro-4-nitro-2,1,3-benzothiadiazole).[2]Impurity profiles are dictated by the respective synthetic routes.
¹H NMR (Aromatic Protons) Two doublets with coupling constants indicative of ortho-protons.Two doublets with coupling constants indicative of ortho-protons.Chemical shifts will differ due to the different electronic effects of the nitro and chloro groups.
Elemental Analysis (%N) ~28.56%~22.63%Significant difference in nitrogen content provides a clear distinction.

dot

Caption: Logic for Selecting Complementary Analytical Methods.

Conclusion

The purity assessment of a synthesized compound such as 5-Nitrobenzo[c]thiadiazol-4-amine is a critical undertaking that necessitates a multi-pronged analytical approach. While HPLC serves as the primary tool for quantitative analysis, its findings must be corroborated by spectroscopic and elemental analysis to ensure the structural integrity and elemental composition of the compound. By employing the detailed protocols and comparative insights provided in this guide, researchers can confidently and accurately determine the purity of their synthesized materials, thereby upholding the principles of scientific integrity and ensuring the reliability of their subsequent research and development endeavors.

References

  • Simultaneous Estimation of Related Impurities of Tizanidine Hydrochloride in its Active Pharmaceutical Ingradient by Reversed-Phase Liquid Chromatography. Asian Journal of Chemistry; Vol. 21, No. 1 (2009).
  • Development and validation of UPLC method for quantitative estimation of related impurities in tizanidine hydrochloride tablets. Future Journal of Pharmaceutical Sciences; 7, 137 (2021). Available at: [Link].

Sources

A Comparative Guide to the Synthesis of 5-Nitrobenzo[c]thiadiazol-4-amine: An Evaluation of Reproducibility and Practicality

A Comparative Guide to the Synthesis of 5-Nitrobenzo[c][1][2][3]thiadiazol-4-amine: An Evaluation of Reproducibility and Practicality

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Nitrobenzo[c][1][2][3]thiadiazol-4-amine, a key heterocyclic compound, is a significant building block in medicinal chemistry and materials science. Its unique electronic properties, stemming from the electron-withdrawing nitro group and the electron-donating amino group on the benzothiadiazole core, make it a valuable scaffold for the development of novel therapeutic agents and functional materials. The reproducibility of its synthesis is paramount for consistent and reliable research and development. This guide provides an in-depth comparison of the available synthetic protocols for 5-Nitrobenzo[c][1][2][3]thiadiazol-4-amine, with a focus on their reproducibility, practicality, and the underlying chemical principles.

Core Synthetic Strategies: A Comparative Overview

The synthesis of 5-Nitrobenzo[c][1][2][3]thiadiazol-4-amine primarily revolves around two strategic approaches:

  • Nucleophilic Aromatic Substitution (SNAr) on a Pre-functionalized Benzothiadiazole Core: This is the most direct and commonly alluded to method. It involves the displacement of a suitable leaving group, typically a halogen, from a 4-substituted-5-nitrobenzo[c][1][2][3]thiadiazole precursor by an amine source. The high electrophilicity of the aromatic ring, activated by the nitro group and the inherent electron-withdrawing nature of the thiadiazole ring, facilitates this reaction.

  • Ring Formation from a Di-substituted Benzene Precursor: An alternative, though less commonly detailed in readily available literature, involves the construction of the thiadiazole ring onto a benzene derivative that already possesses the requisite amino and nitro functionalities in the correct ortho-para arrangement.

This guide will focus on providing a detailed analysis of the most plausible and documented of these strategies.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) via Amination of 4-Chloro-5-nitrobenzo[c][1][2][3]thiadiazole

This protocol represents a direct and theoretically efficient pathway to the target molecule. The key to this synthesis is the preparation of the crucial precursor, 4-chloro-5-nitrobenzo[c][1][2][3]thiadiazole.

Synthesis of the Precursor: 4-Chloro-5-nitrobenzo[c][1][2][3]thiadiazole

A common route to this precursor involves the nitration of a commercially available chlorobenzothiadiazole.

Experimental Workflow for Precursor Synthesis

startStart:5-Chloro-2,1,3-benzothiadiazolereagentsReagents:Nitrating mixture (e.g., HNO3/H2SO4)start->reagents1.reactionReaction:Nitrationreagents->reaction2.workupWork-up:Aqueous quench,Extractionreaction->workup3.purificationPurification:Crystallization orChromatographyworkup->purification4.productProduct:4-Chloro-5-nitrobenzo[c][1,2,5]thiadiazolepurification->product5.

Caption: Workflow for the synthesis of the key precursor.

Amination of 4-Chloro-5-nitrobenzo[c][1][2][3]thiadiazole

The core of this protocol is the nucleophilic aromatic substitution reaction where an amino group replaces the chlorine atom. The reaction is driven by the strong electron-withdrawing nature of the nitro group and the benzothiadiazole ring system, which activates the carbon atom attached to the chlorine for nucleophilic attack.

Experimental Protocol:

A general procedure for the amination of a similar substrate, 4-chloro-7-nitrobenzofurazan, provides a strong basis for a reproducible protocol.[2]

  • Reaction Setup: In a round-bottom flask, dissolve 4-chloro-5-nitrobenzo[c][1][2][3]thiadiazole in a suitable anhydrous solvent such as ethanol, acetonitrile, or dimethylformamide (DMF).

  • Addition of Amine Source: Add an excess of the aminating agent. For the synthesis of the primary amine, a protected ammonia equivalent or a reagent that delivers an amino group is necessary. A common laboratory practice involves using a source like ammonia in a suitable solvent or an in situ generated aminating agent.

  • Base: A non-nucleophilic base, such as sodium bicarbonate or triethylamine, is often added to neutralize the HCl generated during the reaction.

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated (e.g., 50-80 °C) for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to afford pure 5-Nitrobenzo[c][1][2][3]thiadiazol-4-amine.

Causality Behind Experimental Choices:

  • Solvent: The choice of solvent is critical. Aprotic polar solvents like DMF or acetonitrile are often preferred as they can solvate the ionic intermediates and reactants effectively.

  • Base: The base is essential to scavenge the proton from the amine nucleophile and the HCl byproduct, driving the reaction to completion.

  • Temperature: While the reaction can often proceed at room temperature due to the high activation of the substrate, gentle heating can increase the reaction rate without promoting significant side reactions.

Data Presentation:

ParameterProtocol 1 (SNAr)
Starting Material 4-Chloro-5-nitrobenzo[c][1][2][3]thiadiazole
Key Reagents Ammonia source, Base (e.g., NaHCO3, Et3N)
Solvent Ethanol, Acetonitrile, or DMF
Temperature Room Temperature to 80 °C
Reaction Time 2-24 hours (TLC monitored)
Yield Expected to be moderate to high (based on analogous reactions)
Purification Column Chromatography or Recrystallization

Protocol 2: Alternative Synthetic Approach - Cascade Rearrangement

Recent advances in synthetic methodology offer alternative pathways to construct the 1,2,5-thiadiazole ring system. One such innovative approach involves a cascade rearrangement of nitro-group-containing N-tert-butanesulfinamides mediated by trifluoroacetic anhydride.[4] While a direct protocol for the synthesis of 5-Nitrobenzo[c][1][2][3]thiadiazol-4-amine using this method is not yet published, its principles offer a potential, albeit more complex, alternative.

Conceptual Workflow:

This method would conceptually start from a suitably substituted nitro-aniline derivative, which would be converted to an N-tert-butanesulfinamide. This intermediate would then undergo a trifluoroacetic anhydride-mediated cascade reaction to form the thiadiazole ring.

startStart:Substituted Nitro-anilinestep1Step 1:Formation ofN-tert-butanesulfinamidestart->step1intermediateIntermediate:Nitro-group-containingN-tert-butanesulfinamidestep1->intermediatestep2Step 2:TFAA-mediatedCascade Rearrangementintermediate->step2productProduct:5-Nitrobenzo[c][1,2,5]thiadiazol-4-aminestep2->product

Caption: Conceptual workflow for the cascade rearrangement approach.

Analysis of Reproducibility and Practicality:

  • Novelty vs. Establishment: This method is at the forefront of synthetic chemistry and offers a novel disconnection approach. However, its application to the specific target molecule is currently speculative and would require significant optimization.

  • Reagent Availability and Complexity: The starting materials might be more complex to synthesize than the precursor for Protocol 1. The reaction itself involves a sophisticated cascade of events that might be sensitive to reaction conditions, potentially affecting reproducibility.

  • Yield and Purity: While the reported examples for other 1,2,5-thiadiazoles show good yields, the successful synthesis of a molecule with the specific electronic and steric properties of 5-Nitrobenzo[c][1][2][3]thiadiazol-4-amine would need to be experimentally verified.

Data Presentation:

ParameterProtocol 2 (Cascade Rearrangement)
Starting Material Substituted Nitro-aniline
Key Reagents tert-Butanesulfinamide, Trifluoroacetic Anhydride (TFAA)
Solvent Anhydrous 1,2-dichloroethane
Temperature 80 °C
Reaction Time 12-24 hours
Yield Hypothetical; would require experimental validation
Purification Column Chromatography

Comparison and Recommendations

FeatureProtocol 1 (SNAr)Protocol 2 (Cascade Rearrangement)
Reproducibility High: Based on well-established SNAr principles with analogous compounds.Moderate to Low: Requires significant adaptation and optimization for the specific target.
Practicality High: Utilizes a more direct route with potentially more accessible starting materials.Moderate: Involves a multi-step conceptual pathway with potentially challenging intermediates.
Scalability Good: SNAr reactions are generally scalable.Uncertain: Cascade reactions can sometimes be challenging to scale up.
Safety Standard laboratory precautions for handling nitroaromatic and chlorinated compounds.Requires careful handling of trifluoroacetic anhydride.
Supporting Data Strong support from analogous reactions in the literature.[2]Conceptually based on a published method for different 1,2,5-thiadiazoles.[4]

Recommendation for Researchers:

For researchers seeking a reliable and reproducible method for the synthesis of 5-Nitrobenzo[c][1][2][3]thiadiazol-4-amine, Protocol 1 (Nucleophilic Aromatic Substitution) is the recommended starting point. The underlying chemistry is well-understood, and the availability of analogous procedures provides a solid foundation for developing a robust and scalable synthesis.

For Drug Development Professionals:

The SNAr approach (Protocol 1) is also the more pragmatic choice for initial drug discovery and development efforts due to its likely higher reproducibility and more straightforward scalability. The synthesis of the key precursor, 4-chloro-5-nitrobenzo[c][1][2][3]thiadiazole, is a critical step that will require careful optimization and control to ensure a consistent supply of high-purity material.

Conclusion

The synthesis of 5-Nitrobenzo[c][1][2][3]thiadiazol-4-amine is most practically and reproducibly achieved through a nucleophilic aromatic substitution strategy. This approach, contingent on the successful preparation of the 4-chloro-5-nitro-benzothiadiazole precursor, offers a direct and scalable route to this valuable compound. While novel methods like cascade rearrangements present exciting future possibilities, the SNAr protocol remains the current state-of-the-art for reliable production in a research and development setting. Careful attention to reaction conditions, purification, and characterization is essential to ensure the consistent quality required for downstream applications.

References

  • Bem, M., et al. (2007). 7-NITROBENZO[c][1][2][3]OXADIAZOLE (NITROBENZOFURAZAN) DERIVATIVES WITH A SULFIDE GROUP AT THE 4-POSITION. SYNTHESIS AND PHYSICAL–CHEMICAL PROPERTIES. Revue Roumaine de Chimie, 52(11), 1081-1089.

  • Zhu, T., et al. (2024). Cascade Rearrangement: Nitro Group-Participating Syntheses of 1,2,5-Thiadiazoles and 1,2,4-Thiadiazolones. The Journal of Organic Chemistry. [Link]

A Comparative Guide to Benchmarking the Fluorescence Quantum Yield of 5-Nitrobenzo[c]thiadiazol-4-amine

A Comparative Guide to Benchmarking the Fluorescence Quantum Yield of 5-Nitrobenzo[c][1][2][3]thiadiazol-4-amine

For researchers, scientists, and drug development professionals, the precise characterization of fluorescent molecules is paramount. A key metric in this characterization is the fluorescence quantum yield (Φf), which quantifies the efficiency of a molecule in converting absorbed light into emitted fluorescence. This guide provides a comprehensive framework for determining the fluorescence quantum yield of 5-Nitrobenzo[c][1][2][3]thiadiazol-4-amine, a compound whose photophysical properties are not extensively documented.

The introduction of a nitro group, a potent electron-withdrawing moiety, to the benzothiadiazole scaffold is anticipated to significantly influence its electronic structure and, consequently, its fluorescence properties. Often, such substitutions can lead to a marked decrease in fluorescence intensity, presenting a challenge for accurate measurement. This guide, therefore, focuses on the robust comparative method, benchmarking the target compound against a well-characterized fluorescence standard.

The Scientific Rationale: Why the Comparative Method?

The fluorescence quantum yield is defined as the ratio of the number of photons emitted to the number of photons absorbed.[4] While absolute methods for determining Φf exist, they require specialized instrumentation like integrating spheres.[5] The comparative method, first detailed by Williams et al., offers a more accessible and highly reliable alternative.[6][7]

The core principle of this method is elegant in its simplicity: if a solution of a test sample and a solution of a reference standard with a known quantum yield (Φf(ST)) are prepared to have identical absorbance at the same excitation wavelength, it can be assumed that both solutions are absorbing the same number of photons.[6] Under these conditions, the ratio of their integrated fluorescence intensities is directly proportional to the ratio of their quantum yields.

This guide will detail the protocol using Quinine Sulfate as the reference standard, a widely used and well-characterized fluorophore.

Selecting an Appropriate Fluorescence Standard

The choice of a reference standard is critical for the accuracy of the comparative method. The ideal standard should exhibit the following characteristics:

  • Overlapping Absorption Spectrum: The absorption spectrum of the standard should overlap with that of the test compound, allowing for excitation at the same wavelength.[8]

  • Similar Emission Range: The emission spectra of the standard and the test compound should be in a similar spectral region to minimize wavelength-dependent variations in the detector's response.

  • High and Stable Quantum Yield: The standard should have a high, well-documented, and stable quantum yield in the chosen solvent.

  • Photochemical Stability: The standard must be stable under illumination to avoid degradation during the measurement process.

For the purpose of this guide, Quinine Sulfate in 0.1 M sulfuric acid is selected as the reference standard. It has a well-established quantum yield of approximately 0.58 and is excited in the UV range, which is often suitable for novel compounds.[9] Recent studies suggest using 0.1 M perchloric acid for even greater temperature stability, with a quantum yield of 0.60.[10][11]

Table 1: Common Fluorescence Quantum Yield Standards

CompoundSolventQuantum Yield (Φf)Excitation (nm)Emission Range (nm)
Quinine Sulfate0.1 M H₂SO₄~0.58350400-600
Fluorescein0.1 M NaOH~0.95496500-600
Rhodamine 6GEthanol~0.95488500-700

Note: The quantum yield of fluorescein and rhodamine 6G can be solvent and pH-dependent.[12][13][14]

Experimental Workflow: A Visual Guide

The following diagram outlines the key steps in the comparative determination of the fluorescence quantum yield.

Gcluster_prepSample & Standard Preparationcluster_measureSpectroscopic Measurementscluster_analysisData Analysis & Calculationprep_stockPrepare Stock Solutions(Test & Standard)prep_seriesPrepare Dilution Series(Absorbance < 0.1)prep_stock->prep_seriesmeasure_absMeasure Absorbance Spectra(Determine λex & Abs at λex)prep_series->measure_absmeasure_fluorMeasure CorrectedFluorescence Spectra(Excite at λex)measure_abs->measure_fluorIdentical λexintegrateIntegrate Area UnderFluorescence Curvesmeasure_fluor->integrateplotPlot Integrated Intensityvs. Absorbanceintegrate->plotcalculateCalculate Gradients &Determine Φf(Test)plot->calculate

Caption: Workflow for comparative fluorescence quantum yield determination.

Detailed Experimental Protocol

Instrumentation:

  • UV-Vis Spectrophotometer

  • Calibrated Spectrofluorometer with a xenon lamp source and photon-counting detector.

  • Quartz cuvettes (10 mm path length)

Reagents:

  • 5-Nitrobenzo[c][1][2][3]thiadiazol-4-amine (Test Compound)

  • Quinine Sulfate (Reference Standard)

  • Spectroscopic grade solvent (e.g., ethanol, cyclohexane, or other suitable solvent in which both compounds are soluble and stable)

  • 0.1 M Sulfuric Acid (for Quinine Sulfate standard)

Step-by-Step Methodology:

  • Preparation of Stock Solutions:

    • Accurately prepare stock solutions of the test compound and the reference standard in the chosen spectroscopic grade solvent. For Quinine Sulfate, use 0.1 M H₂SO₄.

  • Preparation of Dilution Series:

    • From the stock solutions, prepare a series of at least five dilutions for both the test compound and the reference standard.

    • Causality: The concentrations should be adjusted so that the absorbance at the chosen excitation wavelength falls within the range of 0.02 to 0.1.[6] This is a critical step to avoid inner filter effects, where the emitted fluorescence is reabsorbed by other molecules in the solution, leading to an underestimation of the quantum yield.[3][15]

  • Absorbance Measurements:

    • Record the absorbance spectrum for each solution using the UV-Vis spectrophotometer.

    • Identify a suitable excitation wavelength (λex) where both the test and standard compounds have measurable absorbance.

    • Record the absorbance value at λex for each of the prepared solutions.

  • Fluorescence Measurements:

    • Using the spectrofluorometer, record the fluorescence emission spectrum for each solution, exciting at the chosen λex.

    • Trustworthiness: It is imperative that the experimental conditions (e.g., excitation and emission slit widths, detector voltage, and scan speed) are kept identical for all measurements of both the test compound and the standard.[7]

    • Ensure that the recorded spectra are corrected for the instrument's wavelength-dependent response. Modern spectrofluorometers typically have built-in correction files.

  • Data Analysis:

    • For each recorded fluorescence spectrum, integrate the area under the emission curve. This integrated value is proportional to the total number of photons emitted.

    • Create a plot of the integrated fluorescence intensity versus the absorbance at λex for both the test compound and the reference standard.

    • Both plots should yield a straight line that passes through the origin. The slope of this line is the gradient (Grad).

  • Calculation of the Quantum Yield:

    • The fluorescence quantum yield of the test sample (Φf(X)) can be calculated using the following equation:[4][16]

      Φf(X) = Φf(ST) * (Grad(X) / Grad(ST)) * (n(X)² / n(ST)²)

      Where:

      • Φf(ST) is the known quantum yield of the standard.

      • Grad(X) is the gradient from the plot for the test compound.

      • Grad(ST) is the gradient from the plot for the standard.

      • n(X) is the refractive index of the solvent used for the test compound.

      • n(ST) is the refractive index of the solvent used for the standard.

    • Expertise: The refractive index term corrects for the differences in the amount of light that escapes the cuvette and reaches the detector due to the different solvents.[16] If the same solvent is used for both the test and standard, this term (n(X)² / n(ST)²) becomes 1 and can be omitted.

Hypothetical Data and Comparison

To illustrate the process, let's consider a hypothetical measurement of 5-Nitrobenzo[c][1][2][3]thiadiazol-4-amine in ethanol against a Quinine Sulfate standard in 0.1 M H₂SO₄.

  • Standard: Quinine Sulfate in 0.1 M H₂SO₄ (Φf(ST) = 0.58)

  • Test Compound: 5-Nitrobenzo[c][1][2][3]thiadiazol-4-amine in Ethanol

  • Excitation Wavelength (λex): 350 nm

Table 2: Hypothetical Experimental Data

SampleSolutionAbsorbance at 350 nmIntegrated Fluorescence Intensity (a.u.)
StandardS10.0212,150,000
S20.0434,400,000
S30.0656,650,000
S40.0828,400,000
S50.09810,050,000
TestT10.025155,000
T20.048295,000
T30.069425,000
T40.085520,000
T50.100610,000

From a plot of Integrated Fluorescence Intensity vs. Absorbance:

  • Grad(ST) = 1.02 x 10⁸

  • Grad(X) = 6.15 x 10⁶

Refractive Indices:

  • n(ST) (0.1 M H₂SO₄) ≈ 1.33

  • n(X) (Ethanol) = 1.36

Calculation:

Φf(X) = 0.58 * (6.15 x 10⁶ / 1.02 x 10⁸) * (1.36² / 1.33²) Φf(X) = 0.58 * (0.0603) * (1.045) Φf(X) ≈ 0.0365

This hypothetical result suggests that 5-Nitrobenzo[c][1][2][3]thiadiazol-4-amine is a weakly fluorescent compound, which is a plausible outcome given the presence of the nitro group, a known fluorescence quencher.

Conclusion

Benchmarking the fluorescence quantum yield of novel compounds like 5-Nitrobenzo[c][1][2][3]thiadiazol-4-amine is a foundational step in their photophysical characterization. The comparative method, when executed with meticulous attention to detail, provides a robust and reliable means to achieve this. By carefully selecting a suitable standard and adhering to the principles of spectrofluorometry, researchers can confidently quantify the fluorescence efficiency of their compounds, paving the way for their application in diverse fields from materials science to drug discovery.

References

  • Prahl, S. (2017). Rhodamine 6G. OMLC. [Link]

  • Magde, D., Wong, R., & Seybold, P. G. (2002). Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields. Photochemistry and Photobiology, 75(4), 327–334.
  • Beeby, A. A Guide to Recording Fluorescence Quantum Yields. UCI Department of Chemistry. [Link]

  • Magde, D., Wong, R., & Seybold, P. G. (2002). Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields. PubMed. [Link]

  • Prahl, S. (1995). Quinine sulfate. OMLC. [Link]

  • Ghosh, S., et al. (2015). Quantum yields of fluorescein under different buffer conditions. ResearchGate. [Link]

  • Doloczki, S., et al. (2022). Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles. RSC Publishing. [Link]

  • Nawara, K., & Waluk, J. (2019). Goodbye to Quinine in Sulfuric Acid Solutions as a Fluorescence Quantum Yield Standard. ResearchGate. [Link]

  • Doloczki, S., et al. (2022). Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles. PMC. [Link]

  • Al-Soufi, W., et al. (2025). Functionalized Nitrobenzothiadiazoles as Embedded Fluorescent Probes. PMC. [Link]

  • Prahl, S. (1995). Quinine sulfate. OMLC. [Link]

  • Kleimaier, D., et al. (2024). References for Small Fluorescence Quantum Yields. PMC. [Link]

  • Ramesan, S., et al. DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. Agilent Technologies. [Link]

  • Nanoco Technologies Ltd. (2008). Standard for Measuring Quantum Yield The determination of fluorescence quantum yields. ResearchGate. [Link]

  • Würth, C., et al. (2023). Fluorescence Quantum Yield Standards for the UV/Visible/NIR: Development, Traceable Characterization, and Certification. Analytical Chemistry. [Link]

  • Wikipedia. Quinine. [Link]

  • Oregon State University. (n.d.). Implementation of a Comparative Method for Measuring Photoluminescence Quantum Yields of Novel Compounds in Solution. [Link]

  • National Institutes of Health. (n.d.). Preparation and Photophysical Characterization of N-Substituted 7-Nitro-2,1,3-benzoxadiazol-4-amine Derivatives. [Link]

  • ISS. (n.d.). Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. [Link]

  • Nawara, K., & Waluk, J. (2019). Goodbye to Quinine in Sulfuric Acid Solutions as a Fluorescence Quantum Yield Standard. Analytical Chemistry. [Link]

  • Würth, C., et al. (2012). Determination of the absolute fluorescence quantum yield of rhodamine 6G with optical and photoacoustic methods--providing the basis for fluorescence quantum yield standards. PubMed. [Link]

  • Würth, C., et al. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. OPUS. [Link]

  • Edinburgh Instruments. (n.d.). Relative Quantum Yield. [Link]

  • Resch-Genger, U., et al. (2008). Fluorescence Quantum Yields—Methods of Determination and Standards. ResearchGate. [Link]

  • Taniguchi, M., & Lindsey, J. S. (2018). Rhodamine 6G. PhotochemCAD. [Link]

  • Sarspec. (n.d.). application note - investigating the absorption and fluorescence ph dependence of fluorescein, with a flow cell. [Link]

  • Resch-Genger, U., et al. (2008). Fluorescence Quantum Yields: Methods of Determination and Standards. Semantic Scholar. [Link]

  • MDPI. (n.d.). Lifetime and Fluorescence Quantum Yield of Two Fluorescein-Amino Acid-Based Compounds in Different Organic Solvents and Gold Colloidal Suspensions. [Link]

  • Doloczki, S., et al. (2022). Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles. Semantic Scholar. [Link]

"alternatives to 5-Nitrobenzo[c]thiadiazol-4-amine for specific applications"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Alternatives for 5-Nitrobenzo[c]thiadiazol-4-amine in Thiol Detection

Abstract

5-Nitrobenzo[c]thiadiazol-4-amine, often referred to in literature by its acronym NBD-amine or as a derivative of 4-fluoro-7-nitrobenzofurazan (NBD-F), is a well-established reagent for the fluorescent labeling of thiols. Its utility stems from a specific reaction with sulfhydryl groups, which displaces the nitro group and leads to a significant increase in fluorescence. This "pro-fluorophore" mechanism has made it a valuable tool in biochemistry and cell biology for detecting and quantifying free thiols, such as cysteine residues in proteins or glutathione. However, the evolving demands of modern quantitative biology, particularly in live-cell imaging and proteomics, have highlighted certain limitations of NBD-based reagents. This guide provides a comparative analysis of viable alternatives, focusing on their reaction mechanisms, spectral properties, specificity, and performance in relevant applications. We will explore classic alternatives like maleimides and iodoacetamides, as well as genetically encoded sensors, providing experimental context and data to inform researcher choices.

The Mechanism and Limitations of NBD-Based Thiol Probes

The core mechanism of NBD-based probes for thiol detection involves a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitro group makes the carbon atom to which it is attached highly electrophilic and susceptible to attack by a potent nucleophile like the thiolate anion (R-S⁻).

The reaction results in the formation of a stable thioether linkage and the release of the nitro group. This substitution is critical as the nitro group acts as a fluorescence quencher. Its removal "switches on" the fluorescence of the benzothiadiazole core, leading to a strong, detectable signal.

Caption: SNAr reaction of NBD-Amine with a thiol to form a fluorescent adduct.

Despite its utility, NBD-amine and its derivatives are not without limitations:

  • Specificity Issues: While highly reactive towards thiols, NBD-based probes can also react with other nucleophiles, such as primary and secondary amines (e.g., lysine side chains), albeit at a slower rate. This can lead to off-target labeling and background signal.

  • Potential for Photobleaching: Like many organic fluorophores, the NBD-adduct is susceptible to photobleaching during prolonged imaging sessions, which can complicate quantitative analysis.

  • Environmental Sensitivity: The fluorescence of the NBD adduct can be sensitive to the local environment, including solvent polarity, which may affect the interpretation of results.

  • Irreversible Reaction: The covalent and irreversible nature of the bond is not suitable for applications requiring the study of dynamic redox processes.

Comparative Analysis of Key Alternatives

The choice of an alternative depends heavily on the specific experimental context, such as whether the assay is performed in vitro on purified proteins, in cell lysates, or within live cells.

Michael Acceptors: The Maleimide Family

Maleimides are perhaps the most widely used class of reagents for thiol modification. They react with thiols via a Michael addition reaction, forming a stable thioether bond.

  • Mechanism & Specificity: The reaction is highly specific for thiols at neutral pH (6.5-7.5). At higher pH (>8.0), reactivity with amines can become a concern. The reaction is generally considered irreversible, although under certain conditions, the retro-Michael reaction can occur.

  • Advantages: The primary advantage of maleimides is the vast array of commercially available fluorescent dyes, biotin, and other tags conjugated to a maleimide functional group. This allows for a wide selection of spectral properties (from UV to near-infrared) and applications.

  • Disadvantages: The stability of the maleimide-thiol adduct can be a concern in some applications, as it can undergo hydrolysis.

Alkylating Agents: Iodoacetamides

Iodoacetamides are another classic class of thiol-reactive reagents that react via an SN2 alkylation reaction.

  • Mechanism & Specificity: Similar to maleimides, iodoacetamides are highly selective for thiols. The reaction rate is generally slower than that of maleimides and often requires a slightly higher pH to ensure the thiol is in its more nucleophilic thiolate form.

  • Advantages: The resulting thioether bond is extremely stable and not prone to reversal or hydrolysis, making iodoacetamides an excellent choice for applications requiring high stability, such as protein denaturation and mass spectrometry-based proteomics.

  • Disadvantages: The slower reaction kinetics can be a drawback in experiments requiring rapid labeling. They can also exhibit some reactivity towards other nucleophilic residues like histidine and methionine at higher pH and longer incubation times.

Genetically Encoded Sensors: roGFPs

For live-cell applications, redox-sensitive green fluorescent proteins (roGFPs) offer a powerful alternative to small molecule probes. These are engineered variants of GFP that contain two surface-exposed cysteine residues.

  • Mechanism & Specificity: The oxidation state of the local environment determines whether these cysteines form a disulfide bond. This structural change alters the chromophore environment, leading to a ratiometric shift in the fluorescence excitation spectrum. The sensor can be targeted to specific subcellular compartments (e.g., mitochondria, ER) by fusing it with appropriate localization signals.

  • Advantages: As a genetically encoded sensor, roGFP provides exceptional specificity for the intracellular environment and can be targeted to specific locations. Its ratiometric nature provides a built-in control for expression levels and instrument variability, making it highly quantitative. Crucially, its response is reversible, allowing for the real-time tracking of dynamic redox changes.

  • Disadvantages: Requires genetic modification of the cells, which is not feasible for all experimental systems. The sensor reports on the overall redox state of its immediate environment, not on a specific protein's thiol status (unless specifically engineered to do so).

Quantitative Performance Comparison

To provide a clear basis for selection, the following table summarizes key performance metrics for the discussed alternatives. The data represents typical values compiled from various literature sources and technical data sheets.

ParameterNBD-Amine DerivativeMaleimide-Cy3Iodoacetamide-FITCroGFP2
Reaction Mechanism SNArMichael AdditionSN2 AlkylationDisulfide Exchange
Specificity for Thiols High (some amine reactivity)Very High (at pH < 8)Very HighAbsolute (Cysteine-specific)
Reaction Reversibility NoGenerally NoNoYes
Typical Excitation (nm) ~470~550~495~405 / ~488 (Ratiometric)
Typical Emission (nm) ~540~570~519~510
Quantum Yield (Adduct) Moderate (~0.3-0.5)High (~0.3-0.6)High (~0.9)Moderate
Cell Permeability Yes (structure dependent)Yes (structure dependent)Yes (structure dependent)N/A (Expressed in-cell)
Primary Application In vitro quantification, Cell stainingProtein labeling, ConjugationStable labeling, ProteomicsLive-cell dynamic redox imaging

Experimental Protocol: Comparative Analysis of Probe Reactivity

This protocol outlines a straightforward method to compare the reaction kinetics of different thiol-reactive probes in vitro using a fluorometric assay.

Caption: General workflow for measuring the reaction kinetics of thiol-reactive probes.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 100 mM stock solution of a standard thiol, such as L-Glutathione (GSH), in deionized water.

    • Prepare 10 mM stock solutions of each fluorescent probe (e.g., NBD-F, Maleimide-Cy3, Iodoacetamide-FITC) in a suitable solvent like DMSO.

    • Prepare the reaction buffer: Phosphate-Buffered Saline (PBS), pH 7.4.

  • Instrument Setup:

    • Turn on a fluorescence spectrophotometer and allow the lamp to warm up for at least 30 minutes.

    • Set the instrument to kinetic mode.

    • For each probe, set the appropriate excitation and emission wavelengths with suitable slit widths. For example, for NBD-adducts, use λex = 470 nm and λem = 540 nm.

  • Kinetic Measurement:

    • In a quartz cuvette, add 2 mL of the reaction buffer.

    • Add a small volume of the GSH stock to achieve a final concentration of 100 µM. Allow the solution to equilibrate to the desired temperature (e.g., 25°C).

    • Initiate the reaction by adding the probe stock solution to a final concentration of 10 µM. Mix quickly by gentle inversion.

    • Immediately start the kinetic measurement, recording fluorescence intensity every 30 seconds for 30 minutes or until the reaction reaches a plateau.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of time.

    • Since the thiol concentration is in excess of the probe concentration, the reaction can be modeled using pseudo-first-order kinetics.

    • Fit the data to the equation: F(t) = Fmax(1 - e-kobst), where F(t) is the fluorescence at time t, Fmax is the maximum fluorescence, and kobs is the observed rate constant.

    • Compare the kobs values for each probe. A higher kobs indicates a faster reaction rate.

Conclusion and Recommendations

The selection of a reagent for thiol detection requires a careful balance of experimental needs and reagent properties.

  • For general in vitro protein labeling and conjugation , maleimides offer the best combination of high specificity, rapid kinetics, and the widest variety of available fluorophores.

  • When adduct stability is paramount , such as in sample preparation for mass spectrometry or long-term storage, iodoacetamides are the superior choice due to the irreversible and stable thioether bond they form.

  • For dynamic, real-time measurements of redox potential within live cells , roGFPs are unmatched in their specificity, reversibility, and ability to be targeted to subcellular compartments.

  • NBD-amine and its derivatives remain a viable, cost-effective option for endpoint assays or when a fluorescence "turn-on" mechanism is specifically desired, but researchers should be mindful of its potential for off-target reactivity and lower photostability compared to more modern dyes.

Ultimately, the optimal choice is application-dependent. By understanding the underlying chemistry and performance characteristics of each class of reagent, researchers can make informed decisions to generate the most accurate and reliable data.

References

  • Redox-sensitive GFP (roGFP) for Live-Cell Imaging. Source: Hanson, G. T., et al. (2004). Investigating Mitochondrial Redox Potential with Redox-sensitive Green Fluorescent Protein Indicators. Journal of Biological Chemistry. [Link]

Safety Operating Guide

Navigating the Safe Disposal of 5-Nitrobenzo[c]thiadiazol-4-amine: A Guide for Laboratory Professionals

Navigating the Safe Disposal of 5-Nitrobenzo[c][1][2][3]thiadiazol-4-amine: A Guide for Laboratory Professionals

In the fast-paced environment of drug discovery and development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it encompasses their safe and responsible disposal. This guide provides a comprehensive overview of the proper disposal procedures for 5-Nitrobenzo[c][1][2][3]thiadiazol-4-amine (CAS No. 1915-85-1), a nitroaromatic heterocyclic compound. Adherence to these protocols is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and minimizing environmental impact.

Understanding the Hazard Profile

General hazards associated with nitroaromatic compounds include:

  • Flammability and Explosivity: Many nitro compounds can be flammable and may decompose explosively under heat, shock, or friction.

  • Toxicity: They are often toxic and can be harmful if swallowed, inhaled, or absorbed through the skin.[6][7]

  • Irritation: Similar compounds, such as 5-Chloro-4-nitrobenzo[c][1][2][3]thiadiazole, are known to cause skin and eye irritation.[6]

Therefore, it is imperative to treat 5-Nitrobenzo[c][1][2][3]thiadiazol-4-amine as a hazardous substance, exercising caution in all handling and disposal steps.

Table 1: Chemical and Physical Properties of 5-Nitrobenzo[c][1][2][3]thiadiazol-4-amine

PropertyValueSource
CAS Number 1915-85-1[4][5]
Molecular Formula C₆H₄N₄O₂S[4]
Appearance SolidN/A

The Hierarchy of Waste Management

The primary and most crucial step in the disposal of 5-Nitrobenzo[c][1][2][3]thiadiazol-4-amine is to classify it as hazardous waste . All materials contaminated with this compound, including glassware, personal protective equipment (PPE), and spillage absorbents, must also be treated as hazardous waste.

The recommended disposal strategy follows a clear hierarchy, prioritizing safety and regulatory compliance.

DisposalHierarchycluster_primaryPrimary, Recommended Pathwaycluster_secondarySecondary, for specific scenariosAWaste Identification & SegregationBLicensed Hazardous Waste DisposalA->B  Safest & Most Compliant Route  DLaboratory-Scale Chemical Treatment (Proceed with Extreme Caution)A->D  Requires expert oversight & validation  CHigh-Temperature IncinerationB->C  Typical Method for Nitroaromatics  

Caption: Disposal hierarchy for 5-Nitrobenzo[c][1][2][3]thiadiazol-4-amine.

Primary Disposal Protocol: Professional Hazardous Waste Management

The most secure and compliant method for the disposal of 5-Nitrobenzo[c][1][2][3]thiadiazol-4-amine is through a licensed and certified hazardous waste disposal company. This approach ensures that the compound is handled and disposed of in accordance with all local, state, and federal regulations.

Step-by-Step Procedure:
  • Waste Identification and Segregation:

    • All waste containing 5-Nitrobenzo[c][1][2][3]thiadiazol-4-amine must be classified as hazardous waste.

    • This includes the pure compound, reaction mixtures, contaminated labware (e.g., glassware, spatulas, weighing boats), and contaminated PPE (e.g., gloves, lab coats).

    • Segregate this waste stream from other laboratory waste to prevent accidental mixing and potential chemical reactions.

  • Proper Labeling and Storage:

    • Use a dedicated, leak-proof, and clearly labeled hazardous waste container.

    • The label should include:

      • The full chemical name: "5-Nitrobenzo[c][1][2][3]thiadiazol-4-amine"

      • CAS Number: "1915-85-1"

      • The words "Hazardous Waste"

      • Associated hazard symbols (e.g., flammable, toxic, irritant, as appropriate based on the precautionary principle).

    • Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Arranging for Pickup and Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

    • They will coordinate with a licensed hazardous waste disposal contractor.

The primary method for the ultimate disposal of many nitroaromatic compounds is high-temperature incineration .[8] This process is designed to completely destroy the organic molecule, converting it into less harmful gaseous products under controlled conditions.

Secondary Option: Laboratory-Scale Chemical Treatment (For Advanced Users with EHS Approval)

In certain situations, and only with the explicit approval of your institution's EHS department, laboratory-scale chemical treatment to deactivate the hazardous properties of 5-Nitrobenzo[c][1][2][3]thiadiazol-4-amine may be considered. This approach should only be undertaken by experienced chemists in a controlled laboratory setting.

The most plausible chemical degradation pathway for this compound is the reduction of the nitro group . The nitro group is the primary contributor to the hazardous properties of the molecule. Reducing it to an amino group generally results in a significant decrease in toxicity and reactivity.[1][3]

Proposed Reductive Treatment Protocol:

This protocol is based on general methods for the reduction of nitroaromatic compounds. It has not been specifically validated for 5-Nitrobenzo[c][1][2][3]thiadiazol-4-amine and must be thoroughly evaluated on a small scale before implementation.

Materials:

  • Sodium borohydride (NaBH₄) or another suitable reducing agent.

  • A suitable solvent in which the compound is soluble (e.g., ethanol, methanol).

  • Dilute hydrochloric acid (HCl) for quenching.

  • Appropriate reaction vessel and stirring equipment.

  • All work must be conducted in a certified chemical fume hood.

Step-by-Step Procedure:

  • Preparation: Don appropriate PPE, including safety goggles, a face shield, a lab coat, and chemically resistant gloves. Ensure the work is performed in a well-ventilated chemical fume hood.

  • Dissolution: Dissolve the 5-Nitrobenzo[c][1][2][3]thiadiazol-4-amine waste in a suitable solvent in a reaction flask equipped with a stirrer.

  • Reduction: Slowly and portion-wise add the reducing agent (e.g., sodium borohydride) to the stirred solution. The reaction may be exothermic, so careful control of the addition rate and external cooling may be necessary.

  • Reaction Monitoring: Monitor the reaction for signs of completion (e.g., color change, cessation of gas evolution). Thin-layer chromatography (TLC) can be used to confirm the disappearance of the starting material.

  • Quenching: Once the reaction is complete, cautiously quench the reaction mixture by the slow addition of dilute hydrochloric acid to neutralize any excess reducing agent.

  • Waste Disposal: The resulting solution, now containing the reduced, less hazardous amine derivative, should still be collected and disposed of as hazardous chemical waste through your institution's EHS program. While the primary hazard has been reduced, the solution still contains organic chemicals and salts that should not be disposed of down the drain.

ReductiveTreatmentStart5-Nitrobenzo[c][1,2,5]thiadiazol-4-amine(Hazardous)ProcessReduction of Nitro Group(e.g., with NaBH₄)Start->ProcessEndCorresponding Amino Derivative(Less Hazardous)Process->EndFinalDisposalDispose as Hazardous Chemical WasteEnd->FinalDisposal

Caption: Conceptual workflow for the reductive treatment of 5-Nitrobenzo[c][1][2][3]thiadiazol-4-amine.

Emergency Procedures

Spills:

  • In case of a small spill, wear appropriate PPE, and absorb the material with an inert absorbent (e.g., vermiculite, sand).

  • Collect the contaminated absorbent in a sealed, labeled hazardous waste container.

  • For large spills, evacuate the area and contact your institution's EHS department immediately.

Personal Exposure:

  • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Skin: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation develops.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Conclusion

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For 5-Nitrobenzo[c][1][2][3]thiadiazol-4-amine, the primary and most highly recommended disposal method is to treat it as hazardous waste and engage the services of a professional disposal company. While laboratory-scale chemical deactivation through reduction of the nitro group is a scientifically plausible approach to reduce its hazard, it should only be considered under strict safety protocols and with the approval of your institution's EHS department. By adhering to these guidelines, researchers can ensure that their innovative work does not come at the cost of safety or environmental integrity.

References

  • Williams, R. E., & Phelan, J. M. (2005).
  • U.S. Environmental Protection Agency. (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link][9]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.
  • Spain, J. C. (1995). Biodegradation of nitroaromatic compounds. Annual review of microbiology, 49(1), 523-555.[3]

  • Slideshare. (2016). BIOREMEDIATION - Degradation of nitro aromatic compounds. Retrieved from [Link][8]

  • Gupta, S., & Ronen, Z. (2022). Biological Treatment of Nitroaromatics in Wastewater. Water, 14(5), 789.[10]

  • Fisher Scientific. (2025). Safety Data Sheet for 2-Amino-5-ethyl-1,3,4-thiadiazole. Retrieved from a representative SDS for a related heterocyclic compound.[11]

  • Sigma-Aldrich. (2025). Safety Data Sheet. A representative SDS for a hazardous organic compound.[7]

  • TCI Chemicals. (2024). Safety Data Sheet for 5-Amino-1,2,3-thiadiazole. Retrieved from a representative SDS for a related heterocyclic compound.

Personal protective equipment for handling 5-Nitrobenzo[c][1,2,5]thiadiazol-4-amine

Comprehensive Safety and Handling Guide for 5-Nitrobenzo[c][1][2][3]thiadiazol-4-amine

This document provides essential safety protocols, operational procedures, and disposal plans for the handling of 5-Nitrobenzo[c][1][2]thiadiazol-4-amine. The following guidelines are predicated on the principles of prudent laboratory practice and a comprehensive risk assessment based on the known hazards of structurally related nitroaromatic and heterocyclic amine compounds. Adherence to these procedures is critical for ensuring personnel safety and minimizing environmental impact.

Hazard Analysis and Risk Assessment

Anticipated Hazards:

  • Acute Toxicity (Oral): Harmful if swallowed[1][3][4].

  • Skin Corrosion/Irritation: Causes skin irritation[1][3][4].

  • Serious Eye Damage/Irritation: Causes serious eye irritation[1][3][4].

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation[1][3].

  • Sensitization: Prolonged or repeated exposure may cause allergic reactions in sensitive individuals[5].

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is mandatory to mitigate the risks associated with handling 5-Nitrobenzo[c][1][2]thiadiazol-4-amine. This involves a combination of engineering controls and appropriate personal protective garments[2][6].

PPE Category Item Specification Rationale
Eye and Face Protection Safety GogglesChemical splash goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166[7][8].Protects against splashes and dust.
Face ShieldWorn over safety goggles.Provides an additional layer of protection against splashes or unexpected reactions, especially during transfers of the solid or when working with solutions[2].
Hand Protection Nitrile GlovesDouble-gloving is recommended.Nitrile gloves offer good resistance to a variety of chemicals. Double-gloving minimizes the risk of exposure in case of a tear in the outer glove[2].
Body Protection Flame-Resistant Laboratory CoatMust be worn and kept fully fastened.Protects the wearer's clothing and skin from splashes and spills.
Chemical-Resistant ApronWorn over the laboratory coat.Provides an additional barrier against chemical splashes, particularly when handling larger quantities[2].
Respiratory Protection Chemical Fume HoodAll manipulations of the solid compound and its solutions must be conducted in a certified chemical fume hood[1][2].This is the primary engineering control to prevent inhalation of dust or vapors.
RespiratorA NIOSH-approved respirator may be necessary if engineering controls are insufficient[2].The need for a respirator should be determined by a formal risk assessment.

Operational Plan: A Step-by-Step Protocol for Safe Handling

A systematic approach to handling 5-Nitrobenzo[c][1][2]thiadiazol-4-amine is crucial to minimize exposure and prevent accidents.

3.1. Preparation and Engineering Controls

  • Verify that the chemical fume hood is operational and has a current certification.

  • Designate a specific area within the fume hood for the experiment to contain potential spills[2].

  • Assemble all necessary equipment and reagents before commencing work to minimize handling time[2].

  • Ensure that a safety shower and eyewash station are readily accessible.

3.2. Weighing and Transfer

  • Perform all weighing and transfer operations within the chemical fume hood[2].

  • Use a tared container to weigh the solid compound, avoiding the generation of dust.

  • Exercise caution to prevent electrostatic discharge, which could ignite fine dust particles[1].

3.3. Experimental Procedure

  • Maintain the fume hood sash at the lowest practical height throughout the experiment.

  • Continuously monitor the reaction for any signs of an uncontrolled exothermic event or pressure buildup.

  • Keep all containers with the compound tightly closed when not in use[4][7].

3.4. Post-Experiment Decontamination

  • Decontaminate all surfaces and equipment that have come into contact with the chemical.

  • Properly label and store any resulting products or mixtures in sealed containers.

Disposal Plan: Responsible Waste Management

Proper segregation and disposal of waste are critical to prevent environmental contamination and ensure regulatory compliance.

4.1. Waste Segregation

  • Solid Waste: All solid waste contaminated with 5-Nitrobenzo[c][1][2]thiadiazol-4-amine (e.g., gloves, weighing paper, paper towels) must be collected in a designated, clearly labeled hazardous waste container[2].

  • Liquid Waste: Collect all liquid waste containing the compound in a separate, labeled hazardous waste container[2]. Do not pour any waste down the drain[5].

  • Sharps: Any contaminated sharps (needles, razor blades) must be disposed of in a designated sharps container.

4.2. Waste Disposal

  • All waste must be disposed of through a licensed professional waste disposal service[5].

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

Emergency Situation Response Protocol
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention[1][4][7].
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[4][7].
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[4][7].
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[1][4].
Spill Evacuate the area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., sand, vermiculite) and collect it in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete[1][5].

Diagrams

PPE Selection Workflow

PPE_Selection_Workflowcluster_assessmentHazard Assessmentcluster_ppePPE Selectioncluster_detailsSpecific PPEAAssess Hazards of 5-Nitrobenzo[c][1,2,5]thiadiazol-4-amineBAssume Skin/Eye/Respiratory Irritant & Acutely Toxic (Oral)A->BCEye & Face ProtectionB->CDHand ProtectionB->DEBody ProtectionB->EFRespiratory ProtectionB->FGChemical Splash Goggles & Face ShieldC->GHDouble Nitrile GlovesD->HIFlame-Resistant Lab Coat & Chemical-Resistant ApronE->IJChemical Fume Hood (Primary) & Respirator (Secondary)F->J

Caption: A flowchart illustrating the decision-making process for selecting appropriate Personal Protective Equipment (PPE) when handling 5-Nitrobenzo[c][1][2]thiadiazol-4-amine.

References

  • CymitQuimica. (2024, December 19). Safety Data Sheet - 5-Chloro-4-nitrobenzo[c][1][2]thiadiazole. Retrieved from

  • BenchChem. (n.d.). Personal protective equipment for handling 2-Nitro-benzo[B]thiophene-3-carbonitrile.
  • Cayman Chemical. (2023, August 10). Safety Data Sheet - N-phenylpiperidin-4-amine.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - 2-Amino-5-ethyl-1,3,4-thiadiazole.
  • Sigma-Aldrich. (2025, October 7). SAFETY DATA SHEET - 1-Phenyl-3-(1,2,3-thiadiazol-5-yl)urea.
  • TCI Chemicals. (2024, December 13). SAFETY DATA SHEET.
  • BenchChem. (2025, December). Personal protective equipment for handling 3-Nitrobenzaldoxime.
  • Fisher Scientific. (2024, March 30). SAFETY DATA SHEET - 2-Amino-5-cyclopropyl-1,3,4-thiadiazole.
  • Unknown Source. (n.d.). MSDS of 4-Nitro-benzo[1][2]thiadiazole. Retrieved from

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.